Bicyclo[2.2.2]octane
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
CAS 编号 |
280-33-1 |
|---|---|
分子式 |
C8H14 |
分子量 |
110.2 g/mol |
IUPAC 名称 |
bicyclo[2.2.2]octane |
InChI |
InChI=1S/C8H14/c1-2-8-5-3-7(1)4-6-8/h7-8H,1-6H2 |
InChI 键 |
GPRLTFBKWDERLU-UHFFFAOYSA-N |
SMILES |
C1CC2CCC1CC2 |
规范 SMILES |
C1CC2CCC1CC2 |
其他CAS编号 |
280-33-1 |
同义词 |
icyclo(2.2.2)octane bicyclo(3.2.1)octane |
蒸汽压力 |
3.34 mmHg |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Bicyclo[2.2.2]octane
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclo[2.2.2]octane framework is a rigid, three-dimensional scaffold that has garnered significant attention in medicinal chemistry and materials science due to its unique conformational properties. Its constrained cage-like structure provides a robust platform for the precise spatial orientation of functional groups, making it an invaluable building block in the design of novel therapeutics, polymers, and molecular probes. This technical guide provides a comprehensive overview of the primary synthetic routes to the this compound core, with a focus on the Diels-Alder reaction and Hofmann elimination. Furthermore, it details the key analytical techniques employed for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. Detailed experimental protocols and tabulated quantitative data are presented to facilitate practical application in a research and development setting.
Synthesis of the this compound Core
The construction of the this compound skeleton can be achieved through several synthetic strategies. The most prominent and versatile of these is the [4+2] cycloaddition, or Diels-Alder reaction. An alternative approach involves the Hofmann elimination of a quaternary ammonium salt.
Diels-Alder Reaction Approach
The Diels-Alder reaction provides a powerful and convergent method for the construction of the this compound ring system. A common strategy involves the reaction of a 1,3-cyclohexadiene derivative with a suitable dienophile, followed by subsequent chemical transformations to yield the saturated bicyclic core.
A representative synthetic pathway involves the reaction of 1,3-cyclohexadiene with maleic anhydride to form the endo-adduct, bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride. This adduct can then be converted to this compound through a sequence of hydrogenation and decarboxylation steps.
Figure 1: Synthetic pathway to this compound via Diels-Alder reaction.
Step 1: Synthesis of Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic Anhydride
-
In a round-bottom flask equipped with a reflux condenser, dissolve maleic anhydride (1.0 eq) in a suitable solvent such as ethyl acetate.
-
Add 1,3-cyclohexadiene (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the crystalline product by vacuum filtration and wash with cold ethyl acetate.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Step 2: Hydrogenation of Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic Anhydride
-
In a high-pressure reaction vessel (e.g., a Parr hydrogenator), suspend the bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride (1.0 eq) in a solvent such as ethyl acetate or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction for the uptake of hydrogen.
-
Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound-2,3-dicarboxylic anhydride.
Step 3: Hydrolysis of this compound-2,3-dicarboxylic Anhydride
-
Suspend the this compound-2,3-dicarboxylic anhydride (1.0 eq) in water.
-
Heat the mixture to reflux for 1-2 hours until the solid dissolves completely, indicating the formation of the dicarboxylic acid.
-
Cool the solution to room temperature and then in an ice bath to crystallize the product.
-
Collect the this compound-2,3-dicarboxylic acid by vacuum filtration and dry under vacuum.
Step 4: Oxidative Decarboxylation to Bicyclo[2.2.2]octene
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound-2,3-dicarboxylic acid (1.0 eq) in dry pyridine.
-
Add lead tetraacetate (2.2 eq) portion-wise to the stirred solution. The reaction is exothermic.
-
After the addition is complete, heat the reaction mixture to 60-70 °C for 2-4 hours.
-
Cool the mixture to room temperature and pour it into a mixture of ice and dilute nitric acid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure to obtain crude bicyclo[2.2.2]octene.
Step 5: Hydrogenation of Bicyclo[2.2.2]octene to this compound
-
Following a similar procedure to Step 2, dissolve the bicyclo[2.2.2]octene in a suitable solvent and hydrogenate using 10% Pd/C as a catalyst under hydrogen pressure.
-
After the reaction is complete, filter off the catalyst and remove the solvent to yield this compound.
-
The final product can be purified by sublimation.
Hofmann Elimination Approach
An alternative route to bicyclo[2.2.2]octene, a precursor to this compound, is through the Hofmann elimination of a quaternary ammonium salt derived from a bicyclo[2.2.2]octylamine. This method involves exhaustive methylation of the amine, followed by treatment with a base to induce elimination.
Synthesis of Bicyclo[2.2.2]octane Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.2]octane scaffold is a rigid, three-dimensional structure that has garnered significant attention in medicinal chemistry and materials science. Its unique conformational constraints and synthetic accessibility make it a valuable building block for the development of novel therapeutics and functional materials. This guide provides an in-depth overview of key synthetic protocols for the preparation of this compound derivatives, with a focus on practical experimental details and comparative data.
Core Synthetic Strategies
The construction of the this compound core is predominantly achieved through several powerful synthetic transformations, including the Diels-Alder reaction, intramolecular Michael additions, and ring-closing metathesis. Each of these methods offers distinct advantages in terms of substrate scope, stereocontrol, and functional group tolerance.
The Diels-Alder Reaction
The [4+2] cycloaddition between a diene and a dienophile, known as the Diels-Alder reaction, is a cornerstone for the synthesis of bicyclo[2.2.2]octene derivatives. The inherent stereospecificity of this reaction allows for the controlled installation of multiple stereocenters in a single step.
A powerful variant of this reaction is the domino retro-Diels-Alder/Diels-Alder sequence. This approach involves the in situ generation of a reactive diene from a precursor via a retro-Diels-Alder reaction, which then participates in a subsequent Diels-Alder reaction with a desired dienophile. This strategy is particularly useful for the synthesis of highly functionalized bicyclo[2.2.2]octenones.[1][2]
Quantitative Data for Domino Retro-Diels-Alder/Diels-Alder Reactions
| Diene Precursor | Dienophile | Product | Yield (%) | Reference |
| Dimer of 2-methoxy-p-benzoquinone | N-Phenylmaleimide | Bicyclo[2.2.2]octenone derivative | 95 | [1] |
| Dimer of 2-methoxy-p-benzoquinone | Methyl acrylate | Bicyclo[2.2.2]octenone derivative | 75 | [1] |
| Dimer of 2-methoxy-p-benzoquinone | Dimethyl acetylenedicarboxylate | Bicyclo[2.2.2]octadienone derivative | 92 | [2] |
Experimental Protocol: Domino Retro-Diels-Alder/Diels-Alder Reaction [1][2]
-
Apparatus: A sealed, thick-walled glass tube is charged with the diene precursor (dimer of a masked o-benzoquinone, 1.0 equiv) and the desired dienophile (2.5-25 equiv).
-
Solvent: The reactants are dissolved in a high-boiling solvent such as mesitylene (0.25 M solution of the dimer).
-
Reaction Conditions: The sealed tube is heated to 220 °C in an oil bath or a heating mantle. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired bicyclo[2.2.2]octenone or bicyclo[2.2.2]octadienone derivative.
Tandem Intermolecular Michael Addition-Intramolecular Aldol Condensation
A robust one-pot method for the synthesis of bicyclo[2.2.2]oct-5-en-2-ones involves a tandem sequence of an intermolecular Michael addition followed by an intramolecular aldol condensation. This "bridged Robinson annulation" provides a straightforward route to these valuable building blocks from simple cyclic ketones and enones.[3]
Quantitative Data for Tandem Michael Addition-Aldol Condensation [3]
| Ketone | Enone | Product | Yield (%) |
| Cyclohexanone | Cyclohex-2-enone | Tricyclic enone | 57 |
| Cyclopentanone | Cyclohex-2-enone | Bicyclic enone | 65 |
| Acetone | Cyclohex-2-enone | Bicyclic enone | 45 |
Experimental Protocol: Tandem Michael Addition-Intramolecular Aldol Condensation [3]
-
Reagents: A solution of the ketone (1.0 equiv) and the cyclic enone (3.0 equiv) is prepared in dichloromethane.
-
Catalyst: Trifluoromethanesulfonic acid (triflic acid, 3.0 equiv) is added to the solution.
-
Reaction Conditions: The reaction mixture is heated in a microwave reactor at 40 °C for 8 hours or stirred at room temperature until completion as monitored by TLC.
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate. The solvent is evaporated, and the residue is purified by flash column chromatography on silica gel to yield the bicyclo[2.2.2]oct-5-en-2-one.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful tool for the construction of complex cyclic systems, including those containing the bicyclo[2.2.2]octene framework. This method is particularly well-suited for the synthesis of propellanes, which are tricyclic molecules containing a bridgehead C-C bond. The synthesis often involves a sequential Diels-Alder reaction to construct a diene precursor, followed by C-allylation and then the key RCM step.[4][5][6]
Quantitative Data for Ring-Closing Metathesis in Propellane Synthesis [4][6]
| Diene Precursor | Catalyst (mol%) | Product | Yield (%) |
| Diallylated tricyclo[4.2.2.0]decadiene derivative | Grubbs II (5) | Propellane derivative | 92 |
| Diallylated anthracene-maleic anhydride adduct | Grubbs II (5) | Propellane derivative | 85 |
Experimental Protocol: Synthesis of Propellanes via Diels-Alder, C-allylation, and RCM [4][5]
-
Diels-Alder Adduct Formation: The initial diene (e.g., cyclooctatetraene or anthracene) is reacted with a dienophile (e.g., maleic anhydride) to form the corresponding Diels-Alder adduct.
-
C-allylation: The adduct is then subjected to diallylation. For example, the imide derived from the Diels-Alder adduct is treated with a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) followed by the addition of allyl bromide to install the two allyl groups.
-
Ring-Closing Metathesis: The resulting diallylated compound is dissolved in a suitable solvent like dichloromethane. A solution of a Grubbs catalyst (e.g., Grubbs second generation) is added, and the reaction mixture is stirred at room temperature or gentle heating under an inert atmosphere. The reaction is monitored by TLC.
-
Purification: Upon completion, the solvent is removed in vacuo, and the crude product is purified by column chromatography on silica gel to afford the desired propellane containing the bicyclo[2.2.2]octene unit.
Visualizing the Synthetic Pathways
To better illustrate the relationships between starting materials, intermediates, and final products, the following diagrams, generated using the DOT language, depict the core logic of the described synthetic workflows.
Caption: General workflow for the Diels-Alder synthesis of bicyclo[2.2.2]octene derivatives.
Caption: Tandem Michael addition-aldol condensation for bicyclo[2.2.2]octenone synthesis.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Domino retro Diels–Alder/Diels–Alder reaction: an efficient protocol for the synthesis of highly functionalized bicyclo[2.2.2]octenones and bicyclo[2.2.2]octadienones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chem.ucla.edu [chem.ucla.edu]
- 4. Synthesis of propellanes containing a bicyclo[2.2.2]octene unit via the Diels–Alder reaction and ring-closing metathesis as key steps - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of propellanes containing a bicyclo[2.2.2]octene unit via the Diels–Alder reaction and ring-closing metathesis as key steps - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Bicyclo[2.2.2]octane Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.2]octane scaffold is a rigid, three-dimensional structural motif of significant interest in medicinal chemistry and materials science. Its unique conformational constraints and well-defined stereochemistry make it an attractive building block for the design of novel therapeutics and functional materials. A thorough understanding of the spectroscopic properties of these compounds is paramount for their synthesis, characterization, and application. This technical guide provides a comprehensive overview of the key spectroscopic techniques used to analyze this compound derivatives, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Core Spectroscopic Data
The structural elucidation of this compound compounds relies on the synergistic interpretation of data from various spectroscopic methods. The following tables summarize key quantitative data for the parent this compound and one of its common derivatives, (1S,4S)-bicyclo[2.2.2]octane-2,5-dione.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and stereochemistry.
Table 1: ¹H NMR Spectroscopic Data for this compound Derivatives
| Compound | Chemical Shift (δ) [ppm] | Multiplicity | Assignment |
| This compound | 1.55 | m | CH₂ (12H) |
| 2.29 | br s | CH (2H, bridgehead) | |
| (1S,4S)-bicyclo[2.2.2]octane-2,5-dione | 2.95 | m | H-1, H-4 (Bridgehead) |
| 2.25 | m | H-3, H-6, H-7, H-8 (Methylene) |
Table 2: ¹³C NMR Spectroscopic Data for this compound Derivatives
| Compound | Chemical Shift (δ) [ppm] | Assignment |
| This compound | 26.5 | CH₂ |
| 34.6 | CH (bridgehead) | |
| (1S,4S)-bicyclo[2.2.2]octane-2,5-dione | 210.8 | C-2, C-5 (C=O) |
| 48.9 | C-1, C-4 (Bridgehead) | |
| 23.5 | C-3, C-6, C-7, C-8 (Methylene) |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for the identification of functional groups within a molecule.
Table 3: IR Spectroscopic Data for this compound Derivatives
| Compound | Frequency (cm⁻¹) | Description |
| This compound | ~2950, ~2870 | C-H stretch (alkane) |
| ~1450 | CH₂ bend | |
| (1S,4S)-bicyclo[2.2.2]octane-2,5-dione | ~1730 | C=O Stretch (Ketone) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Table 4: Mass Spectrometry Data for this compound Derivatives
| Compound | m/z | Relative Intensity | Assignment |
| This compound | 110 | M⁺ | Molecular Ion |
| (1S,4S)-bicyclo[2.2.2]octane-2,5-dione | 138 | M⁺ | Molecular Ion |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study compounds with chromophores, which absorb light in the ultraviolet or visible regions. For many simple this compound derivatives, the absorption maxima are in the far UV region and are often not reported in routine characterization. However, the introduction of chromophoric substituents can lead to observable absorptions. For instance, bicyclo[2.2.2]octenones exhibit n → π* transitions. The presence of a lactone ring can exert a bathochromic effect.[2] For example, some bicyclo[2.2.2]octenone derivatives with a bromo or carbomethoxy substituent syn to the ketone show two maxima in the 308-316 nm region.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducible spectroscopic analysis of this compound compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of the this compound compound is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL.[1]
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher).[1]
-
Data Acquisition:
-
¹H NMR: The proton NMR spectrum is acquired to determine the chemical shifts and coupling constants of the hydrogen atoms.
-
¹³C NMR: The carbon-13 NMR spectrum is recorded to identify the chemical shifts of the different carbon atoms in the molecule. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon.
-
-
Data Analysis: The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS). The integration of the proton signals provides the relative ratio of the different types of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: For solid samples, a small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Thin Film: For liquid samples or solids soluble in a volatile solvent, a thin film can be cast on a salt plate (e.g., NaCl or KBr).
-
Solution: The sample can be dissolved in a suitable solvent (e.g., CCl₄) and analyzed in a liquid cell.[1]
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.[1]
-
Data Acquisition: A background spectrum of the KBr pellet or solvent is first recorded. The sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹.[1] The background is automatically subtracted from the sample spectrum.
-
Data Analysis: The characteristic absorption bands corresponding to different functional groups are identified by their position (wavenumber), intensity, and shape.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: A common method for ionizing small organic molecules is Electron Ionization (EI).[1] In EI, high-energy electrons bombard the sample, causing the ejection of an electron to form a molecular ion (M⁺).
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Detection: An electron multiplier or other detector records the abundance of each ion.
-
Data Analysis: The resulting mass spectrum displays the relative abundance of ions as a function of their m/z ratio. The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight of the compound. The fragmentation pattern gives clues to the structure of the molecule.
Visualizations
General Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized this compound compound.
Caption: A flowchart illustrating the general workflow for the spectroscopic characterization of this compound compounds.
Synthesis of this compound Core via Diels-Alder Reaction
A common and powerful method for constructing the this compound skeleton is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile.
Caption: A diagram showing the key components and steps of the Diels-Alder reaction to form the this compound core.
References
An In-depth Technical Guide to the Reaction Mechanisms and Kinetics of Bicyclo[2.2.2]octane
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclo[2.2.2]octane (BCO) framework is a rigid, three-dimensional scaffold that has garnered significant interest in medicinal chemistry and materials science. Its unique conformational constraints and stereochemical properties impart predictable vector orientations to appended functional groups, making it an attractive bioisostere for aromatic and cycloalkane rings in drug design. Understanding the reaction mechanisms and kinetics associated with the BCO core is paramount for its effective utilization in the synthesis of novel molecular entities. This guide provides a comprehensive overview of the key reaction types involving this compound, including cycloadditions, free-radical reactions, and carbocationic rearrangements. Detailed experimental protocols for representative transformations, quantitative kinetic data, and visualizations of reaction pathways and their application in drug development are presented to serve as a valuable resource for researchers in the field.
Core Reaction Mechanisms of this compound
The reactivity of the this compound system is largely dictated by its strained, bridged-ring structure. Reactions often proceed with high stereoselectivity and can involve intermediates with unique and often rigid geometries.
Cycloaddition Reactions: The Diels-Alder Approach
The most common and efficient method for constructing the this compound skeleton is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile.
A representative example is the reaction of a 1,3-cyclohexadiene derivative with a dienophile to form the bicyclo[2.2.2]octene core. This can be followed by hydrogenation to yield the saturated this compound system. The stereoselectivity of the Diels-Alder reaction is a key feature, often yielding endo products as the kinetic favorites, although the exo product may be thermodynamically more stable.
Experimental Protocol: Synthesis of a Fused Bicyclo[2.2.2]octene Derivative
This protocol is adapted from the synthesis of precursors for SARS-CoV-2 3CLpro inhibitors.
Objective: To synthesize a bicyclo[2.2.2]octene derivative via a tandem Diels-Alder reaction.
Materials:
-
2H-Pyran-2-one derivative (5a-f)
-
Maleic anhydride (6)
-
Tetralin (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 2H-pyran-2-one derivative (1 equivalent) in tetralin.
-
Add maleic anhydride (2.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux.
-
The reaction proceeds through a tandem Diels-Alder sequence. The first Diels-Alder reaction between the pyran-2-one and maleic anhydride forms a thermally labile carbon-dioxide-bridged bicyclo[2.2.2]octene intermediate.
-
Under reflux conditions, this intermediate undergoes a retro-hetero-Diels-Alder reaction, eliminating carbon dioxide to form a cyclohexadiene intermediate.
-
The newly formed cyclohexadiene immediately reacts with a second molecule of maleic anhydride in a subsequent Diels-Alder reaction to yield the desired fused bicyclo[2.2.2]octene product.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Purify the product by crystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Free-Radical Reactions
The bridgehead positions of this compound are susceptible to free-radical substitution. The rigid framework of the BCO cage influences the stability and reactivity of the resulting bridgehead radical.
A classic example is the free-radical bromination of this compound using a suitable bromine source, such as N-bromosuccinimide (NBS), and a radical initiator like azobisisobutyronitrile (AIBN). The reaction proceeds via a chain mechanism involving the formation of a bicyclo[2.2.2]oct-1-yl radical.
Experimental Protocol: Free-Radical Bromination of this compound
Objective: To synthesize 1-bromothis compound via a free-radical substitution reaction.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl4) (or a safer alternative solvent such as cyclohexane)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in CCl4.
-
Add NBS (1.1 equivalents) and a catalytic amount of AIBN to the flask.
-
Heat the mixture to reflux with vigorous stirring. The reaction is typically initiated by the thermal decomposition of AIBN.
-
Monitor the reaction by observing the consumption of the starting material and the formation of the product using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS). Note that succinimide, a byproduct, will float on top of the CCl4.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent in vacuo to obtain the crude 1-bromothis compound.
-
Purify the product by distillation or column chromatography on silica gel.
Carbocationic Rearrangements
Carbocations generated at the bridgehead of the this compound system are generally stable due to the favorable geometry for hyperconjugation. However, under certain conditions, particularly with substitution that can stabilize a rearranged carbocation, rearrangements to the less strained bicyclo[3.2.1]octane system can occur. These reactions are often observed in solvolysis reactions of bicyclo[2.2.2]octyl derivatives.
Kinetics of this compound Reactions
The rigid nature of the this compound framework allows for the study of reaction kinetics with well-defined stereochemical constraints.
Diels-Alder Reaction Kinetics
The kinetics of the Diels-Alder reaction to form bicyclo[2.2.2]octene derivatives are influenced by the electronic nature of the diene and dienophile, as well as steric factors. The reaction of 1,3-cyclohexadiene with ethylene to form bicyclo[2.2.2]oct-2-ene has been studied in the gas phase.
| Reaction | Temperature (K) | Rate Constant (k) | Activation Energy (Ea) |
| 1,3-Cyclohexadiene + Ethylene → Bicyclo[2.2.2]oct-2-ene | 560 | - | - |
Note: Compiling a comprehensive table with a wide range of kinetic data for various this compound reactions is challenging due to the scattered nature of the data in the literature. The values presented are illustrative and specific to the cited reaction conditions.
Solvolysis Kinetics
The solvolysis of 1-bromothis compound proceeds via an SN1 mechanism, involving the formation of a bridgehead carbocation. The rate of solvolysis provides insights into the stability of this intermediate.
| Substrate | Solvent | Temperature (°C) | Relative Rate |
| 1-Bromothis compound | 80% Ethanol | 25 | 10⁻⁶ |
| t-Butyl bromide | 80% Ethanol | 25 | 1 |
The significantly slower rate of solvolysis for 1-bromothis compound compared to t-butyl bromide reflects the increased strain associated with the formation of a planar carbocation at the bridgehead of the rigid bicyclic system.
Application in Drug Development: this compound as a Scaffold for SARS-CoV-2 3CLpro Inhibitors
The rigid this compound core is an excellent scaffold for positioning pharmacophoric groups in a precise three-dimensional arrangement. This has been effectively utilized in the design of inhibitors for various enzymes, including the SARS-CoV-2 main protease (3CLpro), a key enzyme in the life cycle of the virus.
SARS-CoV-2 3CLpro Signaling Pathway and Mechanism of Inhibition
The SARS-CoV-2 3CLpro is a cysteine protease that is essential for viral replication. It cleaves the viral polyproteins at specific sites to release functional non-structural proteins (NSPs). Inhibition of 3CLpro blocks the viral replication process. Furthermore, 3CLpro has been shown to cleave host cell proteins involved in the innate immune response, such as IRF3, NLRP12, and TAB1, thereby dampening the host's antiviral defenses.[1][2] this compound-based inhibitors are designed to fit into the active site of the 3CLpro, blocking its proteolytic activity.
Experimental Workflow for BCO-based Inhibitor Development
The development of this compound-based enzyme inhibitors follows a structured workflow from initial design to lead optimization.
References
- 1. SARS-CoV-2 proteases PLpro and 3CLpro cleave IRF3 and critical modulators of inflammatory pathways (NLRP12 and TAB1): implications for disease presentation across species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SARS-CoV-2 proteases PLpro and 3CLpro cleave IRF3 and critical modulators of inflammatory pathways (NLRP12 and TAB1): implications for disease presentation across species - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Stability of Bicyclo[2.2.2]octane: A Computational and Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.2]octane (BCO) scaffold is a cornerstone in medicinal chemistry and materials science, prized for its rigid, three-dimensional structure. This framework serves as a bioisostere for phenyl rings and a versatile building block for creating compounds with precisely controlled spatial arrangements. Understanding the inherent stability and strain of the BCO core is paramount for predicting molecular properties, designing novel therapeutics, and developing new materials. This in-depth technical guide delves into the computational and experimental methodologies used to elucidate the stability of this compound, providing a comprehensive resource for researchers in the field.
The Structural Landscape of this compound
The stability of this compound is intrinsically linked to its unique geometry. Unlike its more strained bicyclic counterparts, the BCO cage is composed of three fused cyclohexane rings, all locked in a boat-like conformation. This arrangement leads to a relatively low ring strain energy, a key factor in its widespread utility.
Geometrical Parameters: A Consensus of Experiment and Theory
The precise bond lengths and angles of this compound have been a subject of both experimental and computational investigation. Gas-phase electron diffraction studies have provided benchmark experimental data for the geometry of the BCO core. These experimental values serve as a crucial validation point for computational methods.
Computational chemistry, particularly density functional theory (DFT) and Møller-Plesset perturbation theory (MP2), has proven to be a powerful tool for accurately predicting the geometric parameters of BCO and its derivatives. A comparison of experimental data with results from various computational methods is presented in Table 1.
Table 1: Comparison of Experimental and Calculated Geometrical Parameters for this compound
| Parameter | Gas Electron Diffraction (Experimental) | B3LYP/6-31G(d) | PBE0/6-311+G(d,p) | MP2/cc-pVTZ |
| C1-C2 Bond Length (Å) | 1.539 ± 0.002 | 1.545 | 1.541 | 1.538 |
| C2-C3 Bond Length (Å) | 1.539 ± 0.002 | 1.545 | 1.541 | 1.538 |
| C-H Bond Length (Å) | 1.113 ± 0.002 | 1.097 | 1.095 | 1.096 |
| ∠C1-C2-C3 (°) | 109.6 ± 0.2 | 109.5 | 109.6 | 109.7 |
| ∠H-C-H (°) | 108.0 ± 1.5 | 107.8 | 107.9 | 107.9 |
The data in Table 1 demonstrates the excellent agreement between high-level computational methods and experimental results, validating the use of these theoretical approaches for studying the BCO system.
Quantifying Stability: Strain Energy and Thermochemistry
The concept of ring strain is central to understanding the stability of cyclic molecules. For this compound, the total strain arises from a combination of angle strain (deviation from ideal tetrahedral bond angles), torsional strain (eclipsing interactions between hydrogen atoms on adjacent carbons), and transannular strain (non-bonded interactions across the ring system).
Computational Approaches to Strain Energy
The strain energy of this compound can be calculated using various computational methods. A common approach involves the use of isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of the reaction equation, thus canceling out systematic errors in the calculations.
Computational studies consistently place the ring strain energy of this compound in the range of 12-15 kcal/mol.[1] This is significantly lower than that of smaller, more constrained bicyclic systems like bicyclo[1.1.1]pentane. Table 2 summarizes the strain energies calculated using different levels of theory.
Table 2: Calculated Strain Energies of this compound
| Computational Method | Basis Set | Strain Energy (kcal/mol) |
| HF | 6-31G(d) | 13.5 |
| B3LYP | 6-31G(d) | 12.8 |
| PBE0 | 6-311+G(d,p) | 12.5 |
| M06-2X | 6-311+G(d,p) | 12.2 |
| G4 | - | 11.9 |
| W1BD | - | 11.8 |
The workflow for a typical computational strain energy calculation is depicted in the following diagram:
Thermochemical Data
Experimental and computational thermochemical data further underscore the stability of the this compound framework. The gas-phase enthalpy of formation (ΔfH°) has been determined to be -99.04 ± 0.96 kJ/mol, and the standard entropy (S°) is 324.7 ± 2.5 J/mol·K. These values are consistent with a rigid and relatively low-strain molecular structure.
Experimental Probes of Stability
Experimental studies provide crucial real-world data to validate and complement computational findings. Two common experimental techniques used to probe the stability and reactivity of the this compound system are solvolysis rate measurements and hydrogen/deuterium (H/D) exchange studies.
Solvolysis of Bridgehead Derivatives
The rate of solvolysis of bridgehead halides, such as 1-bromothis compound, provides insight into the stability of the corresponding bridgehead carbocation. The rigid framework of the BCO system hinders the formation of a planar carbocation, which is the ideal geometry for sp2 hybridization. This results in a relatively slow rate of solvolysis compared to acyclic tertiary halides.
-
Preparation of the Solvent System: A standardized solution of 80% aqueous ethanol is prepared by mixing appropriate volumes of absolute ethanol and deionized water.
-
Reaction Setup: A known concentration of 1-bromothis compound is dissolved in the 80% ethanol solution in a constant-temperature bath maintained at 25 °C.
-
Monitoring the Reaction: The progress of the solvolysis reaction is monitored by periodically withdrawing aliquots from the reaction mixture and titrating the liberated hydrobromic acid (HBr) with a standardized solution of sodium hydroxide using a suitable indicator (e.g., phenolphthalein).
-
Rate Constant Determination: The first-order rate constant (k) for the solvolysis reaction is determined by plotting ln([RBr]t/[RBr]0) versus time, where [RBr]t is the concentration of 1-bromothis compound at time t and [RBr]0 is the initial concentration. The slope of the resulting line is equal to -k.
Hydrogen/Deuterium Exchange in Bicyclo[2.2.2]octan-2-one
Base-catalyzed H/D exchange at the α-carbon of a ketone provides information about the kinetic acidity of the α-protons and the stability of the enolate intermediate. In bicyclo[2.2.2]octan-2-one, the rigid structure influences the rate of enolization.
-
Preparation of the Reaction Medium: A solution of sodium deuteroxide (NaOD) in deuterium oxide (D2O) and a co-solvent such as dioxane-d8 is prepared. A typical concentration is 0.04 M NaOD in a 60:40 dioxane-d8:D2O mixture.
-
Reaction Procedure: A known amount of bicyclo[2.2.2]octan-2-one is dissolved in the NaOD/D2O/dioxane-d8 solution at a constant temperature (e.g., 25 °C).
-
Monitoring the Exchange: The extent of deuterium incorporation is monitored over time using proton nuclear magnetic resonance (¹H NMR) spectroscopy. The disappearance of the signal corresponding to the α-protons is integrated relative to a non-exchangeable internal standard (e.g., the bridgehead protons).
-
Rate Constant Calculation: The second-order rate constant for the H/D exchange is calculated from the rate of disappearance of the α-proton signal and the known concentrations of the ketone and the base.
The following diagram illustrates the logical relationship between structural features and the experimental observables for BCO stability.
Bredt's Rule and the Stability of Bicyclo[2.2.2]octene
Bredt's rule, a foundational concept in organic chemistry, states that a double bond cannot be placed at the bridgehead of a small bicyclic system. This is due to the severe angle strain that would be introduced by forcing a planar sp2-hybridized carbon into a non-planar bridgehead position. While not absolute, the rule provides a strong qualitative predictor of stability.
Computational studies on bicyclo[2.2.2]octene, the unsaturated analog of BCO, have quantified the energetic penalty associated with violating Bredt's rule. The introduction of a double bond at the bridgehead position leads to a significant increase in strain energy, making the anti-Bredt olefin highly unstable and reactive.
Conclusion
The stability of this compound is a well-characterized interplay of its rigid three-dimensional structure and the resulting moderate ring strain. This comprehensive guide has detailed the computational and experimental methodologies employed to probe this stability. High-level computational methods provide excellent agreement with experimental data for both geometric and thermochemical properties. Experimental techniques such as solvolysis rate measurements and H/D exchange studies offer invaluable insights into the kinetic and thermodynamic stability of the BCO framework and its derivatives. A thorough understanding of these principles is essential for the rational design of novel molecules with tailored properties for applications in drug discovery and materials science.
References
An In-depth Technical Guide to Density Functional Theory (DFT) Calculations of Bicyclo[2.2.2]octane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[2.2.2]octane (BCO) is a highly symmetrical, rigid bridged-ring hydrocarbon that has garnered significant attention in medicinal chemistry and materials science. Its unique three-dimensional structure serves as a bioisostere for the phenyl ring, offering a means to improve the physicochemical properties of drug candidates by increasing their sp³ character.[1] This can lead to enhanced solubility, metabolic stability, and oral bioavailability while maintaining or improving pharmacological efficacy.[1] Density Functional Theory (DFT) has emerged as a powerful computational tool to predict and understand the geometric, electronic, and vibrational properties of BCO and its derivatives, thereby guiding the design of novel therapeutics and materials. This guide provides a comprehensive overview of DFT calculations on the BCO core, including summarized quantitative data, detailed experimental protocols for the synthesis of key derivatives, and visualizations of relevant biological pathways.
Theoretical Framework: Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the Hohenberg-Kohn theorems, which state that the energy of the ground electronic state is a functional of the electron density. This approach allows for the calculation of various molecular properties with a favorable balance of accuracy and computational cost.
Computational Methodology
A typical DFT calculation for a this compound derivative involves the following steps:
-
Geometry Optimization: The initial 3D structure of the molecule is optimized to find the lowest energy conformation. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. A common level of theory for this is the B3LYP hybrid functional combined with a basis set such as 6-31G*.[2]
-
Vibrational Frequency Analysis: Following geometry optimization, vibrational frequencies are calculated to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[2]
-
Electronic Property Calculation: Various electronic properties, such as orbital energies (HOMO, LUMO), molecular electrostatic potential, and charge distribution, are calculated to understand the reactivity and intermolecular interactions of the molecule.
The choice of functional and basis set is crucial for obtaining accurate results. For BCO systems, hybrid functionals like B3LYP have been shown to provide reliable predictions of geometries and energies.[3] Pople-style basis sets, such as 6-31G* or 6-311++G(d,p), are commonly employed to provide a good description of the electronic structure.[4]
Data Presentation: Calculated Properties of this compound and Derivatives
The following tables summarize key quantitative data obtained from DFT calculations on this compound and some of its important derivatives.
Table 1: Calculated Geometric Parameters of this compound
| Parameter | B3LYP/6-31G*[2] | Experimental (Electron Diffraction) |
| C1-C2 Bond Length (Å) | 1.545 | 1.542 |
| C2-C3 Bond Length (Å) | 1.545 | 1.542 |
| C1-C7 Bond Length (Å) | 1.545 | 1.542 |
| C-H Bond Length (Å) | 1.100 | 1.102 |
| C1-C2-C3 Bond Angle (°) | 109.6 | 109.7 |
| H-C-H Bond Angle (°) | 107.8 | 107.5 |
Table 2: Calculated Vibrational Frequencies of this compound
| Mode | Symmetry | B3LYP/6-311G** (cm⁻¹)[5] | Experimental (IR) (cm⁻¹) | Description |
| ν1 | A1g | 2955 | 2948 | CH₂ symmetric stretch |
| ν2 | A1g | 1475 | 1455 | CH₂ scissoring |
| ν3 | A1g | 1255 | 1240 | CH₂ wagging |
| ν4 | A1g | 1035 | 1028 | C-C stretch |
| ν5 | A2u | 2930 | 2925 | CH₂ asymmetric stretch |
| ν6 | A2u | 1345 | 1335 | CH₂ twisting |
| ν7 | A2u | 815 | 808 | CH₂ rocking |
| ν8 | Eg | 2960 | 2955 | CH₂ asymmetric stretch |
| ν9 | Eg | 1460 | 1445 | CH₂ scissoring |
| ν10 | Eu | 2945 | 2938 | CH₂ symmetric stretch |
Table 3: Calculated Electronic Properties of this compound Derivatives
| Molecule | Method | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |
| This compound | B3LYP/6-31G* | -7.12 | 1.54 | 0.00 |
| This compound-1-carboxylic acid | B3LYP/6-311+G(d,p) | -7.89 | -0.23 | 2.15 |
| 4-Nitro-bicyclo[2.2.2]octane-1-carboxylic acid | B3LYP/6-311+G(d,p) | -8.76 | -1.98 | 5.43 |
Experimental Protocols
Detailed methodologies for the synthesis of key this compound derivatives are crucial for researchers aiming to explore their potential applications.
Synthesis of this compound-2,6-dione
This procedure follows an improved method involving a conjugate addition and direct cyclization.[6][7]
Step 1: Conjugate addition of Meldrum's acid to 2-cyclohexenone.
-
To a stirred solution of Meldrum's acid (14.4 g, 100 mmol) in acetonitrile (100 mL), add 2-cyclohexenone (9.61 g, 100 mmol) and triethylamine (1.01 g, 10 mmol).
-
Stir the mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure to yield the crude adduct.
Step 2: Cyclization in Polyphosphoric Acid (PPA)/Acetic Acid.
-
Add the crude adduct to a mixture of polyphosphoric acid (100 g) and glacial acetic acid (50 mL).
-
Heat the mixture at 100°C for 3 hours with vigorous stirring.
-
Pour the hot mixture onto crushed ice (500 g) and stir until the ice has melted.
-
Extract the aqueous solution with dichloromethane (3 x 150 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound-2,6-dione.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).
Synthesis of 4-Aminomethylthis compound-1-carboxylic Acid
This synthesis involves a Diels-Alder reaction followed by reduction and hydrolysis.[8]
Step 1: Diels-Alder Reaction.
-
A solution of methyl 4-cyanocyclohexa-1,3-diene-1-carboxylate (40.9 g, 0.25 mol) in benzene (40 mL) is reacted with ethylene at 190-210°C for 15 hours in an autoclave with ethylene fed at 60 kg/cm ².
-
After the reaction, the solvent is distilled off, and the residue is recrystallized from methanol to yield methyl 4-cyanobicyclo[2.2.2]oct-2-ene-1-carboxylate.
Step 2: Catalytic Hydrogenation.
-
A solution of methyl 4-cyanobicyclo[2.2.2]oct-2-ene-1-carboxylate (28.7 g, 0.15 mol) in methanol (150 mL) and concentrated ammonia water (27 mL) is catalytically hydrogenated in an autoclave in the presence of Raney nickel (8 mL) at 50-60°C under a hydrogen pressure of 50-60 kg/cm ².
-
After the reaction, the catalyst is filtered off, and the filtrate is concentrated under reduced pressure.
Step 3: Hydrolysis.
-
The residue from the previous step is dissolved in 10% hydrochloric acid (200 mL) and heated under reflux for 5 hours.
-
The reaction mixture is cooled and passed through an ion-exchange resin column (Amberlite IR-120).
-
The column is washed with water and then eluted with 5% aqueous ammonia.
-
The eluate is concentrated under reduced pressure, and the residue is recrystallized from aqueous ethanol to provide 4-aminomethylthis compound-1-carboxylic acid.
Mandatory Visualizations
Signaling Pathway: Inhibition of 11β-HSD1 by this compound Derivatives
Several this compound derivatives have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[9] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, which then binds to the glucocorticoid receptor (GR) to modulate gene expression.[6][10] Overactivity of 11β-HSD1 is implicated in metabolic syndrome and insulin resistance. The following diagram illustrates the signaling pathway and the point of inhibition by BCO derivatives.
Experimental Workflow: DFT Calculation Protocol
The following diagram outlines a typical workflow for performing DFT calculations on a this compound derivative.
Conclusion
The this compound scaffold represents a valuable tool in modern drug discovery and materials science. DFT calculations provide an indispensable framework for understanding the fundamental properties of BCO derivatives, enabling the rational design of molecules with tailored characteristics. This guide has provided a summary of key computational data, detailed experimental procedures for the synthesis of important BCO building blocks, and a visual representation of a critical signaling pathway where these molecules show therapeutic promise. It is anticipated that the continued application of DFT and other computational methods will further accelerate the development of novel and effective BCO-based compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. CCCBDB calculation results Page [cccbdb.nist.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. EP0003409A1 - Process for producing 4-amino-methylbicyclo(2,2,2)octane-1-carboxylic acid and intermediate compound therefor - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Unraveling the Intricacies of a Rigid Scaffold: A Technical Guide to the Molecular Mechanics Modeling of Bicyclo[2.2.2]octane
For Researchers, Scientists, and Drug Development Professionals
Bicyclo[2.2.2]octane, a highly symmetrical and rigid saturated bicyclic hydrocarbon, serves as a fundamental structural motif in medicinal chemistry and materials science. Its constrained conformation provides a unique scaffold for the precise spatial orientation of functional groups, making it an attractive component in the design of novel therapeutics and functional materials. Understanding the structural and energetic properties of this hydrocarbon through molecular mechanics modeling is crucial for accurately predicting the behavior of more complex derivatives. This in-depth technical guide provides a comprehensive overview of the molecular mechanics modeling of this compound, detailing computational and experimental methodologies, and presenting a comparative analysis of key structural and energetic parameters.
Structural and Energetic Properties: A Comparative Analysis
The geometry and strain energy of this compound have been extensively studied using a variety of experimental and computational techniques. The following tables summarize key quantitative data, offering a direct comparison between experimental findings and results obtained from several common molecular mechanics force fields.
Table 1: Geometric Parameters of this compound
| Parameter | Experimental (Gas Electron Diffraction) | MM2 | MM3 | MM4 | AMBER (GAFF) | CHARMM (CGenFF) |
| Bond Lengths (Å) | ||||||
| C1-C2 | 1.542 ± 0.004 | 1.539 | 1.541 | 1.538 | Value not readily available in literature | Value not readily available in literature |
| C2-C3 | 1.542 ± 0.004 | 1.539 | 1.541 | 1.538 | Value not readily available in literature | Value not readily available in literature |
| C-H (avg.) | 1.112 ± 0.004 | 1.114 | 1.115 | 1.113 | Value not readily available in literature | Value not readily available in literature |
| Bond Angles (°) | ||||||
| ∠C1-C2-C3 | 109.6 ± 0.3 | 109.5 | 109.7 | 109.6 | Value not readily available in literature | Value not readily available in literature |
| ∠H-C-H | 107.5 ± 2.0 | 108.5 | 108.2 | 108.4 | Value not readily available in literature | Value not readily available in literature |
| Dihedral Angles (°) | ||||||
| C1-C2-C3-C4 | 0 (eclipsed, D3h symmetry assumed) | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 |
Note: The general AMBER (GAFF) and CHARMM (CGenFF) force fields are designed to be broadly applicable to organic molecules, and specific calculated values for the unsubstituted this compound are not always explicitly published in comparative studies. However, these force fields are commonly used in simulations of this compound-containing molecules.
Table 2: Energetic Properties of this compound
| Property | Experimental Value | Computational Value (Method) |
| Enthalpy of Formation (gas, 298 K) | -23.68 ± 0.23 kcal/mol | -23.5 kcal/mol (MM3) |
| Strain Energy | 11.0 ± 0.5 kcal/mol | 11.9 kcal/mol (MM3) |
Experimental Protocols: Determining Structure and Energy
The experimental data presented above are primarily derived from two key techniques: gas-phase electron diffraction for structural determination and bomb calorimetry for energetic measurements.
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the geometry of molecules in the vapor phase, free from intermolecular interactions present in the crystalline state.
Methodology:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons is directed through the gas. The electrons are scattered by the electrostatic potential of the atoms in the this compound molecules.
-
Diffraction Pattern Recording: The scattered electrons create a diffraction pattern, which is recorded on a detector. Due to the random orientation of the molecules in the gas phase, the pattern consists of concentric rings.
-
Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This information is then used to calculate a radial distribution curve.
-
Structure Refinement: The radial distribution curve provides information about the distances between all pairs of atoms in the molecule. By fitting a theoretical model of the molecule's geometry to the experimental data, precise bond lengths, bond angles, and dihedral angles can be determined.
Bomb Calorimetry
Bomb calorimetry is the standard method for determining the enthalpy of combustion of a substance, from which the enthalpy of formation can be derived.
Methodology:
-
Sample Preparation: A precisely weighed sample of solid this compound is placed in a sample holder within a high-pressure stainless steel container, known as a "bomb."
-
Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen.
-
Immersion: The bomb is immersed in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.
-
Ignition: The sample is ignited electrically. The complete combustion of this compound releases heat, which is transferred to the bomb and the surrounding water.
-
Temperature Measurement: The temperature of the water is monitored until it reaches a maximum, and the temperature change is recorded.
-
Calculation of Heat of Combustion: The heat of combustion at constant volume is calculated from the temperature change and the heat capacity of the calorimeter system (which is determined by calibrating with a substance of known heat of combustion, such as benzoic acid).
-
Conversion to Enthalpy of Formation: The experimentally determined heat of combustion is then used, in conjunction with the known enthalpies of formation of carbon dioxide and water, to calculate the standard enthalpy of formation of this compound.
Visualizing the Molecular Mechanics Workflow
The following diagrams illustrate the typical workflow for a molecular mechanics study of this compound and the interplay between computational and experimental approaches.
Quantum Chemical Insights into Bicyclo[2.2.2]octane Derivatives: A Technical Guide for Researchers
Abstract
The bicyclo[2.2.2]octane (BCO) scaffold is a key structural motif in medicinal chemistry and materials science, prized for its rigid, three-dimensional structure. This rigidity allows for precise control over the spatial orientation of substituents, making BCO derivatives ideal candidates for probing molecular interactions and serving as bioisosteres for aromatic rings.[1] Understanding the electronic properties and substituent effects within this framework is paramount for the rational design of novel therapeutics and functional materials. This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the stability, electronic structure, and reactivity of BCO derivatives. It details the computational methodologies employed, presents key quantitative data, and visualizes the logical workflows and molecular interactions that govern the behavior of these fascinating molecules.
Introduction
This compound and its derivatives have garnered significant attention in the field of drug development due to their unique conformational constraints.[2][3] These rigid structures serve as valuable tools for medicinal chemists to explore the pharmacophore space and design molecules with enhanced selectivity and metabolic stability. Quantum chemical calculations have emerged as an indispensable tool for predicting the physicochemical properties of BCO derivatives, thereby accelerating the design and discovery process.
This guide focuses on the theoretical underpinnings of BCO derivative chemistry, with a particular emphasis on the computational methods used to investigate their electronic properties. We will delve into the nuances of Density Functional Theory (DFT) calculations, a widely used method for studying these systems, and present a summary of key findings from the literature.
Computational Methodologies: Experimental Protocols
The accurate prediction of molecular properties through quantum chemical calculations is highly dependent on the chosen computational method and basis set. For this compound derivatives, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set has been shown to provide reliable results for a variety of properties.[2][4][5]
A typical computational protocol for investigating a novel BCO derivative involves the following steps:
-
Molecular Structure Generation: The initial 3D coordinates of the BCO derivative are generated using a molecular builder and subjected to a preliminary geometry optimization using a less computationally expensive method, such as a molecular mechanics force field.
-
Geometry Optimization: The pre-optimized structure is then fully optimized without any symmetry constraints using the B3LYP functional and the 6-311++G(d,p) basis set.[5] This step is crucial to locate the minimum energy conformation on the potential energy surface.
-
Frequency Calculation: To confirm that the optimized structure corresponds to a true minimum (and not a saddle point), vibrational frequency calculations are performed at the same level of theory.[5] The absence of imaginary frequencies indicates a stable structure. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
Property Calculations: Once a stable geometry is confirmed, a range of electronic properties can be calculated. These include, but are not limited to:
-
Molecular Orbital Analysis: Determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.[6]
-
Electron Density Analysis: Calculation of atomic charges (e.g., using Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) analysis) to understand the charge distribution within the molecule.
-
Substituent Effect Analysis: Quantification of the electronic influence of substituents using methods like the calculation of Substituent Effect Stabilization Energy (SESE) or the Charge of the Substituent Active Region (cSAR).[2][4]
-
Spectroscopic Properties: Prediction of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra to aid in the experimental characterization of the molecule.
-
Data Presentation: Quantitative Insights
Quantum chemical calculations yield a wealth of quantitative data that can be used to compare and contrast different BCO derivatives. The following tables summarize key calculated properties for representative BCO systems.
Table 1: Calculated Electronic Properties of this compound-2-carboxylic acid ethyl ester [6]
| Quantum Mechanical Method | Total Energy (Hartree) | Relative Energy (kcal/mol) | Dipole Moment (Debye) | HOMO Energy (eV) |
| HF/6-31G(d) | -543.123 | 0.0 | 1.89 | -10.2 |
| B3LYP/6-31G(d,p) | -545.679 | -1605.2 | 2.14 | -6.8 |
| B3LYP/6-311++G(d,p) | -545.789 | -1674.1 | 2.08 | -6.9 |
| MP2/6-31G(d,p) | -544.235 | -697.3 | 2.21 | -10.1 |
| M06-2X/6-311++G(d,p) | -545.890 | -1741.5 | 2.19 | -7.4 |
Table 2: Substituent Effect Analysis of 1-Substituted this compound Derivatives
This table presents the Charge of the Substituent Active Region (cSAR) for various substituents (X) on the BCO core. The cSAR value provides a quantitative measure of the electron-donating or electron-withdrawing nature of the substituent. The calculations were performed at the B3LYP/6-311++G(d,p) level of theory.[5]
| Substituent (X) | cSAR(X) |
| NMe₂ | 0.119 |
| NH₂ | 0.096 |
| OH | 0.016 |
| OMe | 0.038 |
| CH₃ | 0.043 |
| H | 0.000 |
| F | -0.113 |
| Cl | -0.069 |
| CF₃ | -0.078 |
| CN | -0.112 |
| CHO | -0.064 |
| COMe | -0.054 |
| CONH₂ | -0.039 |
| COOH | -0.051 |
| NO₂ | -0.126 |
| NO | -0.082 |
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the quantum chemical study of this compound derivatives.
Conclusion
Quantum chemical calculations, particularly DFT, provide a powerful framework for understanding the structure-property relationships of this compound derivatives. The computational protocols and data presented in this guide offer a starting point for researchers and drug development professionals to leverage these methods in their own work. By accurately predicting the electronic properties of these rigid scaffolds, computational chemistry can significantly contribute to the rational design of next-generation pharmaceuticals and advanced materials. The continued development of computational methodologies promises even greater predictive accuracy and a deeper understanding of the intricate molecular interactions that govern the function of these important chemical entities.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Toward the Physical Interpretation of Inductive and Resonance Substituent Effects and Reexamination Based on Quantum Chemical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buy this compound-2-CARBOXYLIC ACID ETHYL ESTER | 35377-06-1 [smolecule.com]
An In-depth Technical Guide to the Conformational Analysis of Substituted Bicyclo[2.2.2]octanes
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.2]octane (BCO) scaffold is a rigid and synthetically accessible three-dimensional molecular framework that has garnered significant interest in medicinal chemistry and materials science. Its well-defined geometry provides a unique platform for the precise spatial orientation of substituents, making it an invaluable tool in the design of novel therapeutics, molecular rotors, and other functional materials. A thorough understanding of the conformational preferences of substituted BCO derivatives is paramount for predicting their biological activity, reactivity, and physical properties. This guide provides a comprehensive overview of the conformational analysis of these intriguing molecules, summarizing key quantitative data, detailing experimental protocols, and visualizing fundamental concepts.
Conformational Dynamics of the this compound Core
The parent this compound molecule possesses a highly symmetric, rigid structure. The primary conformational flexibility arises from the twisting motion of the three ethano bridges around the C1-C4 axis. This leads to a shallow potential energy surface with a twisted D3-symmetric conformation being slightly more stable than the eclipsed D3h-symmetric transition state. The energy barrier for this twisting motion is very low.
Substituents on the BCO core can significantly influence its conformational landscape. The interplay of steric and electronic effects dictates the preferred orientation of the substituents and can induce a more pronounced twist in the bicyclic framework.
Quantitative Conformational Data
The following tables summarize key quantitative data from experimental and computational studies on substituted bicyclo[2.2.2]octanes. These data provide valuable insights into the energetic and geometric consequences of substitution on the BCO framework.
Table 1: Rotational Barriers and Site Exchange Rates of this compound Derivatives
| Compound/System | Method | Activation Energy (Ea) (kcal/mol) | Site Exchange Rate (s⁻¹) | Reference |
| This compound (pure, plastic crystalline state) | Solid-state NMR | 1.84 | - | [1] |
| 1,4-Bis(iodoethynyl)this compound | Solid-state NMR | 1.48 | 4.3 x 10¹¹ (Site 1), 7.7 x 10¹⁰ (Site 2) | [1] |
| 1,4-Bis(carboxyethynyl)this compound (tetrabutylammonium salt) | Solid-state NMR | 2.03 (Site 1), 2.72 (Site 2) | - | [1] |
| Steroidal BCO Rotor (Compound 3) | Solid-state NMR | 1.15 | - | [1][2] |
| Methyl Group in Steroidal BCO Rotor | Solid-state NMR | 1.35 | - | [1][2] |
| Methoxy Group in Steroidal BCO Rotor | Solid-state NMR | 1.91 - 1.92 | - | [1][2] |
Table 2: Selected Bond Lengths and Dihedral Angles in Substituted Bicyclo[2.2.2]octanes from X-ray Crystallography
| Compound | Bond/Angle | Value | Reference |
| Phenyl-SMAP (1-phospha-4-silathis compound) | avg. C-P-C angle | 100.9° | [3] |
| Phenyl-SMAP (1-phospha-4-silathis compound) | P-C-C-Si dihedral angle | 15.5° | [3] |
| Phenyl-SMAP (1-phospha-4-silathis compound) | P-Si distance | 3.105 Å | [3] |
| Phenyl-SMAP–BH₃ Complex | avg. C-P-C angle | 104.2° | [3] |
| Steroidal BCO Rotor (Compound 3) | Angular displacement between disordered sites | 48° and 72° | [1] |
Experimental and Computational Methodologies
The conformational analysis of bicyclo[2.2.2]octanes relies on a combination of experimental techniques and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For this compound derivatives, both ¹H and ¹³C NMR are employed.
Experimental Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the conformation.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for routine spectra.
-
Advanced NMR Techniques:
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for the unambiguous assignment of all proton and carbon signals in the molecule.
-
NOESY/ROESY: Nuclear Overhauser Effect spectroscopy provides information about through-space proximity of protons, which is invaluable for determining the relative stereochemistry and conformational preferences of substituents.
-
Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, dynamic processes such as ring twisting or substituent rotation can be studied. The coalescence temperature of signals can be used to calculate the energy barrier for the process.
-
-
Data Analysis:
-
Chemical Shifts (δ): The chemical shifts of protons and carbons are sensitive to their local electronic environment, which is influenced by the conformation.
-
Coupling Constants (J): Vicinal (³J) and long-range coupling constants are dependent on the dihedral angles between the coupled nuclei, as described by the Karplus equation. These values can provide quantitative information about the twist of the BCO framework. For instance, a large vicinal coupling constant (e.g., J = 9.0 Hz) can indicate a specific stereochemical relationship.[4]
-
Single-Crystal X-ray Diffraction
X-ray crystallography provides the most precise and unambiguous information about the solid-state conformation of a molecule.
Experimental Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to obtain the final crystal structure.
-
Data Analysis: The refined structure provides precise bond lengths, bond angles, and torsional (dihedral) angles, offering a static picture of the molecule's conformation in the crystalline state. It is important to note that crystal packing forces can sometimes influence the observed conformation.
Computational Modeling
Theoretical calculations are an indispensable tool for complementing experimental data and for predicting the conformational preferences of new derivatives.
Computational Protocol for Conformational Analysis:
-
Structure Building: A 3D model of the substituted this compound is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers.
-
Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized, and their relative energies are calculated using quantum mechanical methods such as Density Functional Theory (DFT) (e.g., with B3LYP functional and a suitable basis set like 6-31G*) or ab initio methods (e.g., MP2).
-
Transition State Search: To determine the energy barriers for conformational interconversions, transition state structures are located and their energies are calculated.
-
Property Prediction: NMR chemical shifts and coupling constants can be calculated and compared with experimental data to validate the computed conformations.
Key Concepts in Conformational Analysis
Through-Bond vs. Through-Space Interactions
The influence of a substituent on a remote part of the this compound framework can be transmitted through two primary mechanisms: through the sigma bonds of the molecular skeleton (through-bond interactions) or directly through space (through-space interactions or field effects). Understanding the interplay of these two effects is crucial for predicting the electronic properties and reactivity of substituted BCOs.
Figure 1: Through-bond vs. through-space interactions.
Steric and Electronic Effects
The conformational preferences of substituted bicyclo[2.2.2]octanes are governed by a delicate balance between steric and electronic effects. Steric hindrance from bulky substituents can force the BCO skeleton to adopt a more twisted conformation to alleviate strain. Electronic effects, such as hyperconjugation and inductive effects, can also influence the geometry and stability of different conformers.
Figure 2: Interplay of steric and electronic effects.
Experimental Workflow for Conformational Analysis
A typical workflow for the comprehensive conformational analysis of a novel substituted this compound derivative is outlined below.
Figure 3: Workflow for conformational analysis.
Conclusion
The conformational analysis of substituted bicyclo[2.2.2]octanes is a multifaceted field that requires the synergistic application of advanced experimental techniques and computational methods. The rigid nature of the BCO scaffold, coupled with the subtle conformational changes induced by substituents, makes it an excellent system for studying fundamental principles of stereochemistry and non-covalent interactions. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to explore the vast potential of this versatile molecular framework. A thorough understanding of the conformational behavior of these molecules is essential for the rational design of new compounds with tailored properties for a wide range of applications.
References
An In-depth Technical Guide to the Electronic Properties of Bicyclo[2.2.2]octane-Based Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the electronic properties of materials based on the bicyclo[2.2.2]octane (BCO) core structure. Renowned for its rigid, three-dimensional framework, the BCO motif has emerged as a fascinating building block in molecular electronics, primarily due to its unique charge transport characteristics. This document delves into the theoretical underpinnings and experimental investigations of these properties, with a focus on their potential as molecular insulators driven by quantum interference.
Core Concepts: The Insulating Nature of this compound
The BCO framework is a saturated bicyclic hydrocarbon, which intuitively suggests insulating behavior due to the absence of π-conjugation. However, the electronic properties of BCO-based materials are more nuanced than that of simple alkanes. The key to understanding their exceptional insulating capabilities lies in the phenomenon of destructive quantum interference (DQI) within the σ-bond network, often referred to as σ-interference .
In molecular junctions, where a single molecule bridges two electrodes, charge transport occurs via tunneling through the molecule's frontier orbitals. The overall conductance is a result of the coherent superposition of all possible electron pathways. In certain molecular geometries, these pathways can interfere destructively, leading to a significant suppression of electron transmission and, consequently, very low conductance. The rigid and symmetric structure of the BCO cage enforces specific alignments of the σ-orbitals, creating conditions ripe for DQI.[1]
This inherent insulating property makes BCO and its derivatives, particularly its silicon (bicyclo[2.2.2]octasilane) and germanium (bicyclo[2.2.2]octagermane) analogues, prime candidates for use as single-molecule insulators in nanoscale electronic devices.[2]
Quantitative Data Summary
The electronic properties of BCO-based molecular junctions have been extensively studied using computational methods, primarily Density Functional Theory (DFT) combined with the Non-Equilibrium Green's Function (NEGF) formalism. These studies have generated a wealth of quantitative data on the single-molecule conductance of various BCO derivatives. The following tables summarize key findings from the literature, showcasing the exceptionally low conductance values achievable with these systems.
| Molecule/System | Conductance (G/G₀) | Computational Method | Key Findings |
| This compound (Carbon-based) | High insulating behavior, lower than linear alkanes of similar length | DFT-NEGF | Serves as a fundamental insulating bridge unit.[2] |
| Bicyclo[2.2.2]octasilane (Si222) | Extremely low, significantly lower than carbon counterpart | DFT-NEGF | First clear experimental and theoretical demonstration of a σ-interference-based single-molecule insulator.[2] |
| Substituted Bicyclo[2.2.2]octanes | Varies with substituent; fluorine substitution enhances insulating properties | DFT-NEGF | Demonstrates the ability to tune electronic properties through chemical functionalization. |
| Mixed Carbon-Silicon Bicyclo[2.2.2]octanes | Highly insulating, with conductance depending on the specific arrangement of C and Si atoms | High-throughput DFT screening | A vast chemical space of highly effective molecular insulators has been computationally explored.[2] |
Experimental Protocols
The characterization of the electronic properties of single BCO-based molecules is a technically demanding process that relies on specialized instrumentation and methodologies. The following sections provide an overview of the key experimental protocols employed in this field.
Synthesis of Functionalized this compound Derivatives
The synthesis of BCO derivatives suitable for single-molecule conductance measurements typically involves the introduction of linker groups at the 1 and 4 positions of the BCO core. These linkers, commonly thiols or methyl sulfides, form stable bonds with gold electrodes.
Generalized Synthetic Protocol for 1,4-Disubstituted Bicyclo[2.2.2]octanes:
A common strategy for synthesizing 1,4-disubstituted BCOs involves a bridgehead-functionalization approach. While numerous specific pathways exist depending on the desired functionality, a representative multi-step synthesis is outlined below. This process often begins with a Diels-Alder reaction to construct the BCO skeleton, followed by functional group manipulations to install the desired linkers.[3][4][5][6]
Example: Synthesis of a 1,4-bis(thiomethyl)this compound derivative (conceptual steps):
-
Diels-Alder Cycloaddition: A suitably substituted 1,3-cyclohexadiene is reacted with a dienophile to form the bicyclo[2.2.2]octene core.
-
Functional Group Interconversion: The initial functional groups from the Diels-Alder reaction are converted to intermediates suitable for linker attachment, such as diols or dihalides.
-
Introduction of Sulfur Linkers: The intermediate is then reacted with a sulfur-containing nucleophile, such as sodium thiomethoxide, to install the methyl sulfide linkers at the bridgehead positions.
-
Purification: The final product is purified using standard techniques like column chromatography and characterized by NMR and mass spectrometry.
Single-Molecule Conductance Measurements
The conductance of a single molecule is typically measured using either a Scanning Tunneling Microscope-based Break Junction (STM-BJ) or a Mechanically Controlled Break Junction (MCBJ) technique.[7][8][9][10][11][12][13][14][15][16][17][18]
Step-by-Step Protocol for STM-BJ Measurement:
-
Sample Preparation: A dilute solution (typically sub-millimolar) of the target BCO derivative is prepared in a suitable non-polar solvent. A pristine gold substrate is immersed in this solution to allow for the self-assembly of a sub-monolayer of the molecules on the surface.[19]
-
Junction Formation: A gold STM tip is repeatedly brought into and out of contact with the gold substrate.[14][20]
-
Conductance Measurement: As the tip is withdrawn, the gold contact narrows to a single atom before breaking. In the presence of the target molecules, a molecule can bridge the gap between the tip and the substrate, forming a molecular junction. The current flowing through this junction is measured at a constant applied bias, and the conductance is calculated.
-
Data Acquisition: This process of forming and breaking the junction is repeated thousands of times to generate a large dataset of conductance traces.[21]
-
Data Analysis: The collected conductance traces are compiled into a histogram. The position of the peak(s) in the histogram corresponds to the most probable conductance value of the single-molecule junction.[22]
Mechanically Controlled Break Junction (MCBJ) Protocol:
The MCBJ technique offers a more stable platform for forming molecular junctions.[10][15][18]
-
Device Fabrication: A thin gold wire is patterned on a flexible substrate with a nanometer-sized constriction.
-
Junction Formation: The substrate is bent, causing the gold wire to stretch and eventually break at the constriction, forming two atomically sharp electrodes. The distance between these electrodes can be controlled with picometer precision.
-
Molecule Deposition: A solution containing the BCO derivative is introduced to the nanogap.
-
Conductance Measurement: The conductance across the gap is measured as the electrodes are brought closer together, allowing a molecule to bridge the gap.
-
Data Analysis: Similar to STM-BJ, thousands of measurements are performed to generate a statistically robust conductance histogram.
Computational Modeling: DFT-NEGF
Theoretical calculations are indispensable for understanding and predicting the electronic properties of BCO-based materials. The standard computational approach combines Density Functional Theory (DFT) for describing the electronic structure of the molecule and electrodes with the Non-Equilibrium Green's Function (NEGF) formalism to model charge transport.[23]
Workflow for DFT-NEGF Calculations:
-
System Construction: A model of the molecular junction is built, consisting of the BCO molecule chemically bonded to gold clusters or surfaces representing the electrodes.
-
Geometry Optimization: The geometry of the entire system is optimized using DFT to find the most stable atomic arrangement.
-
Electronic Structure Calculation: The electronic structure of the optimized junction is calculated using DFT.
-
Transmission Spectrum Calculation: The NEGF method is then used to calculate the electron transmission probability as a function of energy.
-
Conductance Calculation: The conductance at low bias is determined from the value of the transmission function at the Fermi energy of the electrodes.
Software packages like GPAW, SIESTA/TranSIESTA, and QuantumATK are commonly used for these types of calculations.[24][25][26][27]
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the electronic properties of this compound-based materials.
Conclusion and Outlook
This compound-based materials represent a promising class of molecular insulators with tunable electronic properties. The foundational principle of σ-interference provides a robust mechanism for achieving exceptionally low conductance, a critical requirement for the development of next-generation nanoscale electronic components. The synergy between advanced computational screening and precise single-molecule characterization techniques continues to unveil new derivatives with enhanced insulating properties.
For researchers in drug development, the rigid BCO scaffold, while explored here for its electronic properties, is also a valuable bioisostere for phenyl rings, offering a three-dimensional structure with predictable vectoral properties. The synthetic methodologies and characterization techniques detailed in this guide are, therefore, of broad relevance to the design and analysis of novel molecular architectures for a range of scientific applications. Future research will likely focus on the experimental realization of the most promising computationally identified BCO-based insulators and the integration of these components into functional molecular electronic devices.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. WO2019075004A1 - Synthesis of this compound derivatives - Google Patents [patents.google.com]
- 4. Methodologies of this compound Compounds and Progress Toward the Total Synthesis of Parthenolide [escholarship.org]
- 5. Synthesis of propellanes containing a bicyclo[2.2.2]octene unit via the Diels–Alder reaction and ring-closing metathesis as key steps - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. Methods for the analysis, interpretation, and prediction of single-molecule junction conductance behaviour - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00488D [pubs.rsc.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Untitled Document [dianadulic.com]
- 11. inkpenlab.org [inkpenlab.org]
- 12. Recent Advances in Single-Molecule Sensors Based on STM Break Junction Measurements | MDPI [mdpi.com]
- 13. Methods for the analysis, interpretation, and prediction of single-molecule junction conductance behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 14. par.nsf.gov [par.nsf.gov]
- 15. dovepress.com [dovepress.com]
- 16. Single-Molecule Junction Formation in Deep Eutectic Solvents with Highly Effective Gate Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Advances in Single-Molecule Sensors Based on STM Break Junction Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An MCBJ case study: The influence of π-conjugation on the single-molecule conductance at a solid/liquid interface - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sample preparation for single molecule localization microscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 20. rsc.org [rsc.org]
- 21. venkataramangroup.org [venkataramangroup.org]
- 22. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 23. researchgate.net [researchgate.net]
- 24. Introduction — GPAW [gpaw.readthedocs.io]
- 25. Tutorials and exercises — GPAW [gpaw.readthedocs.io]
- 26. jensj.gitlab.io [jensj.gitlab.io]
- 27. research.chalmers.se [research.chalmers.se]
Methodological & Application
Bicyclo[2.2.2]octane: A Rigid Scaffold Enhancing Drug Properties in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.2]octane (BCO) scaffold is a highly versatile and valuable building block in modern medicinal chemistry. Its rigid, three-dimensional structure serves as a non-planar bioisostere for the commonly used para-substituted phenyl ring, offering a strategic advantage in drug design. By replacing aromatic moieties with the BCO cage, researchers can significantly improve the physicochemical properties of drug candidates, leading to enhanced solubility, metabolic stability, and oral bioavailability, while often maintaining or even improving pharmacological activity. This document provides detailed application notes on the utility of the BCO scaffold and protocols for the synthesis and evaluation of BCO-containing compounds.
Application Notes
The incorporation of the this compound scaffold into drug molecules addresses several challenges encountered during drug development, primarily associated with the "flatland" of aromatic rings.
Improving Physicochemical Properties: A high aromatic ring count in a drug candidate can lead to poor aqueous solubility, high lipophilicity, and increased susceptibility to metabolic degradation by cytochrome P450 enzymes. The fully aliphatic and rigid nature of the BCO core disrupts planarity, which can improve solubility and reduce melting points by hindering crystal lattice packing. Furthermore, the introduction of a BCO moiety increases the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with higher clinical success rates.
Maintaining or Enhancing Biological Activity: The distance between the bridgehead carbons of the BCO scaffold (approximately 2.60 Å) closely mimics the distance between the 1 and 4 positions of a para-phenylene group (approximately 2.82 Å). This geometric similarity allows the BCO unit to effectively replace a phenyl ring and maintain the necessary vector orientation for binding to biological targets. In several reported cases, this substitution has led to the retention or even enhancement of biological activity.
Notable Applications:
-
Oncology: BCO analogs of the anticancer drug Imatinib have been synthesized, demonstrating improved metabolic stability.
-
Epigenetics: Replacement of a phenyl ring with a BCO core in the histone deacetylase inhibitor Vorinostat has resulted in new bioactive analogs.
-
Metabolic Diseases: BCO-containing compounds have been developed as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme in the pathogenesis of metabolic syndrome.
-
Neurodegenerative Diseases: Azathis compound sulfonamides have been designed as selective inhibitors of γ-secretase, a crucial enzyme in the progression of Alzheimer's disease.
-
Cancer Therapy: A potent and orally active murine double minute 2 (MDM2) inhibitor, APG-115, incorporates a BCO carboxylic acid moiety to interact with the p53-binding pocket.
Quantitative Data Summary
The following tables summarize key quantitative data for representative BCO-containing compounds compared to their phenyl-containing counterparts or other relevant controls.
Table 1: In Vitro Biological Activity of BCO-Containing Compounds
| Compound Class | Target | BCO-Analog IC50/Ki | Phenyl-Analog IC50/Ki | Reference Compound IC50/Ki |
| MDM2 Inhibitor | MDM2 | 3.7 nM (IC50) | - | 39 (IC50 = 70 nM) |
| γ-Secretase Inhibitor | PSEN1-APH1B | (+)-13b (low nM potency) | - | ELN-318463, MRK-560 |
| 11β-HSD1 Inhibitor | 11β-HSD1 | 0.02 - 0.03 µM (IC50) | - | - |
| Coactivator Binding Inhibitor | ERα-SRC3 | 7 - 40 µM (Ki) | Pyrimidine control (good potency) | SRC1 NR2 peptide (good potency) |
Table 2: Pharmacokinetic Properties of BCO-Containing Compounds
| Compound | Administration Route | Cmax | AUC | Bioavailability |
| BMABO | Oral (20 mg/kg) | 1,710 ± 503 ng/mL | 3,561 ± 670 ng·min· kg/mL ·mg | 6.2% |
| BCO-acetic acid derivative | - | Superior to prototype | Superior to prototype | Improved oral bioavailability |
| Bicyclo[2.2.1]heptane CXCR2 Antagonist | Oral (10 mg/kg, rat) | 2863 ng/mL | 8820 h·ng/mL | - |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate key signaling pathways targeted by BCO-containing molecules.
Application Notes and Protocols for the Synthesis of Bicyclo[2.2.2]octane-Containing Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of polymers incorporating the rigid bicyclo[2.2.2]octane (BCO) moiety. The unique, sterically hindered, and three-dimensional structure of the BCO unit imparts desirable properties to polymers, including enhanced thermal stability, increased glass transition temperatures, and improved mechanical strength. This document details the primary synthetic methodologies, provides specific experimental protocols, and presents quantitative data for a range of BCO-containing polymers.
Introduction to this compound in Polymer Chemistry
The this compound skeleton is a highly symmetric and rigid structural motif. Its incorporation into polymer backbones disrupts chain packing and restricts segmental motion, leading to materials with high thermal stability and glass transition temperatures (Tg). These properties are highly sought after in applications requiring robust materials, such as in the aerospace, electronics, and biomedical fields. The primary methods for synthesizing BCO-containing polymers include:
-
Polycondensation: This method is widely used for the synthesis of high-performance polymers like polyimides and polyesters. BCO-based dianhydrides, diols, or diacids are reacted with appropriate co-monomers to form the polymer chain.
-
Ring-Opening Metathesis Polymerization (ROMP): Unsaturated BCO derivatives, such as bicyclo[2.2.2]octene and its analogues, can be polymerized via ROMP using transition metal catalysts. This method allows for good control over polymer molecular weight and architecture.
Synthesis via Polycondensation: Polyimides
Polyimides containing the BCO unit are known for their exceptional thermal stability, high Tg, and good solubility in organic solvents compared to their fully aromatic counterparts. A common precursor is bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTD).
Quantitative Data for BCO-Containing Polyimides
| Polymer ID | Diamine Monomer | Mn (kDa) | PDI | Tg (°C) | Td, 5% (°C) |
| BTD-MIMA | 4,4'-(1,3-phenylenediisopropylidene)bisaniline | 70 | 1.8 | 272 | 430 |
| BTD-HFA | 4,4'-(Hexafluoroisopropylidene)dianiline | 39 | 1.5 | 300 | 450 |
| BTD-FND | 9,9-Bis(4-aminophenyl)fluorene | 55 | 2.1 | >350 | 460 |
| BTD-TPM | 4,4',4''-Triaminotriphenylmethane | 62 | 1.9 | 355 | 445 |
Experimental Protocols for Polyimide Synthesis
2.2.1. One-Step High-Temperature Polycondensation in Nitrobenzene
This method is suitable for the synthesis of many soluble polyimides and proceeds directly to the polyimide without the isolation of the poly(amic acid) intermediate.
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine (e.g., 2 mmol of MIMA) in nitrobenzene (5 mL).
-
Once the diamine is fully dissolved, add a solution of bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTD) (2 mmol) in nitrobenzene (5 mL) to the stirred solution.
-
Heat the reaction mixture to 80 °C and maintain for 1 hour.
-
Add pyridine (4 mmol) and heat the solution to 120 °C.
-
Add benzoic acid (4.0 mmol) and stir the mixture at 150 °C for 3 hours.
-
Increase the temperature to 200 °C and maintain for 24 hours.
-
After cooling to room temperature, pour the viscous polymer solution into ethanol to precipitate the polyimide.
-
Collect the polymer by filtration, wash with ethanol, and dry in a vacuum oven at 80 °C overnight.
-
2.2.2. Two-Step Polycondensation via Poly(amic acid)
This method is often used when the resulting polyimide has limited solubility or when a poly(amic acid) precursor is desired for processing.
-
Procedure:
-
In a 50 mL three-necked flask under a nitrogen atmosphere, dissolve the diamine (e.g., 2 mmol of HFA) in N-methyl-2-pyrrolidone (NMP) (5 mL).
-
After complete dissolution, add BTD dianhydride (2 mmol) and LiCl (150 mg) along with an additional 5 mL of NMP.
-
Stir the mixture at room temperature for 14 hours to form the poly(amic acid) solution.
-
For chemical imidization, add pyridine (4 mmol) to the poly(amic acid) solution and heat the mixture at 80 °C for 1 hour.
-
Precipitate the resulting polyimide by pouring the solution into ethanol.
-
Collect the polymer by filtration, wash thoroughly with ethanol, and dry under vacuum at 80 °C.
-
Synthesis via Polycondensation: Polyesters
The incorporation of the BCO rigid core into polyesters can significantly increase their melting point (Tm) and thermal stability. These polyesters are typically synthesized through melt or solution polycondensation of BCO-based diols or dicarboxylic acids with appropriate co-monomers.
Quantitative Data for BCO-Containing Polyesters
| Diol Component | Diacid Component | Tm (°C) | Td (°C) |
| This compound-1,4-diol | Terephthaloyl chloride | >385 | ~400 |
| 1,4-Bis(hydroxymethyl)this compound | Terephthaloyl chloride | >350 | ~420 |
| trans-1,4-Cyclohexanedimethanol | This compound-1,4-dicarboxylic acid | 315 | ~430 |
Experimental Protocol for Polyester Synthesis
3.2.1. Solution Polycondensation
-
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine equimolar amounts of a BCO-based diol (e.g., this compound-1,4-diol) and a diacid chloride (e.g., terephthaloyl chloride) in a suitable solvent such as o-dichlorobenzene.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for 8 hours.
-
After cooling, precipitate the polyester by pouring the solution into a non-solvent like methanol or acetone.
-
Collect the polymer by filtration, wash with the non-solvent, and dry in a vacuum oven at 100-120 °C for 24 hours.
-
Synthesis via Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful technique for the polymerization of strained cyclic olefins, including bicyclo[2.2.2]octene derivatives. This method often employs ruthenium-based catalysts, such as Grubbs' catalysts, and allows for the synthesis of polymers with controlled molecular weights and low polydispersity indices.
Quantitative Data for BCO-Containing Polymers via ROMP
Data for polymers synthesized via ROMP of simple bicyclo[2.2.2]octene is limited in the literature, with many studies focusing on more complex derivatives or ring-opening/ring-closing reactions. The following is a representative example for a related system.
| Monomer | Catalyst | Mn (kDa) | PDI | Tg (°C) | Td (°C) |
| N-methylsuccinimide functionalized tricyclo[4.2.2.02,5]deca-3,9-diene | RuCl2(CHPh)(PCy3)2 | 25.0 | 1.15 | 285 (hydrogenated) | 344 |
Experimental Protocol for ROMP
4.2.1. General Procedure for ROMP of a Bicyclo[2.2.2]octene Derivative
-
Procedure:
-
In a glovebox, dissolve the bicyclo[2.2.2]octene monomer in an anhydrous, degassed solvent (e.g., dichloromethane or toluene) in a Schlenk flask.
-
In a separate vial, dissolve the Grubbs' catalyst (e.g., Grubbs' second-generation catalyst) in a small amount of the same solvent.
-
Add the catalyst solution to the monomer solution via syringe. The monomer-to-catalyst ratio will determine the target molecular weight.
-
Stir the reaction mixture at room temperature under an inert atmosphere. The reaction time can vary from minutes to hours depending on the monomer and catalyst activity.
-
Terminate the polymerization by adding an excess of a quenching agent, such as ethyl vinyl ether.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
-
Visualization of Synthetic Strategies
The following diagrams illustrate the general synthetic pathways for producing BCO-containing polymers.
Caption: Synthetic routes to BCO-polymers.
Caption: General experimental workflow.
Application Notes and Protocols for Bicyclo[2.2.2]octane Derivatives in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[2.2.2]octane (BCO) derivatives are emerging as a compelling structural motif in the design of advanced drug delivery systems. Their rigid, three-dimensional framework offers distinct advantages over traditional linkers and carriers. The non-planar structure of BCO can improve the physicochemical properties of drug conjugates, such as increasing aqueous solubility and enhancing metabolic stability, by disrupting planarity and π-stacking interactions that can lead to aggregation and poor solubility.[1] This feature makes BCO derivatives attractive for developing next-generation drug carriers, including antibody-drug conjugates (ADCs) and stimuli-responsive nanoparticles.
These application notes provide an overview of the utility of BCO derivatives in drug delivery, along with detailed protocols for their synthesis, incorporation into drug carriers, and subsequent evaluation.
Key Applications of BCO Derivatives in Drug Delivery
-
As Linkers in Antibody-Drug Conjugates (ADCs): The rigidity of the BCO scaffold provides a well-defined spatial separation between the antibody and the cytotoxic payload. This controlled geometry can lead to more predictable and favorable pharmacokinetic and pharmacodynamic profiles.
-
In Stimuli-Responsive Systems: BCO derivatives can be incorporated into polymers to create "smart" nanoparticles or micelles that release their drug payload in response to specific triggers within the tumor microenvironment, such as changes in pH or redox potential.
-
Improving Pharmacokinetic Properties: By replacing planar aromatic rings in drug molecules, BCO moieties can enhance solubility and metabolic stability, leading to improved oral bioavailability and longer circulation times.[1]
Data Presentation: Physicochemical and Pharmacokinetic Properties
The incorporation of BCO scaffolds can significantly alter the properties of a parent drug molecule. The following tables summarize the comparative data for a hypothetical parent drug and its BCO-modified counterpart.
Table 1: Comparison of Physicochemical Properties
| Property | Parent Drug (Phenyl-containing) | BCO-Modified Drug |
| Molecular Weight | 450.5 g/mol | 482.6 g/mol |
| clogP | 4.2 | 3.5 |
| Aqueous Solubility | 0.05 mg/mL | 0.45 mg/mL |
| Metabolic Stability (in vitro, human liver microsomes) | 45% remaining after 1 hr | 85% remaining after 1 hr |
Table 2: Comparison of Pharmacokinetic Parameters (in vivo, rat model)
| Parameter | Parent Drug (Phenyl-containing) | BCO-Modified Drug |
| Oral Bioavailability (F%) | 15% | 55% |
| Half-life (t½) | 2.5 hours | 8.0 hours |
| Clearance (CL) | 25 L/hr/kg | 8 L/hr/kg |
| Volume of Distribution (Vd) | 3.5 L/kg | 2.0 L/kg |
Experimental Protocols
Protocol 1: Synthesis of a BCO-based Linker for ADCs
This protocol describes a general method for synthesizing a maleimide-functionalized BCO linker ready for conjugation to a thiol-containing payload and subsequent attachment to an antibody.
Materials:
-
This compound-1,4-dicarboxylic acid
-
Thionyl chloride (SOCl₂)
-
N-Hydroxysuccinimide (NHS)
-
4-(Aminomethyl)aniline
-
N-(γ-Maleimidobutyryloxy)succinimide ester (GMBS)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Diethylether
-
Standard laboratory glassware and purification equipment (rotary evaporator, chromatography column)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, suspend this compound-1,4-dicarboxylic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (2.2 eq) dropwise at 0 °C. Stir the reaction at room temperature for 2 hours, then heat to reflux for 1 hour. Remove the solvent and excess thionyl chloride under vacuum to yield the crude diacid chloride.
-
Mono-NHS Ester Formation: Dissolve the crude diacid chloride in anhydrous DCM and cool to 0 °C. Add a solution of N-Hydroxysuccinimide (1.1 eq) and triethylamine (1.1 eq) in DCM dropwise. Stir at 0 °C for 1 hour and then at room temperature overnight. Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the mono-NHS ester of BCO-dicarboxylic acid.
-
Amide Bond Formation: Dissolve the mono-NHS ester (1.0 eq) in anhydrous DMF. Add 4-(aminomethyl)aniline (1.2 eq) and triethylamine (1.5 eq). Stir the reaction at room temperature for 6 hours. Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer and concentrate to yield the crude product, which is purified by column chromatography.
-
Maleimide Functionalization: Dissolve the product from the previous step (1.0 eq) in anhydrous DCM. Add a solution of GMBS (1.1 eq) in DCM. Stir at room temperature for 4 hours. Concentrate the reaction mixture and purify by column chromatography to yield the final maleimide-functionalized BCO linker.
Protocol 2: Preparation and Characterization of BCO-Containing Stimuli-Responsive Micelles
This protocol outlines the preparation of micelles from a BCO-containing amphiphilic block copolymer and the evaluation of their drug-loading and pH-responsive release capabilities.
Materials:
-
BCO-containing amphiphilic block copolymer (e.g., PEG-BCO-PLA)
-
Doxorubicin (DOX) or other hydrophobic drug
-
Phosphate buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis tubing (MWCO 3.5 kDa)
-
Dynamic Light Scattering (DLS) instrument
-
UV-Vis Spectrophotometer
Procedure:
-
Micelle Formulation and Drug Loading:
-
Dissolve the BCO-containing block copolymer (50 mg) and DOX (5 mg) in a suitable organic solvent (e.g., 5 mL of DMF).
-
Add this organic solution dropwise to 20 mL of deionized water under vigorous stirring.
-
Continue stirring for 4 hours to allow for solvent evaporation and micelle self-assembly.
-
Dialyze the resulting micellar solution against deionized water for 24 hours to remove the organic solvent and unloaded drug.
-
-
Characterization of Micelles:
-
Determine the particle size and size distribution of the drug-loaded micelles using Dynamic Light Scattering (DLS).
-
To determine the drug loading content (DLC) and drug loading efficiency (DLE), lyophilize a known amount of the micellar solution. Dissolve the dried micelles in a known volume of a suitable solvent to disrupt the micelles and release the drug. Measure the drug concentration using a UV-Vis spectrophotometer against a standard curve.
-
Calculate DLC and DLE using the following formulas:
-
DLC (%) = (Weight of loaded drug / Weight of drug-loaded micelles) x 100
-
DLE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
-
-
In Vitro Drug Release Study:
-
Transfer 1 mL of the drug-loaded micelle solution into a dialysis bag.
-
Immerse the dialysis bag in 20 mL of release medium (PBS at pH 7.4 or pH 5.5) and maintain at 37 °C with gentle shaking.
-
At predetermined time intervals, withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium.
-
Quantify the amount of released drug in the collected samples using a UV-Vis spectrophotometer.
-
Plot the cumulative drug release percentage against time.
-
Visualizations
Caption: Experimental workflows for BCO-linker synthesis and micelle preparation.
Caption: Mechanism of action for a BCO-linked antibody-drug conjugate.
Conclusion
This compound derivatives represent a versatile and valuable tool in the development of sophisticated drug delivery systems. Their unique structural properties can be leveraged to overcome challenges associated with traditional drug formulations, leading to improved therapeutic outcomes. The protocols and data presented herein provide a foundational framework for researchers to explore the potential of BCO-based platforms in their own drug development programs. Further research into novel BCO derivatives and their applications is warranted to fully realize their potential in modern medicine.
References
Application of Bicyclo[2.2.2]octane in Materials Science: Application Notes and Protocols
The bicyclo[2.2.2]octane (BCO) scaffold, a rigid and sterically defined three-dimensional structure, has emerged as a valuable building block in modern materials science. Its unique geometry, characterized by a strain-free, cage-like framework, imparts a range of desirable properties to materials into which it is incorporated. This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development interested in leveraging the BCO motif for the creation of advanced materials.
High-Performance Polymers
The incorporation of the rigid this compound unit into polymer backbones significantly restricts chain mobility.[1] This structural constraint leads to the development of high-performance polymers with enhanced thermal stability, high glass transition temperatures (Tg), and improved mechanical strength.[1][2] BCO-based monomers, such as diols, dicarboxylic acids, and dianhydrides, serve as key components in the synthesis of polyesters, polyurethanes, and polyimides.[2][3][4][5]
Application: Colorless and Soluble Polyimides
A significant challenge in the field of high-performance polymers is achieving both excellent thermal stability and good processability, such as solubility in common organic solvents, along with optical transparency. Polyimides derived from this compound-2,3,5,6-tetracarboxylic dianhydrides have been shown to address these challenges effectively. These polymers exhibit exceptional thermal stability, with no significant weight loss up to approximately 400°C, and glass transition temperatures exceeding 380°C in some cases.[6] Furthermore, they are soluble at room temperature in aprotic polar solvents and can be cast into flexible, tough, and colorless films.[6] These films demonstrate high transparency in the visible region (over 86%) and cutoff wavelengths shorter than 320 nm, making them suitable for advanced optical and electronic applications.[6]
Quantitative Data: Thermal and Optical Properties of BCO-based Polyimides
| Polymer System | 5% Weight Loss Temp. (°C in N₂) | Glass Transition Temp. (Tg, °C) | Normalized Transparency (400-780 nm) | Reference |
| Polyimide from 5a¹ and 4,4'-diaminodiphenyl ether | > 450 | > 380 | 94% | [6] |
| Polyimides from 5a¹ and various aromatic diamines | > 450 | > 380 (most cases) | > 86% | [6] |
| Polyimides from 5b² and various aromatic diamines | > 450 | > 380 (most cases) | > 86% | [6] |
¹5a: this compound-2-endo,3-exo,5-endo,6-exo-tetracarboxylic 2,3:5,6-dianhydride ²5b: this compound-2-exo,3-exo,5-exo,6-exo-tetracarboxylic 2,3:5,6-dianhydride
Experimental Protocol: Synthesis of Soluble and Colorless Polyimides
This protocol describes the synthesis of a poly(amic acid) and its subsequent conversion to a polyimide via thermal imidization.[6]
Materials:
-
This compound-2,3,5,6-tetracarboxylic dianhydride (BODA)
-
Aromatic diamine (e.g., 4,4'-diaminodiphenyl ether)
-
N,N-dimethylacetamide (DMAc), purified
-
Nitrogen gas (N₂)
Procedure:
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in purified DMAc under a nitrogen atmosphere.
-
Once the diamine is completely dissolved, add an equimolar amount of BODA in small portions to the solution at room temperature.
-
Continue stirring the reaction mixture at 85-105°C for 24 hours under a continuous nitrogen stream to yield a viscous poly(amic acid) solution.
-
-
Thermal Imidization:
-
The resulting poly(amic acid) solution can be processed in two ways:
-
Film Casting: Cast the poly(amic acid) solution onto a glass plate and heat it sequentially at 100°C, 200°C, and 300°C (for 1 hour at each temperature) to effect the imidization and remove the solvent, resulting in a polyimide film.
-
Solution Imidization: Heat the DMAc solution of the poly(amic acid) at reflux temperature for 6 hours. Cool the solution and precipitate the polyimide by pouring it into a non-solvent like methanol. Collect the polymer by filtration and dry under vacuum.
-
-
Caption: Workflow for BCO-Polyimide Synthesis.
Metal-Organic Frameworks (MOFs)
The use of aliphatic linkers is a growing area in MOF chemistry, offering unique properties not attainable with conventional aromatic linkers.[7] this compound-1,4-dicarboxylic acid serves as a rigid, non-polarizable aliphatic linker for the construction of MOFs.[7][8]
Application: Transparent MOFs as "Solid Solvents"
A key advantage of using BCO-based linkers is the creation of transparent MOFs.[7][9] Aromatic linkers typically used in MOF synthesis exhibit strong light absorption, rendering the resulting materials opaque.[7] The aliphatic nature of the BCO core eliminates this issue, leading to highly transparent porous materials.[7][8] This transparency allows for the spectroscopic study of guest molecules confined within the MOF pores, effectively using the MOF as a "solid solvent" to investigate isolated photoactive molecules.[7] These BCO-based MOFs can also exhibit high thermal stability (up to 300°C) and permanent porosity, making them suitable for gas storage applications.[7]
Quantitative Data: Properties of BCO-based MOFs
| Property | Value | Reference |
| Thermal Stability | Up to 300°C | [7] |
| Guest Molecule Study | Well-resolved absorption bands of pyrene guest | [7] |
Experimental Protocol: Synthesis of a Transparent MOF (TMOF)
This protocol is based on the synthesis of a transparent MOF using this compound-1,4-dicarboxylic acid.[7]
Materials:
-
This compound-1,4-dicarboxylic acid (H₂BCODC)
-
A suitable metal salt (e.g., Zinc(II) salt, Lanthanum(III) salt)[7][8]
-
Solvent system (e.g., N,N-Dimethylformamide (DMF), ethanol)
Procedure (General Solvothermal Synthesis):
-
In a glass vial, combine H₂BCODC and the metal salt in a suitable molar ratio.
-
Add the solvent system (e.g., a mixture of DMF and ethanol).
-
Seal the vial tightly.
-
Place the vial in a programmable oven and heat it to a specific temperature (e.g., 80-120°C) for a defined period (e.g., 24-72 hours).
-
After the reaction is complete, allow the oven to cool down slowly to room temperature.
-
Colorless crystals of the TMOF should form.
-
Collect the crystals by filtration, wash them with fresh solvent (e.g., DMF, then ethanol), and dry them under vacuum or in a desiccator.
-
Activation: To create a porous material, the solvent molecules within the pores must be removed. This is typically achieved by heating the TMOF under vacuum.
Caption: General Workflow for BCO-MOF Synthesis.
Drug Delivery and Bioisosterism
The rigid, three-dimensional structure of the this compound core makes it an attractive scaffold for applications in drug delivery and as a bioisostere for the para-substituted phenyl ring.[2][10][11]
Application Notes
-
Drug Delivery Systems: BCO derivatives can be used to synthesize polymers and materials for encapsulating and delivering therapeutic agents.[2] The rigid framework can provide structural integrity to nanoparticles or other delivery vehicles.
-
Bioisosterism: Replacing a flat, aromatic phenyl ring in a drug molecule with a 3D-rich BCO scaffold can significantly improve its physicochemical properties.[11][12] This modification can lead to enhanced aqueous solubility, improved metabolic stability, and reduced lipophilicity without compromising biological activity.[12] While this application is more central to medicinal chemistry, the materials science aspect involves the synthesis and characterization of these modified compounds.
Quantitative Data: Physicochemical Property Improvement
The following table compares the properties of the drug Imatinib with its analogues where the phenyl ring is replaced by a BCO or a 2-oxathis compound unit.
| Compound | Water Solubility (µM) | Metabolic Stability (CLint, mg/(min•μL)) | Reference |
| Imatinib (phenyl ring) | 351 | 28 | [12] |
| Imatinib analogue (BCO) | 113 | 16 | [12] |
| Imatinib analogue (2-oxa-BCO) | 389 | 19 | [12] |
This data illustrates that while the direct BCO replacement decreased solubility in this specific case, it significantly improved metabolic stability. The related oxa-BCO scaffold maintained solubility while also improving stability.[12]
Molecular Electronics
The saturated, aliphatic nature of the this compound unit makes it an effective "insulator" in molecular electronic systems.
Application: Insulating Linkers in Molecular Motors
In the design of molecular motors and wires, it is often necessary to control the degree of electronic communication between different functional parts of a molecule. The BCO skeleton can be used as a rigid spacer that electronically decouples two electroactive groups. Theoretical calculations have shown a significant decrease (a 12-fold reduction) in the electronic coupling parameter when a para-phenylene spacer is replaced with a BCO spacer between two ferrocenyl groups.[13] This property is crucial for designing molecular-scale devices where precise control over electron transfer is required.[13]
Caption: BCO as an Electronic Insulator.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. US10633315B2 - Synthesis of bicyclo[2.2.2]octanes - Google Patents [patents.google.com]
- 5. US20200270191A1 - Synthesis of this compound derivatives - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. This compound-1,4-dicarboxylic acid: towards transparent metal–organic frameworks - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. img01.pharmablock.com [img01.pharmablock.com]
- 12. 2-Oxathis compound as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of molecular motors incorporating para-phenylene-conjugated or this compound-insulated electroactive groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bicyclo[2.2.2]octane via Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.2]octane scaffold is a rigid and sterically defined three-dimensional structural motif that has garnered significant interest in medicinal chemistry and materials science. Its unique conformational properties make it an attractive building block for the design of novel therapeutic agents and functional materials. The Diels-Alder reaction, a powerful [4+2] cycloaddition, stands out as one of the most efficient and versatile methods for the construction of this bridged bicyclic system.
These application notes provide an overview of common strategies and detailed protocols for the synthesis of this compound derivatives using Diels-Alder reactions, including thermal, Lewis acid-catalyzed, and intramolecular approaches.
General Principles
The synthesis of the this compound core via a Diels-Alder reaction typically involves the reaction of a cyclohexadiene (the diene) with a dienophile. The stereochemistry and substitution pattern of the resulting bicyclic adduct can be controlled by the choice of reactants, catalysts, and reaction conditions.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data for the synthesis of various this compound derivatives via Diels-Alder reactions, providing a comparative overview of different methodologies.
Table 1: Intermolecular Diels-Alder Reactions
| Diene | Dienophile | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |
| 1,3-Cyclohexadiene | Maleic anhydride | Toluene, reflux | Toluene | - | High | [1] |
| 1,3-Cyclohexadiene | Acrolein | SnCl₄ | Dichloromethane | - | 71 | [2] |
| 1,3-Cyclohexadiene | N-phenylmaleimide | BF₃·OEt₂ | Dichloromethane | - | - | [2] |
| Dimethyl 1,3-cyclohexadiene-1,4-dicarboxylate | Maleic anhydride | - | - | - | High | [1] |
| 5-Substituted 1,3-cyclohexadiene | Methacrolein | Ytterbium trichloride | - | - | - | [3] |
Table 2: Intramolecular Diels-Alder Reactions
| Substrate | Conditions | Product | Yield (%) | Reference |
| Modified Wessely oxidation product of 2,6-dimethylphenol with acrylic acid | Boiling benzene | endo-6-Hydroxy-4,6-dimethyl-5-oxobicyclo[2.2.2]oct-7-ene-exo-2-carboxylic acid lactone | - | [4] |
| 6-Acetoxy-6-alkenylcyclohexa-2,4-dien-1-one | Lead tetraacetate in acetic acid | Bridged this compound derivative | 23 | [5] |
Experimental Protocols
The following are representative, detailed protocols for the synthesis of this compound derivatives.
Protocol 1: Thermal Intermolecular Diels-Alder Reaction
This protocol describes the synthesis of a bicyclo[2.2.2]octene derivative from cyclooctatetraene and maleic anhydride.[6]
Materials:
-
Cyclooctatetraene
-
Maleic anhydride
-
Toluene
-
Aniline
-
Triethylamine
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a solution of cyclooctatetraene in toluene, add an equimolar amount of maleic anhydride.
-
Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Add aniline and triethylamine to the reaction mixture.
-
Heat the mixture at 120 °C to yield the N-phenyl substituted bicyclo[2.2.2]octene derivative.[6]
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Lewis Acid-Catalyzed Intermolecular Diels-Alder Reaction
This protocol outlines the synthesis of a chiral isoquinuclidine (2-azathis compound) derivative using a Lewis acid catalyst.[7]
Materials:
-
1-Methoxycarbonyl-1,2-dihydropyridine
-
N-acryloyl-(1R)-2,10-camphorsultam
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethane (anhydrous)
-
Schlenk flask or oven-dried glassware
-
Inert atmosphere (nitrogen or argon)
-
Syracuses for reagent addition
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve N-acryloyl-(1R)-2,10-camphorsultam in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add 2 equivalents of TiCl₄ to the solution and stir for 30 minutes.
-
Add a solution of 1-methoxycarbonyl-1,2-dihydropyridine in anhydrous dichloromethane dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for the specified time (monitor by TLC).
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting endo-cycloaddition product can be purified by column chromatography, yielding the chiral isoquinuclidine in high yield (91%) and high diastereoselectivity (99% d.e.).[7]
Protocol 3: Intramolecular Diels-Alder Reaction
This protocol describes the synthesis of a bicyclo[2.2.2]octenone derivative via an intramolecular Diels-Alder reaction of a modified Wessely oxidation product.[4]
Materials:
-
2,6-Dimethylphenol
-
Acrylic acid
-
Lead tetraacetate
-
Dichloromethane
-
Benzene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Perform a "modified" Wessely oxidation of 2,6-dimethylphenol with lead tetraacetate in the presence of acrylic acid in dichloromethane. This will form the precursor for the intramolecular cycloaddition.
-
Isolate the crude intermediate product.
-
Dissolve the intermediate in benzene and heat the solution to boiling.
-
The intramolecular Diels-Alder reaction will proceed to form the endo-6-hydroxy-4,6-dimethyl-5-oxobicyclo[2.2.2]oct-7-ene-exo-2-carboxylic acid lactone.[4]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The product can be purified by column chromatography or recrystallization.
Visualization of Key Processes
Diels-Alder Reaction Pathway
The following diagram illustrates the general workflow for a Lewis acid-catalyzed Diels-Alder reaction for the synthesis of a this compound derivative.
Stereoselectivity in the Diels-Alder Reaction
The stereochemical outcome of the Diels-Alder reaction is often governed by the endo rule, which is a consequence of secondary orbital interactions in the transition state.
Conclusion
The Diels-Alder reaction is a cornerstone in the synthesis of the this compound framework, offering a high degree of control over the molecular architecture. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of diverse this compound derivatives for applications in drug discovery and materials science. The choice of diene, dienophile, and reaction conditions can be tailored to achieve the desired substitution pattern and stereochemistry of the final product.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Bridged-Selective Intramolecular Diels–Alder Reactions in the Synthesis of Bicyclo[2.2.2]octanes [jstage.jst.go.jp]
- 6. Synthesis of propellanes containing a bicyclo[2.2.2]octene unit via the Diels–Alder reaction and ring-closing metathesis as key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Cycloaddition Strategies in the Synthesis of Functionalized Bicyclo[2.2.2]octanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of various cycloaddition strategies for the synthesis of functionalized bicyclo[2.2.2]octane scaffolds. This rigid, three-dimensional motif is of significant interest in medicinal chemistry and drug discovery as a bioisostere for aromatic rings and as a core for novel pharmacophores. The following sections detail key cycloaddition reactions, present quantitative data for representative transformations, provide detailed experimental protocols, and visualize the reaction workflows.
The Diels-Alder Reaction: A Cornerstone Strategy
The [4+2] Diels-Alder cycloaddition is a powerful and widely employed method for the construction of the this compound core. This reaction involves the concerted cycloaddition of a conjugated diene with a dienophile to form a six-membered ring. By using a cyclic diene, such as a 1,3-cyclohexadiene derivative, the bicyclic framework can be readily accessed.
Intermolecular Diels-Alder Reactions
The intermolecular Diels-Alder reaction provides a versatile entry to a wide range of substituted bicyclo[2.2.2]octanes. The reaction's efficiency and stereoselectivity can often be enhanced through the use of Lewis acid catalysts.
Quantitative Data for Intermolecular Diels-Alder Reactions
| Diene | Dienophile | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | d.r. (endo:exo) | Reference |
| 1,3-Cyclohexadiene | Acrolein | SnCl₄ | CH₂Cl₂ | -78 | - | endo-Bicyclo[2.2.2]oct-5-ene-2-carbaldehyde | 71 | >99:1 | [1] |
| 1,3-Cyclohexadiene | Acrolein | Thermal | Neat | 100 | 48 | Bicyclo[2.2.2]oct-5-ene-2-carbaldehyde | 94 | 9:1 | [1] |
| 1-Phenoxycarbonyl-1,2-dihydropyridine | N-acryloyl-(1S)-2,10-camphorsultam | TiCl₄ (2 equiv) | CH₂Cl₂ | -78 to rt | 48 | Chiral isoquinuclidine | 66 | 96:4 | [2] |
| 1-Methoxycarbonyl-1,2-dihydropyridine | N-acryloyl-(1R)-2,10-camphorsultam | TiCl₄ (2 equiv) | CH₂Cl₂ | -78 | - | Chiral isoquinuclidine | 91 | 99:1 | [2] |
Experimental Protocol: Lewis Acid Catalyzed Diels-Alder Reaction for Chiral Isoquinuclidine Synthesis [2]
This protocol describes the synthesis of a chiral 2-azathis compound derivative.
Materials:
-
1-Methoxycarbonyl-1,2-dihydropyridine (1 equiv)
-
N-acryloyl-(1R)-2,10-camphorsultam (1 equiv)
-
Titanium tetrachloride (TiCl₄) (2 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
To a stirred solution of N-acryloyl-(1R)-2,10-camphorsultam in anhydrous dichloromethane at -78 °C under a nitrogen atmosphere, add titanium tetrachloride dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of 1-methoxycarbonyl-1,2-dihydropyridine in anhydrous dichloromethane dropwise to the reaction mixture.
-
Continue stirring at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral isoquinuclidine.
Visualization of the Diels-Alder Reaction Workflow
Caption: General workflow for the Diels-Alder synthesis of bicyclo[2.2.2]octanes.
Intramolecular Diels-Alder (IMDA) Reactions
The intramolecular Diels-Alder reaction is a powerful strategy for the stereocontrolled synthesis of complex, polycyclic systems containing the this compound core. By tethering the diene and dienophile within the same molecule, the entropic barrier to cycloaddition is reduced, often facilitating reactions that are difficult to achieve intermolecularly. A notable application of this strategy is in the biomimetic synthesis of natural products.
Quantitative Data for Intramolecular Diels-Alder Reactions
| Substrate | Conditions | Solvent | Product | Yield (%) | Reference |
| Allylic alcohol precursor to Andibenin B core | 80 °C, 5 days | Toluene | This compound core of Andibenin B | High Yield | [3] |
| 5-Hydroxypyrazin-2(1H)-one derivative | aq. KOH | - | Bicyclo[2.2.2]diazaoctane core | - | [4][5] |
| Modified Wessely oxidation product | Boiling benzene | Benzene | Keto lactone bicyclo[2.2.2]octenone | - | [6] |
Experimental Protocol: Synthesis of the this compound Core of Andibenin B via IMDA [3]
This protocol outlines the key intramolecular Diels-Alder cycloaddition step.
Materials:
-
Allylic alcohol precursor (diastereomeric mixture)
-
Toluene, anhydrous
Procedure:
-
Dissolve the allylic alcohol precursor in anhydrous toluene in a sealed tube.
-
Heat the solution at 80 °C for 5 days.
-
Monitor the progress of the reaction by TLC or NMR spectroscopy.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the this compound core of andibenin B.
Visualization of the Intramolecular Diels-Alder Strategy
Caption: Logical flow for the synthesis of complex bicyclo[2.2.2]octanes via an IMDA strategy.
Hetero-Diels-Alder Reactions
The hetero-Diels-Alder reaction, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, provides a direct route to heterocyclic this compound analogues. Of particular importance is the intramolecular hetero-Diels-Alder reaction of azadienes, which is a key biosynthetic step in the formation of the bicyclo[2.2.2]diazaoctane core of many indole alkaloids.
Quantitative Data for Biomimetic Intramolecular Hetero-Diels-Alder Reactions
| Substrate | Reagent | Product | Diastereomeric Ratio | Reference |
| epi-Deoxybrevianamide E derivative | aq. KOH | Brevianamide B precursors | 2:1 | [4] |
| Diketopiperazine derivative | AlCl₃ | Bicyclo[2.2.2]diazaoctane core | - | [4] |
Experimental Protocol: Biomimetic Intramolecular Hetero-Diels-Alder Reaction [4]
This protocol describes the key cycloaddition step in the biomimetic synthesis of brevianamide B precursors.
Materials:
-
Lactim ether precursor (42)
-
Aqueous potassium hydroxide (KOH)
Procedure:
-
Treat the lactim ether precursor with aqueous KOH.
-
The substrate tautomerizes in situ to the corresponding azadiene.
-
The azadiene undergoes a spontaneous intramolecular hetero-Diels-Alder reaction.
-
The reaction yields a diastereomeric mixture of the bicyclo[2.2.2]diazaoctane products.
-
The products can be isolated and purified using standard chromatographic techniques.
Visualization of the Biomimetic Hetero-Diels-Alder Pathway
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the this compound Core of Andibenin B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Approaches to the Bicyclo[2.2.2]diazaoctane Ring System Common to the Paraherquamides, Stephacidins and Related Prenylated Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomimetic Total Synthesis of Malbrancheamide and Malbrancheamide B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols: Rearrangement Reactions of Bicyclo[2.2.2]octane Systems
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.2]octane framework is a rigid and synthetically versatile scaffold that has found significant applications in medicinal chemistry and drug discovery. Its three-dimensional structure serves as a valuable bioisostere for aromatic rings, often leading to improved physicochemical properties of drug candidates. Rearrangement reactions of this compound systems provide a powerful tool for accessing a variety of other bridged and fused ring systems, further expanding their utility in the synthesis of complex molecules, including natural products and pharmaceuticals.
This document provides detailed application notes and protocols for key rearrangement reactions of this compound systems, including the Wagner-Meerwein rearrangement, radical rearrangements, and oxidative decarboxylation-induced rearrangements.
Wagner-Meerwein Rearrangement of Bicyclo[2.2.2]octenols
The Wagner-Meerwein rearrangement is a classic carbocation-mediated reaction that involves the 1,2-migration of an alkyl, aryl, or hydride group. In this compound systems, this rearrangement is often triggered by the formation of a carbocation at a bridgehead or adjacent position, leading to the formation of the thermodynamically more stable bicyclo[3.2.1]octane skeleton. This transformation is particularly useful for accessing complex bridged ring systems.
Quantitative Data
| Starting Material | Conditions | Product(s) | Ratio | Yield (%) | Reference |
| endo-Bicyclo[2.2.2]oct-5-en-2-ol | TsOH, Benzene, reflux | Bicyclo[3.2.1]oct-3-en-2-one | - | - | [1] |
| 1-Methyl-6-hydroxybicyclo[2.2.2]octan-2-one | TsOH | 4-Methylbicyclo[3.2.1]oct-3-en-6-one | - | - | [1] |
Experimental Protocol: Acid-Catalyzed Rearrangement of endo-Bicyclo[2.2.2]oct-5-en-2-ol
This protocol is adapted from the general principles of acid-catalyzed rearrangements of bicyclic alcohols.
Materials:
-
endo-Bicyclo[2.2.2]oct-5-en-2-ol
-
p-Toluenesulfonic acid (TsOH)
-
Benzene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
To a solution of endo-bicyclo[2.2.2]oct-5-en-2-ol (1.0 eq) in anhydrous benzene, add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the rearranged bicyclo[3.2.1]oct-3-en-2-one.
Signaling Pathway Diagram
References
Application Notes and Protocols: Bicyclo[2.2.2]octane Derivatives in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The rigid, C2-symmetric scaffold of bicyclo[2.2.2]octane has emerged as a privileged structure in the design of chiral ligands for asymmetric catalysis. Its well-defined three-dimensional geometry provides a predictable and effective chiral environment for a variety of metal-catalyzed transformations, leading to high levels of enantioselectivity. This document provides detailed application notes and experimental protocols for the use of this compound-based diene ligands in two key rhodium-catalyzed reactions: the asymmetric arylation of imines and the 1,4-addition to enones.
Application 1: Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines
The rhodium-catalyzed asymmetric addition of arylboronic acids or their derivatives to imines is a powerful method for the synthesis of enantioenriched diarylmethylamines, which are important structural motifs in many pharmaceutical agents. The C2-symmetric diene ligand, (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene (Ph-bod*), has been shown to be a superior ligand for this transformation, affording high yields and excellent enantioselectivities.[1][2]
General Workflow
The overall process involves the synthesis of the chiral ligand, the in-situ preparation of the rhodium catalyst, and the subsequent catalytic asymmetric arylation.
Quantitative Data Summary
The (1R,4R)-Ph-bod* ligand has proven effective for the arylation of a variety of N-tosylarylimines with different arylboroxines, consistently providing high yields and enantioselectivities.[1][2][]
| Entry | N-Tosylarylimine (Ar) | Arylboroxine (Ar') | Product | Yield (%) | ee (%) |
| 1 | 4-ClC6H4 | Phenyl | (R)-(4-ClC6H4)(Ph)CHNH(Ts) | 95 | 98 |
| 2 | 4-CF3C6H4 | Phenyl | (R)-(4-CF3C6H4)(Ph)CHNH(Ts) | 98 | 95 |
| 3 | 4-MeOC6H4 | Phenyl | (R)-(4-MeOC6H4)(Ph)CHNH(Ts) | 98 | 97 |
| 4 | C6H5 | 4-ClC6H4 | (R)-(C6H5)(4-ClC6H4)CHNH(Ts) | 95 | 97 |
| 5 | C6H5 | 4-MeOC6H4 | (R)-(C6H5)(4-MeOC6H4)CHNH(Ts) | 95 | 98 |
| 6 | C6H5 | 2-MeC6H4 | (R)-(C6H5)(2-MeC6H4)CHNH(Ts) | 93 | 96 |
| 7 | 4-ClC6H4 | 4-MeOC6H4 | (R)-(4-ClC6H4)(4-MeOC6H4)CHNH(Ts) | 98 | 99 |
Experimental Protocols
Protocol 1: Synthesis of (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene ((R,R)-Ph-bod)*[1][2]
This procedure involves three key steps starting from the enantiomerically pure diketone.
-
Optical Resolution of this compound-2,5-dione: Enantiomerically pure (1R,4R)-bicyclo[2.2.2]octane-2,5-dione can be obtained by fractional recrystallization of the dihydrazone formed with (R)-5-(1-phenylethyl)semioxamazide, as described in the literature.[1]
-
Synthesis of (1R,4R)-bicyclo[2.2.2]octa-2,5-diene-2,5-diyl bis(trifluoromethanesulfonate):
-
To a solution of diisopropylamine (2.2 eq) in dry THF at -78 °C under argon, add n-butyllithium (2.2 eq) and stir for 30 min.
-
Add a solution of (1R,4R)-bicyclo[2.2.2]octane-2,5-dione (1.0 eq) in THF and stir for 1 h at -78 °C.
-
Add a solution of N-(2-pyridyl)triflimide (2.2 eq) in THF and allow the mixture to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH4Cl and extract with diethyl ether.
-
Dry the organic layer over MgSO4, concentrate under reduced pressure, and purify by silica gel chromatography to afford the ditriflate.
-
-
Synthesis of (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene ((R,R)-Ph-bod):*
-
To a solution of the ditriflate (1.0 eq) and PdCl2(dppf) (0.01 eq) in dry diethyl ether under argon, add a solution of phenylmagnesium bromide (2.5 eq) in diethyl ether.
-
Reflux the mixture for 3 h.
-
Cool the reaction to room temperature, quench with saturated aqueous NH4Cl, and extract with diethyl ether.
-
Dry the organic layer over MgSO4, concentrate, and purify by silica gel chromatography to yield (R,R)-Ph-bod* as a solid.
-
Protocol 2: Rhodium-Catalyzed Asymmetric Arylation of an N-Tosylarylimine [1][2]
-
In a glovebox, to a vial add [RhCl(C2H4)2]2 (0.015 mmol, 3 mol % Rh) and (1R,4R)-Ph-bod* (0.033 mmol).
-
Add 1.0 mL of dry dioxane and stir for 5 min.
-
To this catalyst solution, add the N-tosylarylimine (0.5 mmol), the arylboroxine (0.6 mmol), and a 1.0 M aqueous solution of KOH (0.1 mL, 0.1 mmol, 20 mol %).
-
Seal the vial and heat the mixture at 60 °C for 6 h.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.
-
Dry the organic layer over Na2SO4, concentrate, and purify the residue by silica gel chromatography to obtain the enantioenriched diarylmethylamine.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Application 2: Rhodium-Catalyzed Asymmetric 1,4-Addition to α,β-Unsaturated Ketones
The conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds is a fundamental C-C bond-forming reaction. Chiral bicyclo[2.2.2]octadiene ligands, in complex with rhodium, are highly effective catalysts for this transformation, providing access to chiral β-arylated ketones with high enantioselectivity.[4]
Catalytic Cycle
The proposed catalytic cycle involves oxidative addition of the Rh(I) complex to the arylboronic acid, insertion of the enone into the Rh-aryl bond, and subsequent protonolysis to release the product and regenerate the active catalyst.
Quantitative Data Summary
C2-symmetric bicyclo[2.2.2]octadienes with varying substituents at the 2 and 5 positions have been successfully applied to the 1,4-addition of arylboronic acids to both cyclic and acyclic enones.[4] The ligand with 3,5-xylyl substituents often provides excellent results.
| Entry | Enone | Arylboronic Acid (Ar) | Ligand (R) | Yield (%) | ee (%) |
| 1 | 2-Cyclohexenone | Phenyl | Phenyl | 99 | 97 |
| 2 | 2-Cyclohexenone | 4-MeOC6H4 | Phenyl | 99 | 97 |
| 3 | 2-Cyclohexenone | 4-CF3C6H4 | Phenyl | 99 | 97 |
| 4 | 2-Cyclopentenone | Phenyl | Phenyl | 98 | 97 |
| 5 | (E)-5-Methyl-3-hexen-2-one | Phenyl | 3,5-Xylyl | 95 | 95 |
| 6 | (E)-1-Phenyl-2-buten-1-one | Phenyl | 3,5-Xylyl | 99 | 90 |
Experimental Protocols
Protocol 3: Synthesis of C2-Symmetric Bicyclo[2.2.2]octa-2,5-dienes [4]
The synthesis follows the same general pathway as Protocol 1, substituting the Grignard reagent in the final step. For example, to synthesize the 2,5-dibenzyl derivative ((R,R)-Bn-bod*), benzylmagnesium bromide would be used instead of phenylmagnesium bromide.
Protocol 4: Rhodium-Catalyzed Asymmetric 1,4-Addition to an α,β-Unsaturated Ketone [4]
-
A mixture of [Rh(acac)(C2H4)2] (0.003 mmol) and the chiral bicyclo[2.2.2]octadiene ligand (0.0033 mmol) in 1,4-dioxane (0.5 mL) is stirred at room temperature for 5 min.
-
To this solution, add the arylboronic acid (0.45 mmol), the α,β-unsaturated ketone (0.3 mmol), and water (0.05 mL).
-
Stir the mixture at 100 °C for 3 h.
-
Cool the reaction to room temperature, dilute with diethyl ether, and pass through a short pad of silica gel.
-
Concentrate the filtrate and purify the residue by silica gel chromatography to afford the chiral β-arylated ketone.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
These protocols provide a foundation for researchers to explore the utility of this compound-based ligands in their own asymmetric synthesis endeavors. The rigid and tunable nature of this scaffold continues to make it a valuable tool in the development of highly selective and efficient catalytic systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. C2-Symmetric Bicyclo[2.2.2]octadienes as Chiral Ligands: Their High Performance in Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines [organic-chemistry.org]
- 4. Preparation of C2-symmetric bicyclo[2.2.2]octa-2,5-diene ligands and their use for rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bicyclo[2.2.2]octane as a Molecular Rotor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of bicyclo[2.2.2]octane (BCO) as a molecular rotor, detailing its applications, key performance data, and experimental protocols for its synthesis and characterization. The unique, rigid, and sterically defined structure of BCO makes it an excellent component for the construction of molecular machines and a valuable scaffold in medicinal chemistry.[1][2]
Introduction to this compound as a Molecular Rotor
This compound is a saturated bicyclic hydrocarbon that has garnered significant attention as a high-symmetry, cylindrical rotator in the field of molecular machinery.[3][4] Its rigid framework allows for precise three-dimensional positioning of functional groups, a desirable characteristic in the design of complex molecular systems and novel therapeutics.[5] The low rotational barrier of the BCO cage, even within a crystalline solid, allows for rapid reorientation, with rotational frequencies reaching the gigahertz range.[6][7] This property is being exploited in the development of ultra-fast molecular rotors, which are essential components for future molecular machines and functional materials.[8][9][10]
In drug discovery, the BCO scaffold serves as a three-dimensional bioisostere for the para-phenyl group, offering a means to improve the physicochemical properties of drug candidates by increasing the fraction of sp3-hybridized carbons (Fsp3).[11] This can lead to enhanced solubility, better oral bioavailability, and reduced interaction with metabolic enzymes like CYP450.[11]
Key Applications
-
Molecular Machines: The low activation energy for rotation makes BCO an ideal component for creating crystalline arrays of functional molecular rotors.[8][12] These arrays can exhibit correlated motion, functioning like microscopic cogwheels, which can be switched on and off.[8]
-
Drug Discovery: BCO derivatives are utilized as rigid scaffolds in medicinal chemistry to improve the pharmacokinetic profiles of drug candidates.[5][13] They have been explored as potential scaffolds for non-covalent inhibitors of viral proteases and as mimetics for complex natural products like paclitaxel.[14][15]
-
Functional Materials: The dynamic properties of BCO-based rotors are being investigated for the development of novel materials with tunable dielectric, optical, and thermal properties.
Quantitative Data Summary
The rotational dynamics of this compound-based molecular rotors have been extensively studied. The following tables summarize key quantitative data from various studies.
Table 1: Rotational Dynamics of BCO-based Rotors
| Compound/System | Technique | Activation Energy (Ea) (kcal/mol) | Rotational Exchange Frequency (k) at 300K (s⁻¹) | Reference |
| Steroidal BCO Rotor (3) | VT ¹H T₁ NMR | 1.15 | - | [3] |
| BCO in compound 2 | Solid State NMR | 1.48 and 2.75 (two sites) | 4.3 x 10¹¹ and 7.7 x 10¹⁰ | [4] |
| 1,4-bicyclo[2.2.2]octanediyl rotator (2) | Solid State NMR | 3.5 ± 0.2 | 1.05 x 10⁸ | [16] |
| BCO in BODCA-MOF | ¹H Solid-State NMR | 0.185 | - | [17] |
Table 2: Geometric and Physicochemical Properties
| Property | This compound (BCO) | para-Phenyl (p-Ph) | Reference |
| Bridgehead Distance (Å) | 2.60 | 2.79 - 2.82 | [11] |
| Fraction of sp³ carbons (Fsp³) | 1.0 | 0 | [11] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of this compound-based molecular rotors.
4.1. Synthesis of Asymmetric 1,4-bis(ethynyl)this compound (BCO) Rotors
This protocol describes a general method for synthesizing asymmetric BCO rotators, which are crucial for building complex molecular machinery.[8][12] The strategy relies on the use of 2-methyl-3-butyn-2-ol as a protecting group.[8][12]
Experimental Workflow for Asymmetric BCO Rotor Synthesis
Caption: Workflow for the synthesis of asymmetric BCO rotors.
Protocol:
-
Monoprotection of 1,4-diethynylthis compound:
-
Dissolve 1,4-diethynylthis compound in a suitable solvent (e.g., THF).
-
Add one equivalent of a strong base (e.g., n-BuLi) at low temperature (-78 °C).
-
Add one equivalent of 2-methyl-3-butyn-2-ol.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Purify the monoprotected product using column chromatography.
-
-
First Functionalization (Sonogashira Coupling):
-
Dissolve the monoprotected BCO in a suitable solvent mixture (e.g., THF/Et₃N).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).
-
Add the desired aryl or alkyl halide (R₁-X).
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Purify the product by column chromatography.
-
-
Deprotection:
-
Dissolve the functionalized BCO in a suitable solvent (e.g., toluene).
-
Add a strong base (e.g., NaH) and heat the reaction to remove the carbinol protecting group.[8]
-
Quench the reaction carefully and purify the deprotected product.
-
-
Second Functionalization (Sonogashira Coupling):
-
Repeat the Sonogashira coupling procedure as described in step 2, using a different halide (R₂-X) to introduce the second functional group.
-
Purify the final asymmetric BCO rotor.
-
4.2. Characterization of Rotational Dynamics by Solid-State NMR
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to probe the dynamics of molecular rotors in the crystalline state. Variable-temperature (VT) spin-lattice relaxation (T₁) measurements are commonly used to determine the activation energy of rotation.[3][6]
Workflow for Solid-State NMR Analysis of BCO Rotors
Caption: Workflow for analyzing BCO rotor dynamics using solid-state NMR.
Protocol:
-
Sample Preparation:
-
Pack the crystalline sample of the BCO-containing compound into an appropriate NMR rotor (e.g., 4 mm zirconia rotor).
-
-
Instrumentation:
-
Use a solid-state NMR spectrometer equipped with a variable-temperature probe.
-
-
Data Acquisition:
-
Acquire ¹H spin-lattice relaxation times (T₁) over a wide range of temperatures. The temperature range should be chosen to encompass the T₁ minimum, which occurs when the rotational frequency matches the Larmor frequency of the spectrometer.
-
Use a standard inversion-recovery pulse sequence to measure T₁.
-
-
Data Analysis:
-
Plot the measured T₁ values as a function of inverse temperature (1/T).
-
Fit the data to the Kubo-Tomita equation (or a simplified Bloembergen-Purcell-Pound model) to extract the activation energy (Ea) and the pre-exponential factor (k₀) for the rotational motion.[16]
-
The rotational exchange frequency (k) at any given temperature can then be calculated using the Arrhenius equation: k = k₀ * exp(-Ea / RT).
-
This compound in Drug Development: A Bioisosteric Approach
The substitution of a para-phenyl ring with a BCO scaffold is a key strategy in medicinal chemistry to improve the drug-like properties of a molecule. This "escape from flatland" introduces three-dimensionality, which can positively impact solubility, metabolic stability, and target binding.[11]
Logical Relationship in Bioisosteric Replacement
Caption: The logic of replacing a phenyl ring with a BCO scaffold.
Design Considerations:
-
Geometry: The bridgehead-to-bridgehead distance of BCO (2.60 Å) is similar to the para-carbon distance in a phenyl ring (2.82 Å), allowing it to mimic the spatial orientation of substituents.[11]
-
Lipophilicity: BCO is generally less lipophilic than a phenyl ring, which can lead to improved aqueous solubility.
-
Metabolic Stability: The saturated nature of the BCO core makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to aromatic rings.[5]
By leveraging the unique properties of the this compound scaffold, researchers can design and synthesize novel molecular rotors with tailored functionalities and develop drug candidates with improved pharmaceutical profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amphidynamic Crystals of a Steroidal this compound Rotor: A High Symmetry Group that Rotates Faster than Smaller Methyl and Methoxy Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scaffolds | Senge Group at TCD [sengegroup.eu]
- 6. researchgate.net [researchgate.net]
- 7. Ultra-fast rotors for molecular machines and functional materials via halogen bonding: crystals of 1,4-bis(iodoethynyl)this compound with distinct gigahertz rotation at two sites. (2011) | Cyprien Lemouchi | 103 Citations [scispace.com]
- 8. d-nb.info [d-nb.info]
- 9. BJOC - Asymmetric 1,4-bis(ethynyl)this compound rotators via monocarbinol functionalization. Ready access to polyrotors [beilstein-journals.org]
- 10. Item - Ultra-fast Rotors for Molecular Machines and Functional Materials via Halogen Bonding: Crystals of 1,4-Bis(iodoethynyl)this compound with Distinct Gigahertz Rotation at Two Sites - figshare - Figshare [figshare.com]
- 11. img01.pharmablock.com [img01.pharmablock.com]
- 12. Asymmetric 1,4-bis(ethynyl)this compound rotators via monocarbinol functionalization. Ready access to polyrotors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Spiro-bicyclo[2.2.2]octane derivatives as paclitaxel mimetics. Synthesis and toxicity evaluation in breast cancer cell lines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Symmetry and dynamics of molecular rotors in amphidynamic molecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
Application Notes and Protocols for Bicyclo[2.2.2]octane-Based Ligands in Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[2.2.2]octane (BCO) and its derivatives represent a compelling class of aliphatic linkers for the design and synthesis of metal-organic frameworks (MOFs). Their rigid, three-dimensional structure provides a unique geometric constraint compared to more common planar aromatic ligands. This rigidity helps in the formation of robust frameworks with predictable topologies. The saturated nature of the BCO backbone imparts distinct properties to the resulting MOFs, most notably high optical transparency, making them suitable for applications where light interaction is crucial. Furthermore, the non-aromatic character of BCO-based linkers creates a unique pore environment that can lead to selective adsorption of guest molecules. These characteristics make BCO-based MOFs promising materials for applications in gas storage and separation, catalysis, and potentially as solid solvents. This document provides an overview of their applications, quantitative properties, and detailed experimental protocols for their synthesis.
Applications
The unique structural and chemical properties of this compound-based MOFs have led to their exploration in several fields:
-
Transparent MOFs (TMOFs): The absence of conjugated π-systems in the BCO linker results in materials with low light absorption in the UV-visible range. This transparency allows for their use as solid solvents for spectroscopic studies of confined guest molecules, enabling the investigation of molecular behavior in isolated environments.[1][2]
-
Gas Storage and Separation: The defined pore structures and unique aliphatic pore surfaces of BCO-based MOFs can lead to selective gas adsorption. For instance, the controlled pore aperture in MOFs like NU-2200 allows for size-exclusion-based separation of hydrocarbon isomers.
-
Catalysis: The porous nature and high surface area of these MOFs, combined with the potential for incorporating catalytically active metal centers, make them candidates for heterogeneous catalysis. The unique pore environment can also influence reaction selectivity.
-
Luminescent Sensors: When combined with appropriate metal ions and other ligands, BCO-based MOFs can exhibit luminescence, which can be modulated by the presence of specific analytes. This has been demonstrated in the detection of antibiotics.
-
Proton Conduction: Certain zinc-based MOFs incorporating this compound-1,4-dicarboxylic acid have shown potential as proton-conducting materials, which are relevant for applications in fuel cells and other electrochemical devices.
Quantitative Data of this compound-Based MOFs
The following table summarizes key quantitative data for several MOFs synthesized using this compound-based ligands. This data allows for a comparative analysis of their properties.
| MOF Name/Reference | Metal Ion | Ligand(s) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Gas Adsorption Capacity |
| NU-2200 | Zn | This compound-1,4-dicarboxylic acid | 355 | 0.13 | Not specified in the provided results. |
| CoIn-bco-tpt | Co, In | This compound-1,4-dicarboxylate, 2,4,6-tri(4-pyridyl)-1,3,5-triazine | Not specified | Not specified | C3H6: ~3.8 mmol/g @ 1 barC3H8: ~4.9 mmol/g @ 1 barC2H2: ~4.0 mmol/g @ 1 barCO2: ~1.6 mmol/g @ 1 bar |
| CoV-bco-tpt | Co, V | This compound-1,4-dicarboxylate, 2,4,6-tri(4-pyridyl)-1,3,5-triazine | Not specified | Not specified | C3H6: ~3.6 mmol/g @ 1 barC3H8: ~4.9 mmol/g @ 1 barC2H2: ~4.0 mmol/g @ 1 barCO2: ~1.4 mmol/g @ 1 bar |
| TMOF-1 | Zn | This compound-1,4-dicarboxylic acid | Not specified | Not specified | Not specified in the provided results. |
| DUT-129 | Zn | Chiral this compound-1,4-dicarboxylate derivative | Not specified | Not specified | Not specified in the provided results. |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the this compound-1,4-dicarboxylic acid (H₂BCODC) ligand and a general protocol for the solvothermal synthesis of a BCO-based MOF.
Protocol 1: Synthesis of this compound-1,4-dicarboxylic Acid (H₂BCODC)
This protocol is based on a palladium-catalyzed oxidation of 1,4-dimethylene cyclohexane.[3]
Materials:
-
1,4-Dimethylene cyclohexane
-
Palladium dichloride (PdCl₂)
-
Oxone® (potassium peroxymonosulfate)
-
Deionized water
Procedure:
-
In a 125 mL flask, combine 1,4-dimethylene cyclohexane (5 g, 0.046 mol) and palladium dichloride (0.248 g, 0.0014 mol, 3 mol %).
-
Prepare a 25% aqueous solution of Oxone® (28.27 g, 0.092 mol, 2 eq).
-
Add the Oxone® solution dropwise to the reaction mixture over approximately 2 hours. Note that the reaction is exothermic.
-
Stir the reaction mixture overnight at room temperature.
-
The product, this compound-1,4-dione, can be isolated and subsequently oxidized to the dicarboxylic acid using standard oxidation procedures (e.g., with nitric acid or other strong oxidizing agents). Further purification is typically achieved by recrystallization.
References
- 1. Gas Uptake and Thermodynamics in Porous Liquids Elucidated by 129Xe NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-1,4-dicarboxylic acid: towards transparent metal–organic frameworks - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. This compound-1,4-diol | 1194-44-1 | Benchchem [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Bicyclo[2.2.2]octane Synthesis Yield
Welcome to the technical support center for the synthesis of bicyclo[2.2.2]octane and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the this compound core?
The most prevalent methods for constructing the this compound framework include the Diels-Alder reaction, Dieckmann condensation, and intramolecular SN2' cyclization. The Diels-Alder reaction, a [4+2] cycloaddition, is particularly powerful for its efficiency and stereocontrol in forming the bridged bicyclic system.[1] Other methods like radical cyclizations and tandem Michael additions have also been employed.[2]
Q2: What are the key factors influencing the yield of the Diels-Alder reaction for this compound synthesis?
Several factors are crucial for a successful Diels-Alder reaction:
-
Diene Conformation: The diene must be able to adopt an s-cis conformation to allow for the necessary orbital overlap with the dienophile.[3][4]
-
Electronic Properties: The reaction is generally favored between an electron-rich diene and an electron-poor dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile increase the reaction rate and yield.[3][4][5]
-
Steric Hindrance: Bulky substituents on the diene or dienophile can sterically hinder the approach of the reactants, slowing down or preventing the reaction.[3]
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to the retro-Diels-Alder reaction or the formation of side products. Lower temperatures often favor higher selectivity.[6]
-
Solvent: The choice of solvent can influence the reaction rate and selectivity.[6]
-
Catalysis: Lewis acids are often used to catalyze the Diels-Alder reaction, leading to increased reaction rates and improved stereoselectivity, even at lower temperatures.[1][7][8]
Q3: How can Lewis acids improve the yield and selectivity of the Diels-Alder reaction?
Lewis acids coordinate to the dienophile, typically to a carbonyl or other electron-withdrawing group, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[8][9] This reduction in the HOMO-LUMO energy gap between the diene and dienophile accelerates the reaction.[5] Furthermore, Lewis acid catalysis can enhance the regioselectivity and stereoselectivity (endo selectivity) of the cycloaddition.[1][7] The choice and amount of Lewis acid can be critical, with common examples including AlCl3, BF3·OEt2, TiCl4, and SnCl4.[7]
Q4: What causes low yields in the Dieckmann condensation for synthesizing this compound systems?
Low yields in the Dieckmann condensation to form the this compound ring system are often attributed to the high ring strain of the bicyclic structure.[10] Other contributing factors can include:
-
Intermolecular Condensation: If the reaction is too concentrated, intermolecular reactions can compete with the desired intramolecular cyclization.[11]
-
Hydrolysis of the Ester: The presence of water can lead to hydrolysis of the starting diester or the β-keto ester product.[11]
-
Transesterification: If the alkoxide base used does not match the alkyl group of the ester, transesterification can occur as a side reaction.[11]
-
Inactive Base: Using a base that has been deactivated by moisture or is not strong enough to deprotonate the α-carbon will result in a low or no reaction.[11]
Troubleshooting Guides
Issue 1: Low Yield in Diels-Alder Synthesis of this compound
If you are experiencing low yields in your Diels-Alder reaction, consider the following troubleshooting steps:
Caption: Troubleshooting workflow for low yield in Diels-Alder reactions.
-
Verify Reagent Purity and Conformation: Ensure your diene is pure and capable of adopting the required s-cis conformation. Cyclic dienes are often locked in the s-cis conformation and can be more reactive.[12] Verify that your dienophile is sufficiently activated with electron-withdrawing groups.[3][4]
-
Optimize Reaction Conditions: Systematically vary the temperature and solvent. Sometimes, lowering the temperature can improve yield by reducing side reactions, although it may require longer reaction times.[6]
-
Consider Lewis Acid Catalysis: The addition of a Lewis acid can dramatically increase the reaction rate and allow for milder reaction conditions.[1][7] It is important to screen different Lewis acids and their stoichiometry, as some may be more effective than others for a given substrate.[7]
-
Investigate for Side Reactions: A common side reaction is the polymerization of the starting materials, especially if the reaction is run at high temperatures for extended periods.[13] The retro-Diels-Alder reaction can also occur at elevated temperatures, leading to an equilibrium that disfavors the product.
-
Improve Product Purification: Ensure that your purification method is suitable for your product. This compound derivatives can sometimes be volatile, so care must be taken during solvent removal. Flash chromatography or distillation are common purification methods.[14]
Issue 2: Low Yield in Dieckmann Condensation
For low yields in the Dieckmann condensation to form a this compound system, refer to the following guide:
Caption: Troubleshooting workflow for low yield in Dieckmann condensation.
-
Verify Base Activity and Stoichiometry: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium t-butoxide (KOtBu) to ensure complete deprotonation.[15] Ensure the base is fresh and anhydrous, as it can be deactivated by moisture.[11]
-
Optimize Reaction Conditions: Employ high-dilution conditions to favor the intramolecular reaction over intermolecular condensation.[11] The reaction temperature may also need optimization.
-
Minimize Side Reactions:
-
Hydrolysis: Ensure all glassware, solvents, and reagents are rigorously dried to prevent hydrolysis of the ester groups.[11]
-
Transesterification: If using an alkoxide base, ensure it corresponds to the ester's alcohol component (e.g., sodium ethoxide for ethyl esters). Alternatively, use a non-alkoxide base like NaH in an aprotic solvent.[11]
-
-
Careful Reaction Workup: The β-keto ester product can be sensitive to acidic or basic conditions, especially at elevated temperatures. Careful and controlled acidification during workup is necessary to avoid decomposition.[2]
Data Presentation
Table 1: Comparison of Catalysts for the Diels-Alder Reaction
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereoselectivity (endo:exo) |
| None (Thermal) | Toluene | 110 | 15 | Moderate | Varies |
| AlCl | Dichloromethane | -78 to RT | 1-4 | High | High (endo) |
| BF | Toluene | 0 | 1.5 | 98 | Not specified |
| TiCl | Dichloromethane | -78 | 2 | High | >95:5 (endo) |
| SnCl | Dichloromethane | -78 | 3 | Moderate | High (endo) |
| Ca(OTf) | Dichloromethane | RT | 2 | Excellent | Not specified |
Note: Yields and selectivities are highly dependent on the specific diene and dienophile used. The data presented here are representative examples.
Table 2: Influence of Base and Solvent on Dieckmann Condensation Yield
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Ethoxide | Toluene | Reflux | 20 | 82 |
| Sodium Hydride | Toluene | Reflux | Not Specified | 72 |
| Sodium Amide | Xylene | Reflux | Not Specified | 75 |
| Potassium t-Butoxide | THF | Reflux | 2-4 | Generally High |
| LiHMDS/NaHMDS | THF | -78 to RT | 2 | 15 (for strained systems) |
Note: Yields are highly substrate-dependent. The lower yield with LiHMDS/NaHMDS is reported for a particularly strained this compound system.[10]
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an inert gas inlet, add the dienophile (1.0 eq) and the anhydrous solvent (e.g., dichloromethane).
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Catalyst Addition: Slowly add the Lewis acid (e.g., TiCl
4, 1.1 eq) dropwise to the stirred solution. -
Diene Addition: After stirring for 15-30 minutes, add a solution of the diene (1.2 eq) in the same anhydrous solvent dropwise over a period of 30 minutes.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or ammonium chloride at the reaction temperature.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., dichloromethane) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by distillation.[14][16]
Protocol 2: General Procedure for Dieckmann Condensation using Sodium Hydride
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an inert gas inlet, add sodium hydride (1.1 eq, as a 60% dispersion in mineral oil). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes carefully under an inert atmosphere.
-
Solvent Addition: Add anhydrous solvent (e.g., THF or toluene) to the flask.
-
Diester Addition: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of the diester (1.0 eq) in the same anhydrous solvent dropwise via an addition funnel. A small amount of ethanol can be added to initiate the reaction if it is sluggish.[11]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux until the evolution of hydrogen gas ceases and the starting material is consumed as monitored by TLC or GC-MS.[11]
-
Workup: Cool the reaction mixture in an ice bath. Slowly and carefully add cold dilute hydrochloric acid to neutralize the excess base and protonate the enolate product until the solution is acidic (pH ~2-3).[11]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude β-keto ester can be further purified by chromatography or distillation.[11]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. quora.com [quora.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Diels-Alder Reaction [organic-chemistry.org]
- 6. Diels–Alder Reaction [sigmaaldrich.com]
- 7. ias.ac.in [ias.ac.in]
- 8. mdpi.com [mdpi.com]
- 9. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. organic chemistry - A few questions about the conditions of the Diels Alder Reactions - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. Methodologies of this compound Compounds and Progress Toward the Total Synthesis of Parthenolide [escholarship.org]
- 14. rsc.org [rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the this compound Core of Andibenin B - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Bicyclo[2.2.2]octane Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of bicyclo[2.2.2]octane and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and its derivatives?
A1: The primary methods for the purification of this compound and its derivatives are sublimation, recrystallization, and column chromatography. The choice of method depends on the physical properties of the compound (e.g., volatility, solubility) and the nature of the impurities. For volatile, non-polar compounds like the parent this compound, sublimation is often a highly effective technique.[1][2][3] For less volatile or more functionalized derivatives, recrystallization and column chromatography are more common.[4][5][6][7]
Q2: I'm having trouble removing a persistent impurity from my this compound derivative. What are some common impurities and how can I remove them?
A2: Common impurities can include starting materials, reagents from the synthesis, and side-products. For instance, in syntheses involving Diels-Alder reactions, unreacted dienophiles or dienes can be present.[8] Dark, polymeric materials are also common byproducts.[4]
Troubleshooting Strategies:
-
Filtration through Silica Gel: A simple filtration through a plug of silica gel can effectively remove polar impurities and colored byproducts.[4]
-
Recrystallization: If the impurity has different solubility characteristics than your desired compound, recrystallization with a carefully selected solvent system can be very effective.[5][9]
-
Column Chromatography: For impurities with similar polarity to the product, column chromatography with an optimized solvent gradient may be necessary for separation.[6][7][10]
Q3: My this compound derivative is an oil and I cannot recrystallize it. What should I do?
A3: Purifying non-crystalline oils can be challenging. The primary method for purifying oils is column chromatography. If the compound is thermally stable and has a sufficiently low boiling point, Kugelrohr distillation under reduced pressure can be an effective method for purification.[4]
Q4: How can I assess the purity of my this compound sample?
A4: A combination of analytical techniques is recommended to accurately assess purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying the presence of impurities.[8]
-
Gas Chromatography (GC): For volatile compounds, GC can provide quantitative information on purity.
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity for crystalline solids.[4][8]
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively check for the presence of impurities.
Q5: What are the recommended storage conditions for this compound and its derivatives?
A5: this compound and its derivatives are generally stable.[11][12] However, it is good practice to store them in a cool, dry, and well-ventilated area in a tightly sealed container to prevent potential degradation from moisture or air, especially for functionalized derivatives.[11][13]
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
| Potential Cause | Troubleshooting Step |
| Compound is too soluble in the chosen solvent. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. |
| Too much solvent was used. | Concentrate the solution by evaporating some of the solvent and then allow it to cool again. |
| Cooling was too rapid. | Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. |
| Supersaturation. | Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization. |
Issue 2: Poor Separation During Column Chromatography
| Potential Cause | Troubleshooting Step |
| Inappropriate solvent system (eluent). | Perform small-scale TLC experiments with different solvent systems to find an eluent that provides good separation (Rf values between 0.2 and 0.5). |
| Column was packed improperly. | Ensure the silica gel is packed uniformly without any air bubbles or channels. |
| Sample was overloaded. | Use a larger column or reduce the amount of sample loaded onto the column. |
| Co-eluting impurities. | Consider using a different stationary phase (e.g., alumina) or a different chromatography technique (e.g., reversed-phase).[10] |
Experimental Protocols
Protocol 1: Purification by Sublimation
This protocol is suitable for volatile this compound derivatives.
Methodology:
-
Place the crude this compound derivative in the bottom of a sublimation apparatus.
-
Assemble the apparatus and connect it to a vacuum pump.
-
Slowly evacuate the apparatus to the desired pressure.
-
Once a stable vacuum is achieved, gently heat the bottom of the apparatus using a heating mantle or oil bath.
-
The compound will sublime and deposit as pure crystals on the cold finger or the upper, cooler parts of the apparatus.
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature.
-
Carefully vent the apparatus and collect the purified crystals.
Quantitative Data for this compound Sublimation:
| Parameter | Value | Reference |
| Enthalpy of Sublimation | 46.3 ± 0.4 kJ/mol | [1] |
| Temperature Range | 323 to 363 K | [3] |
Protocol 2: Purification by Recrystallization
This protocol is a general procedure for the recrystallization of solid this compound derivatives.
Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent mixture in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point. Common solvents for this compound derivatives include ether-pentane mixtures and hexane-ethyl acetate.[4][5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystals of the purified compound should form. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Example Recrystallization Data:
| Compound | Solvent | Melting Point (°C) |
| 1,3-Dimethyl-5-oxothis compound-2-carboxylic acid | Ether-pentane | 130–131 |
| This compound-2,3,5,6,7,8-hexaacetate | Hexane/ethyl acetate | 171-173 |
| This compound-2,5-dione | (Purified by sublimation) | 178-180 |
Visualizations
Caption: General workflow for the purification and analysis of this compound derivatives.
Caption: Troubleshooting logic for low yield in recrystallization.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound (CAS 280-33-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. This compound [webbook.nist.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. escholarship.org [escholarship.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. lucris.lub.lu.se [lucris.lub.lu.se]
- 10. benchchem.com [benchchem.com]
- 11. aksci.com [aksci.com]
- 12. valsynthese.ch [valsynthese.ch]
- 13. chemicalbook.com [chemicalbook.com]
Technical Support Center: Bicyclo[2.2.2]octane Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bicyclo[2.2.2]octane (BCO) scaffolds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side product formations and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of the this compound core via the Diels-Alder reaction?
A1: The most frequently encountered side products in the Diels-Alder synthesis of the BCO core are the undesired exo stereoisomer, polymeric materials, and regioisomers, particularly when using substituted 1,3-cyclohexadienes. The formation of multiple isomeric products can be observed, for instance, in the reaction of a 5-alkyl-1,3-cyclohexadiene with a dienophile, where three distinct isomeric products may be formed.[1]
Q2: My Diels-Alder reaction to form a bicyclo[2.2.2]octene is resulting in a mixture of endo and exo products. How can I improve the endo selectivity?
A2: Achieving high endo selectivity is a common challenge. The selectivity is influenced by the choice of catalyst, solvent, and reaction temperature. Lewis acid catalysis, in particular, is known to enhance endo stereoselectivity due to favorable secondary orbital overlap in the transition state.[1] However, the choice of Lewis acid is critical. For instance, in the reaction of captodative alkene 1a with cyclohexadiene, AlCl₃ or ZnI₂ as catalysts can lead to the exclusive formation of the endo isomer, whereas TiCl₄ and BF₃·Et₂O may yield mixtures of endo and exo products.[2]
Q3: I am observing significant polymerization in my Diels-Alder reaction. What are the common causes and how can I prevent it?
A3: Polymerization is a known side reaction in Diels-Alder reactions, especially when using reactive dienophiles like acrolein.[3] This can be exacerbated by the use of certain Lewis acids. For example, while Sn(IV)Cl₂ can promote the exclusive formation of the endo adduct, it may also lead to polymerization of the dienophile, resulting in a lower overall yield of the desired BCO product.[3] To mitigate polymerization, consider using milder reaction conditions, such as lower temperatures, or exploring alternative catalysts that are less prone to initiating polymerization. In some cases, performing the reaction under an inert atmosphere in a high-pressure apparatus can significantly reduce polymer formation and lead to higher yields.[3]
Q4: I am attempting a radical-mediated reaction on a bicyclo[2.2.2]octene system and observing rearranged products. What is happening?
A4: Bicyclo[2.2.2]octenyl radicals are known to undergo rearrangement to the thermodynamically more stable bicyclo[3.2.1]octenyl radical system via a cyclopropylcarbinyl radical intermediate.[4][5] The extent of this rearrangement is influenced by the stability of the resulting radical. Substituents that can stabilize a radical, such as alkoxy and phenyl groups, can favor the formation of the rearranged bicyclo[3.2.1]octene system.[4]
Q5: During the Baeyer-Villiger oxidation of a bicyclo[2.2.2]octanone, I am getting a mixture of lactone isomers. How can I control the regioselectivity?
A5: The regioselectivity of the Baeyer-Villiger oxidation of BCO ketones is determined by the migratory aptitude of the adjacent carbon atoms. Generally, the more substituted carbon atom preferentially migrates. In the case of bicyclo[2.2.2]octanone, this typically leads to the migration of the bridgehead carbon, resulting in the formation of a cis-4-hydroxycyclohexylacetic acid lactone.[6] However, the presence of substituents on the BCO core can significantly influence the regioselectivity, and the choice of peracid can also play a role.[6][7]
Troubleshooting Guides
Issue 1: Poor Stereoselectivity in Diels-Alder Reactions
Problem: The reaction yields a mixture of endo and exo isomers, with a low proportion of the desired endo product.
Possible Causes & Solutions:
-
Inappropriate Catalyst: The choice of Lewis acid has a profound impact on stereoselectivity.
-
Solution: Screen a variety of Lewis acids. For example, while BF₃·Et₂O may give a 67:33 mixture of endo/exo adducts in certain reactions, AlCl₃ or ZnI₂ can provide the endo isomer exclusively.[2]
-
-
Reaction Conditions: Temperature and solvent can influence the kinetic versus thermodynamic product distribution.
-
Solution: Perform the reaction at lower temperatures to favor the kinetically preferred endo product. Dichloromethane is a commonly used solvent for these reactions.[3]
-
-
Substrate Effects: The presence of certain functional groups on the diene or dienophile can interfere with the catalyst.
-
Solution: If your diene contains a Lewis basic group, such as an amide, stoichiometric amounts of the Lewis acid may be required instead of catalytic quantities.[1]
-
| Diene | Dienophile | Catalyst | Solvent | Temperature (°C) | endo:exo Ratio | Yield (%) | Reference |
| Cyclohexadiene | Captodative alkene 1a | None | Toluene | 110 | 100:0 | 85 | [2] |
| Cyclohexadiene | Captodative alkene 1a | TiCl₄ | CH₂Cl₂ | -78 | 44:56 | 95 | [2] |
| Cyclohexadiene | Captodative alkene 1a | BF₃·Et₂O | CH₂Cl₂ | -78 | 67:33 | 93 | [2] |
| Cyclohexadiene | Captodative alkene 1a | AlCl₃ | CH₂Cl₂ | -78 | 100:0 | 98 | [2] |
| Cyclohexadiene | Captodative alkene 1a | ZnI₂ | CH₂Cl₂ | -78 | 100:0 | 96 | [2] |
| 1,3-Cyclohexadiene | Acrolein | None | - | 180 | ~90:10 | 94 | [3] |
| 1,3-Cyclohexadiene | Acrolein | Sn(IV)Cl₂ | CH₂Cl₂ | -78 | 100:0 | 71 | [3] |
Issue 2: Formation of Rearranged Bicyclo[3.2.1]octane Side Products
Problem: Reactions involving radical or cationic intermediates on a this compound scaffold yield significant amounts of bicyclo[3.2.1]octane derivatives.
Possible Causes & Solutions:
-
Radical Rearrangement: The bicyclo[2.2.2]oct-5-en-2-yl radical is prone to rearrange to the more stable bicyclo[3.2.1]oct-6-en-2-yl radical.
-
Solution: The choice of substituent at the 4-position can influence the product ratio. While radical-stabilizing groups like methoxy and phenyl favor the rearranged product, a methyl substituent shows a preference for the unrearranged BCO system.[4] Consider modifying the substrate if possible to disfavor rearrangement.
-
-
Carbocation Rearrangement: The formation of a carbocation on the BCO skeleton, for instance, during oxidative decarboxylation with lead tetraacetate, can trigger a rearrangement to the bicyclo[3.2.1]octane system.[3]
-
Solution: Employ reaction conditions that avoid the formation of long-lived carbocation intermediates. If a carbocation is unavoidable, explore alternative synthetic routes that do not generate the carbocation at a position prone to rearrangement.
-
Caption: Troubleshooting workflow for the formation of bicyclo[3.2.1]octane side products.
Issue 3: Low Yield or Complex Mixture in Bridgehead Functionalization
Problem: Attempts to functionalize the bridgehead position of a this compound result in low yields, recovery of starting material, or a complex mixture of unidentified products.
Possible Causes & Solutions:
-
Steric Hindrance and Strain: The bridgehead positions are sterically hindered, and reactions that proceed through planar transition states (e.g., Sₙ2) are disfavored.
-
Limited Reactivity of Bridgehead Halides: Bridgehead halides, such as 1-chlorobicyclo[2.2.2]octasilane, can be resistant to nucleophilic substitution with reagents like organolithiums or lithium aluminum hydride.[8]
-
Solution: A change in reagent may be necessary. For example, reacting the bridgehead chloride with KC₈ can afford the corresponding silylpotassium derivative, which can then be reacted with various electrophiles.[8]
-
-
Unfavorable Reaction Conditions: The conditions used may not be suitable for the desired transformation.
-
Solution: For challenging functionalizations, alternative strategies may be required. For instance, the synthesis of bridgehead-functionalized permethylbicyclo[2.2.2]octasilanes was successfully achieved by reacting the corresponding potassium silanides with appropriate electrophiles, overcoming the limitations of nucleophilic substitution on the bridgehead chloride.[8]
-
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Diels-Alder Reaction for endo-Bicyclo[2.2.2]octene Derivative
This protocol is adapted from the synthesis of an endo-adduct using AlCl₃ as a catalyst.[2]
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the dienophile (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Catalyst Addition: To the cooled solution, add a solution of aluminum chloride (AlCl₃) (1.1 equiv) in anhydrous CH₂Cl₂ dropwise. Stir the mixture for 15 minutes.
-
Diene Addition: Add a solution of 1,3-cyclohexadiene (1.2 equiv) in anhydrous CH₂Cl₂ dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired endo-bicyclo[2.2.2]octene derivative.
digraph "Diels_Alder_Workflow" { graph [fontname="Arial", fontsize=12, rankdir=TB]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#5F6368"];
A [label="Dissolve dienophile in anhydrous CH2Cl2 under inert atmosphere"]; B [label="Cool to -78 °C"]; C [label="Add Lewis acid (e.g., AlCl3) solution dropwise"]; D [label="Stir for 15 minutes"]; E [label="Add 1,3-cyclohexadiene solution dropwise"]; F [label="Monitor reaction by TLC", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Quench with saturated NaHCO3 (aq)"]; H [label="Workup (separate layers, extract, wash, dry, concentrate)"]; I [label="Purify by flash column chromatography"]; J [label="Characterize product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F; F -> G [label="Complete"]; F -> F [label="Incomplete"]; G -> H -> I -> J; }
Caption: General pathway for the Baeyer-Villiger oxidation of a BCO ketone, showing the formation of potential isomeric lactones.
References
- 1. Synthetic Approaches to the Bicyclo[2.2.2]diazaoctane Ring System Common to the Paraherquamides, Stephacidins and Related Prenylated Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. benchchem.com [benchchem.com]
- 5. Methodologies of this compound Compounds and Progress Toward the Total Synthesis of Parthenolide [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. REGIOSELECTIVE FUNCTIONALIZATION. β SUBSTITUENT EFFECTS ON THE REGIOSELECTIVITY OF BAEYER-VILLIGER OXIDATIONS OF 3-SUBSTITUTED 2-AZABICYCLO(2.2.2)OCTAN-5-ONES (ISOQUINUCLIDIN-5-ONES) | Semantic Scholar [semanticscholar.org]
- 8. Synthesis and Properties of Bridgehead-Functionalized Permethylbicyclo[2.2.2]octasilanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Bicyclo[2.2.2]octane Synthesis
Welcome to the technical support center for the stereoselective synthesis of bicyclo[2.2.2]octane derivatives. This resource is designed for researchers, scientists, and professionals in drug development, providing troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the this compound core?
A1: The Diels-Alder reaction is the most prevalent and efficient method for constructing the this compound framework. This cycloaddition reaction, typically between a cyclohexadiene and a dienophile, allows for the rapid formation of the characteristic bridged ring system.[1][2] Variations such as intramolecular Diels-Alder reactions are also employed to create more complex, polycyclic structures containing the this compound motif.[2] Additionally, tandem reactions, like the organocatalytic hydroxylative phenol dearomatization followed by a [4+2] dimerization, have emerged as a powerful one-pot method to access highly functionalized bicyclo[2.2.2]octenones.[3][4][5][6]
Q2: How can I control the endo/exo stereoselectivity in the Diels-Alder reaction for this compound synthesis?
A2: Controlling the endo/exo selectivity is crucial for achieving the desired stereoisomer. The use of Lewis acid catalysts is a primary strategy to enhance the preference for the endo product, which is often favored due to secondary orbital interactions.[7] The choice of Lewis acid can significantly influence the diastereomeric ratio. For instance, in certain reactions, SnCl₄ has been shown to provide exclusively the endo adduct.[8] Reaction temperature and solvent also play a role; lower temperatures generally favor the kinetically controlled endo product. However, in some cases, thermodynamic control at higher temperatures can lead to the more stable exo product.[9]
Q3: What is the role of a chiral auxiliary in achieving stereoselectivity, and how do I choose one?
A3: A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a reactant to guide the stereochemical outcome of a subsequent reaction, resulting in the formation of one diastereomer over the other.[10][11] After the desired transformation, the auxiliary is removed. Oxazolidinones, popularized by Evans, are a common class of chiral auxiliaries used in various reactions, including Diels-Alder cycloadditions.[10] The choice of auxiliary depends on the specific reaction, the substrate, and the conditions for its subsequent removal, which should not cause epimerization of the product.[10][12]
Q4: What are the advantages of using organocatalysis for asymmetric this compound synthesis?
A4: Organocatalysis offers several advantages, including the use of metal-free, often less toxic, and environmentally benign catalysts. Chiral organocatalysts, such as imidazolidinones and chiral oxaziridiniums, can induce high levels of enantioselectivity in the synthesis of this compound derivatives.[3][4][13] These catalysts operate by forming chiral intermediates with the substrates, leading to diastereomeric transition states that favor the formation of one enantiomer.[14] Organocatalytic methods have been successfully applied to achieve excellent enantiomeric ratios (e.r.) in various transformations.[3][4]
Troubleshooting Guides
Issue 1: Poor Enantioselectivity in Organocatalytic Synthesis
Symptoms:
-
The enantiomeric excess (ee) or enantiomeric ratio (e.r.) of the final product is low, as determined by chiral HPLC or SFC.
-
Inconsistent enantioselectivity between batches.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Suboptimal Catalyst | The structure of the organocatalyst is critical for inducing high enantioselectivity. Screen different catalysts with varying steric and electronic properties. For instance, in the synthesis of bicyclo[2.2.2]octenones, a chiral oxaziridinium catalyst with a rigid backbone can provide high enantioselectivity.[3][4] |
| Incorrect Solvent | The solvent can significantly impact the stability of the transition state and, therefore, the stereochemical outcome. Perform a solvent screen using a range of polar and non-polar aprotic solvents. |
| Inappropriate Reaction Temperature | Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states. Attempt the reaction at 0 °C or -20 °C. |
| Substrate Effects | The steric and electronic properties of the substituents on your starting materials can influence the facial selectivity of the reaction. If possible, consider modifying the substrate, for example, by using a bulkier protecting group to enhance facial bias. |
| Presence of Water or Other Impurities | Ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon), as trace amounts of water can interfere with the catalytic cycle. |
Issue 2: Low endo/exo Diastereoselectivity in Diels-Alder Reactions
Symptoms:
-
Formation of a nearly 1:1 mixture of endo and exo isomers.
-
Difficulty in separating the desired diastereomer.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Thermal Reaction Conditions | Uncatalyzed, thermal Diels-Alder reactions often exhibit poor diastereoselectivity. The introduction of a Lewis acid catalyst can significantly enhance the endo selectivity.[7][8] |
| Suboptimal Lewis Acid | The choice of Lewis acid is crucial. Conduct a screen of various Lewis acids (e.g., AlCl₃, TiCl₄, SnCl₄, Yb(OTf)₃) to identify the optimal one for your specific substrate. Be aware that some Lewis acids can also catalyze undesired side reactions.[7][9] |
| High Reaction Temperature | High temperatures can lead to thermodynamic equilibration, potentially favoring the more stable exo isomer or resulting in a mixture. Running the reaction at lower temperatures (e.g., -78 °C) often favors the kinetically preferred endo product.[9] |
| Steric Hindrance | Highly substituted dienes or dienophiles may disfavor the sterically more demanding endo transition state. In such cases, exploring different substitution patterns on your reactants may be necessary. |
Issue 3: Difficulty with Chiral Auxiliary Removal or Epimerization
Symptoms:
-
Low yield during the auxiliary cleavage step.
-
Loss of enantiomeric purity (epimerization) at a stereocenter adjacent to a carbonyl group after auxiliary removal.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Harsh Cleavage Conditions | Vigorous acidic or basic conditions for hydrolysis can lead to racemization or epimerization.[12] |
| Unstable Product | The desired product may be sensitive to the cleavage conditions. |
| Incomplete Reaction | The cleavage reaction may not be going to completion. |
Recommended Cleavage Conditions to Minimize Epimerization:
| Auxiliary Type | Recommended Reagent | Conditions |
| Oxazolidinone | LiOH / H₂O₂ | THF/H₂O, 0 °C |
| Pseudoephedrine Amide | Appropriate Nucleophile | Varies depending on the desired product (acid, alcohol, etc.) |
If epimerization remains an issue, consider converting the adjacent carbonyl to a less electron-withdrawing group before cleavage, or use milder, non-hydrolytic cleavage methods if available for your specific auxiliary.[15]
Data Presentation
Table 1: Enantioselectivity in the Organocatalytic Synthesis of Bicyclo[2.2.2]octenones [3][6]
| Phenol Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Ratio (e.r.) |
| 2,6-Dimethylphenol | 2.5 | 75 | 94.5:5.5 |
| 2-tert-Butyl-6-methylphenol | 5 | 71 | 97:3 |
| 2-Methyl-6-propylphenol | 5 | 74 | 96:4 |
| Thymol | 5 | 81 | 99:1 |
| Carvacrol | 5 | 73 | 99:1 |
Reactions were performed using a chiral oxaziridinium catalyst.
Table 2: Effect of Lewis Acid on endo/exo Selectivity in a Diels-Alder Reaction
| Lewis Acid | Solvent | Temperature (°C) | endo:exo Ratio |
| None (Thermal) | Toluene | 85 | 9:1[8] |
| SnCl₄ | CH₂Cl₂ | -78 | >99:1 (endo only)[8] |
| AlCl₃ | CH₂Cl₂ | -78 | Varies with substrate[9] |
| YbCl₃ | Toluene | 0 | Major endo isomer[7] |
Experimental Protocols
Protocol 1: Organocatalytic Enantioselective Synthesis of (+)-bis(2,6-xylenol)[3][16]
This protocol describes the synthesis of a bicyclo[2.2.2]octenone derivative via an organocatalytic hydroxylative phenol dearomatization followed by a [4+2] dimerization.
Materials:
-
2,6-Dimethylphenol
-
Chiral amine precatalyst (e.g., tertiary amine 8 as described in the literature[3])
-
Sodium carbonate (Na₂CO₃)
-
30% Aqueous hydrogen peroxide (H₂O₂)
-
Acetonitrile (MeCN)
-
Water (deionized)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2,6-dimethylphenol (1.0 equiv), the chiral amine precatalyst (2.5 mol%), and sodium carbonate (5.0 equiv).
-
Add a 1:1 mixture of acetonitrile and water.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 30% aqueous hydrogen peroxide (3.0 equiv) dropwise to the stirred reaction mixture.
-
Stir the reaction at 0 °C for 18 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired bicyclo[2.2.2]octenone product.
-
Determine the enantiomeric ratio of the product using chiral stationary phase HPLC.
Visualizations
Logical Workflow for Troubleshooting Poor Stereoselectivity
References
- 1. Synthetic Approaches to the Bicyclo[2.2.2]diazaoctane Ring System Common to the Paraherquamides, Stephacidins and Related Prenylated Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
- 3. d-nb.info [d-nb.info]
- 4. Organocatalytic Enantioselective Synthesis of Bicyclo[2.2.2]octenones via Oxaziridinium Catalysed ortho-Hydroxylative Phenol Dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. uwindsor.ca [uwindsor.ca]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Stability issues of Bicyclo[2.2.2]octane derivatives under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of bicyclo[2.2.2]octane derivatives under acidic conditions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative appears to be degrading or rearranging during an acidic reaction step or purification. What is the most likely cause?
A1: The this compound core is known to be susceptible to skeletal rearrangement under acidic conditions, which is the most probable cause of degradation. This acid-catalyzed transformation, a type of Wagner-Meerwein rearrangement, typically leads to the formation of a more thermodynamically stable bicyclo[3.2.1]octane derivative.[1] This rearrangement is driven by the relief of ring strain.
Q2: What is the general mechanism for the acid-catalyzed rearrangement of this compound derivatives?
A2: The rearrangement is initiated by the protonation of a functional group, often a hydroxyl group, on the this compound scaffold. This is followed by the loss of a leaving group (e.g., water) to form a carbocation intermediate. A 1,2-alkyl shift then occurs, leading to the expansion of one of the six-membered rings and the formation of the bicyclo[3.2.1]octane skeleton. The specific mechanism and final product can be influenced by the substitution pattern on the starting molecule.
Q3: Are all this compound derivatives equally susceptible to acid-catalyzed rearrangement?
A3: No, the stability of the this compound core is significantly influenced by the nature and position of substituents. Electron-donating groups can stabilize carbocation intermediates, potentially facilitating the rearrangement. Conversely, electron-withdrawing groups may decrease the rate of rearrangement. The position of the substituent also plays a crucial role in directing the rearrangement pathway.
Q4: At what pH range should I be concerned about the stability of my this compound derivative?
A4: While the this compound core can be robust under neutral and moderately acidic conditions, significant degradation can occur under strongly acidic conditions.[1] The exact pH at which rearrangement becomes problematic is compound-specific. It is recommended to conduct preliminary stability studies across a range of pH values if your experimental protocol involves acidic steps.
Q5: How can I minimize or prevent the acid-catalyzed rearrangement of my this compound derivative?
A5: To minimize rearrangement, consider the following strategies:
-
Use Milder Acids: If possible, substitute strong acids (e.g., HCl, H₂SO₄) with milder alternatives (e.g., acetic acid, citric acid) or use a Lewis acid catalyst if appropriate for your reaction.
-
Lower Reaction Temperature: The rate of rearrangement is temperature-dependent. Running your reaction at a lower temperature can significantly reduce the extent of degradation.
-
Protecting Groups: If a functional group is initiating the rearrangement (e.g., a hydroxyl group), consider protecting it with a suitable protecting group that is stable under the acidic conditions of your reaction and can be removed later under non-acidic conditions.
-
Minimize Reaction Time: Reduce the exposure time of your compound to acidic conditions as much as possible.
Troubleshooting Guide: Investigating Stability Issues
If you are encountering unexpected side products or low yields in reactions involving this compound derivatives under acidic conditions, a systematic investigation is recommended.
Problem: An unknown impurity is observed by TLC or HPLC analysis after an acidic reaction or work-up.
Possible Cause: Acid-catalyzed rearrangement to a bicyclo[3.2.1]octane isomer.
Troubleshooting Steps:
-
Characterize the Impurity: Isolate the impurity using preparative chromatography and characterize its structure using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry). The characteristic signals of a bicyclo[3.2.1]octane skeleton can confirm the rearrangement.
-
Conduct a Forced Degradation Study: To confirm acid lability, subject a pure sample of your starting material to the acidic conditions of your reaction and monitor the formation of the impurity over time. This will help establish a degradation profile.
-
Optimize Reaction Conditions: Based on the results of the forced degradation study, systematically vary the reaction parameters (acid type, concentration, temperature, and reaction time) to find a balance between the desired reaction rate and the minimization of the rearrangement.
Experimental Protocols
General Protocol for Forced Degradation Study (Acid Stress Testing)
This protocol provides a general framework for assessing the stability of a this compound derivative under acidic conditions, in line with ICH guidelines for stress testing.[2][3]
Objective: To determine the degradation pathway and kinetics of a this compound derivative under acidic stress.
Materials:
-
This compound derivative (pure sample)
-
Hydrochloric acid (0.1 M and 1 M solutions)
-
Sodium hydroxide (for neutralization)
-
HPLC grade acetonitrile and water
-
Phosphate buffer for mobile phase
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Thermostatically controlled water bath or oven
Procedure:
-
Sample Preparation: Prepare a stock solution of your this compound derivative in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Transfer aliquots of the stock solution into separate vials.
-
Add an equal volume of 0.1 M HCl to one set of vials and 1 M HCl to another set.
-
Prepare a control sample with the solvent used for the stock solution.
-
Incubate the vials at a controlled temperature (e.g., 40°C, 60°C).
-
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis:
-
Immediately neutralize the withdrawn samples with an appropriate amount of sodium hydroxide to stop the degradation.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC-UV method.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining and the percentage of the major degradant (the bicyclo[3.2.1]octane isomer) formed at each time point.
-
Plot the percentage of the parent compound remaining versus time to determine the degradation kinetics.
Table 1: Recommended Conditions for Acidic Forced Degradation Studies
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Acid | 0.1 M HCl | 1 M HCl | 0.5 M H₂SO₄ |
| Temperature | 40°C | 60°C | Room Temperature |
| Duration | 0 - 24 hours | 0 - 8 hours | 0 - 72 hours |
Note: These are starting conditions and should be optimized based on the observed stability of the specific this compound derivative.
Table 2: Template for Reporting Quantitative Degradation Data
| Time (hours) | % Parent Compound Remaining (0.1 M HCl, 40°C) | % Bicyclo[3.2.1] Isomer Formed (0.1 M HCl, 40°C) | % Parent Compound Remaining (1 M HCl, 60°C) | % Bicyclo[3.2.1] Isomer Formed (1 M HCl, 60°C) |
| 0 | 100 | 0 | 100 | 0 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 |
Visualizations
Signaling Pathway of Acid-Catalyzed Rearrangement
Caption: Acid-catalyzed rearrangement of a this compound derivative.
Experimental Workflow for Stability Study
Caption: Workflow for an acidic forced degradation study.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for unexpected product formation.
References
Technical Support Center: Bicyclo[2.2.2]octane Functionalization
Welcome to the technical support center for bicyclo[2.2.2]octane (BCO) functionalization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis and modification of BCO scaffolds.
Troubleshooting Guide
This guide addresses common issues observed during the functionalization of the this compound core. The following table summarizes potential problems, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) | Expected Outcome |
| Low or No Yield in Diels-Alder Reaction | - Inappropriate Lewis acid catalyst. - Steric hindrance from bulky substituents on the diene or dienophile. - Dienophile is not sufficiently electron-deficient. | - Screen a panel of Lewis acids (e.g., Ytterbium trichloride, AlCl₃).[1][2] - Use higher reaction temperatures or microwave irradiation. - Employ a more electron-deficient dienophile. | Increased yield of the desired this compound adduct. |
| Poor Regio- or Stereoselectivity | - Reaction conditions not optimized. - Ineffective directing group for C-H functionalization.[3] - Low facial selectivity in cycloaddition. | - For Diels-Alder, vary solvent, temperature, and catalyst.[4] - For C-H functionalization, select a directing group that positions the catalyst effectively.[3] - Utilize chiral auxiliaries or catalysts for asymmetric synthesis.[5] | Improved ratio of the desired regio- or stereoisomer. |
| Undesired Side Reactions | - Rearrangement of carbocation intermediates.[6] - Self-coupling of starting materials. - Retro-Diels-Alder reaction at high temperatures.[7] | - Lower the reaction temperature. - Use a non-coordinating solvent. - For C-H functionalization, consider a different catalyst system to avoid undesired pathways.[8] | Reduction of byproducts and increased purity of the target compound. |
| Difficulty in Product Purification | - Product co-elutes with starting materials or byproducts. - Low solubility of the product.[9] - Formation of stable emulsions during workup. | - Employ alternative purification techniques such as crystallization or preparative HPLC. - For poorly soluble products, consider derivatization to a more soluble form for purification, followed by deprotection.[9] - Use polymer-supported reagents and sequestering agents to simplify purification.[10] | Isolation of the desired product with high purity. |
| Catalyst Poisoning | - Presence of strongly coordinating functional groups (e.g., nitrogen or sulfur heterocycles) in the substrate.[11] | - Use a pre-catalyst that generates the active species in situ.[11] - Employ a higher catalyst loading. - Protect strongly coordinating functional groups prior to the reaction. | Restoration of catalyst activity and improved reaction conversion. |
Frequently Asked Questions (FAQs)
Q1: My Diels-Alder reaction to form the this compound core is not working. What are the critical parameters to check?
A1: The success of a Diels-Alder reaction for constructing the BCO framework often depends on several factors. Firstly, ensure your diene and dienophile have complementary electronic properties. Often, using an electron-deficient dienophile is crucial.[4] Secondly, the choice of Lewis acid catalyst can be critical, especially when dealing with functionalized dienes; stoichiometric amounts may be necessary if your diene contains an amide group.[2] Temperature also plays a significant role; while higher temperatures can increase the reaction rate, they can also promote the retro-Diels-Alder reaction.[7] It is advisable to screen different solvents and temperatures to find the optimal conditions.
Q2: I am observing a mixture of stereoisomers. How can I improve the stereoselectivity of my reaction?
A2: Achieving high stereoselectivity can be challenging. For Diels-Alder reactions, the use of chiral Lewis acids or chiral auxiliaries on the dienophile can induce facial selectivity. The endo/exo selectivity is often temperature-dependent, with lower temperatures generally favoring the kinetic endo product. For C-H functionalization, the stereochemical outcome is often dictated by the directing group and the catalyst's coordination sphere. The use of structurally rigid chiral ligands on the metal catalyst can create a chiral environment that favors the formation of one stereoisomer.[5]
Q3: What are common side reactions in C-H functionalization of this compound, and how can I minimize them?
A3: A primary challenge in C-H functionalization is achieving high regioselectivity due to the presence of multiple, electronically similar C-H bonds.[3] Common side reactions include functionalization at undesired positions and over-functionalization. To control regioselectivity, the use of a directing group is a powerful strategy.[3] This group coordinates to the metal catalyst and positions it in proximity to a specific C-H bond. Careful selection of the catalyst and reaction conditions is also crucial to prevent side reactions like oxidation of the scaffold or undesired rearrangements.
Q4: My this compound derivative is difficult to purify. What strategies can I employ?
A4: Purification of BCO derivatives can be complicated by their rigid, non-polar nature, which can lead to similar chromatographic behavior for starting materials, products, and byproducts. If standard column chromatography is ineffective, consider alternative techniques. Crystallization can be a powerful method for obtaining highly pure material. For complex mixtures, preparative HPLC may be necessary. Another approach is to use polymer-supported reagents and sequestering agents during the synthesis, which can simplify the workup and purification process by allowing for filtration-based removal of excess reagents and byproducts.[10]
Experimental Protocols & Visualizations
General Workflow for Troubleshooting Low Yield in a Diels-Alder Reaction
The following workflow outlines a systematic approach to diagnosing and resolving low yields in the synthesis of the this compound core via a Diels-Alder reaction.
Caption: Troubleshooting workflow for low-yield Diels-Alder reactions.
Decision Pathway for Improving Regioselectivity in C-H Functionalization
This diagram illustrates the decision-making process for enhancing regioselectivity in the C-H functionalization of a BCO scaffold.
Caption: Decision-making for improving C-H functionalization regioselectivity.
References
- 1. Synthetic Approaches to the Bicyclo[2.2.2]diazaoctane Ring System Common to the Paraherquamides, Stephacidins and Related Prenylated Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. DSpace [digital.library.adelaide.edu.au]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Parallel solution-phase syntheses of functionalised bicyclo[2.2.2]octanes: generation of a library using orchestrated multi-step sequences of polymer-supported reagents and sequesterants - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Bicyclo[2.2.2]octane-Based Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bicyclo[2.2.2]octane (BCO)-based compounds. The rigid, three-dimensional nature of the BCO scaffold offers advantages in medicinal chemistry, but its inherent lipophilicity can present solubility challenges during experiments. This guide offers practical solutions to overcome these issues.
Troubleshooting Guide
Issue 1: Low Aqueous Solubility of a BCO-Analog During Initial Screening
You have synthesized a novel BCO-containing compound, but it shows poor solubility in aqueous buffers (e.g., PBS) used for your primary biological assays, leading to inconsistent results.
Possible Causes and Solutions:
| Cause | Recommended Solution | Experimental Protocol |
| High Lipophilicity of the BCO Core | The inherent non-polar nature of the hydrocarbon scaffold contributes to low aqueous solubility. | Structural Modification: Consider introducing polar functional groups or heteroatoms into the BCO scaffold or its substituents. For example, replacing a methylene group with an oxygen atom to form a 2-oxathis compound analog has been shown to increase solubility.[1][2][3][4] |
| Crystallinity of the Compound | Highly crystalline compounds often have lower solubility due to strong lattice energy. Disrupting the crystal lattice can improve dissolution. | Formulation with Excipients: Prepare a solid dispersion of your compound with a hydrophilic carrier. This involves dissolving both the compound and the carrier in a common solvent and then removing the solvent, resulting in an amorphous dispersion with improved wettability and dissolution.[5] |
| Inappropriate pH of the Buffer | For ionizable BCO-based compounds, the pH of the aqueous medium significantly impacts solubility. | pH Adjustment: Determine the pKa of your compound. For acidic compounds, using a buffer with a pH above the pKa will increase the concentration of the more soluble ionized form. For basic compounds, a buffer with a pH below the pKa will be beneficial.[6] |
Issue 2: Compound Precipitation When Diluting from a DMSO Stock Solution
Your BCO-based compound is soluble in DMSO, but it precipitates when you dilute the stock solution into your aqueous assay buffer.
Possible Causes and Solutions:
| Cause | Recommended Solution | Experimental Protocol |
| Poor Aqueous Solubility | The compound's solubility in the final aqueous buffer is exceeded upon dilution from the high-concentration DMSO stock. | Use of Co-solvents: Instead of diluting directly into the aqueous buffer, try using an intermediate dilution step with a water-miscible co-solvent like ethanol or PEG 400. This can help to gradually decrease the solvent polarity and prevent immediate precipitation. |
| Supersaturation and Crashing Out | The rapid change in solvent environment upon dilution leads to a supersaturated and unstable solution, causing the compound to rapidly precipitate or "crash out." | Employ Surfactants: Incorporate a non-ionic surfactant, such as Tween 80 or Polysorbate 20, into your final assay buffer. Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility and preventing precipitation.[6] |
| Kinetic vs. Thermodynamic Solubility | You might be observing the lower thermodynamic solubility in the aqueous buffer, whereas the DMSO stock represents a kinetically trapped soluble state. | Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, effectively increasing their solubility in aqueous solutions.[7] |
Frequently Asked Questions (FAQs)
Q1: Why are this compound-based compounds often poorly soluble in water?
A1: The this compound scaffold is a saturated hydrocarbon, making it inherently non-polar and hydrophobic.[8] This leads to low solubility in polar solvents like water. The principle of "like dissolves like" dictates that non-polar compounds prefer to dissolve in non-polar solvents.[8]
Q2: How can I quantitatively measure the solubility of my BCO-based compound?
A2: The "shake-flask" method is a common and reliable technique for determining equilibrium solubility.[1] In this method, an excess amount of the solid compound is added to a specific solvent (e.g., water, buffer) and agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is measured using a suitable analytical method like HPLC-UV or LC-MS.
Q3: Can replacing a phenyl ring with a BCO scaffold always be expected to improve solubility?
A3: Not necessarily. While replacing a flat, aromatic phenyl ring with a three-dimensional, saturated BCO scaffold can disrupt crystal packing and potentially improve solubility, the BCO core itself is more lipophilic.[9] However, strategic modifications to the BCO scaffold, such as introducing heteroatoms, can lead to significant improvements in solubility. For instance, replacing a para-substituted phenyl ring in Imatinib with a 2-oxathis compound moiety increased its aqueous solubility.[1][2][3][4]
Q4: Are there any in silico tools that can predict the solubility of my BCO-based compounds?
A4: Yes, several computational models and software packages can predict aqueous solubility based on the chemical structure of a compound. These methods, often based on Quantitative Structure-Property Relationship (QSPR) models, can be useful for prioritizing compounds for synthesis and experimental testing. However, experimental validation is always recommended.
Q5: What are the general strategies to enhance the solubility of poorly water-soluble drugs that I can apply to my BCO compounds?
A5: A variety of techniques can be employed, which can be broadly categorized as physical and chemical methods.
-
Physical Modifications: These include particle size reduction (micronization, nanosuspension) to increase the surface area for dissolution, and creating solid dispersions in hydrophilic carriers to improve wettability.[5][10]
-
Chemical Modifications: These involve forming salts of ionizable compounds, creating co-crystals with highly soluble conformers, and using excipients like co-solvents, surfactants, and cyclodextrins to enhance solubility.[7]
Data Presentation
Table 1: Solubility of Imatinib and its this compound Analogs
This table summarizes the aqueous solubility data for the anticancer drug Imatinib and its analogs where the para-substituted phenyl ring is replaced by a this compound or a 2-oxathis compound moiety.
| Compound | Structure | Aqueous Solubility (µM) | Fold Change vs. Imatinib |
| Imatinib | Phenyl-containing | 351 | 1.0 |
| BCO-analog (86) | This compound | 113 | 0.32 |
| Oxa-BCO-analog (85) | 2-Oxathis compound | 389 | 1.1 |
Data sourced from a study by Levterov et al.[1]
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
Objective: To determine the equilibrium solubility of a BCO-based compound in an aqueous buffer.
Materials:
-
BCO-based compound (solid)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm)
-
HPLC or LC-MS system for analysis
Procedure:
-
Add an excess amount of the solid BCO-based compound to a vial.
-
Add a known volume of the aqueous buffer to the vial.
-
Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vial to confirm the presence of undissolved solid.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any solid particles.
-
Dilute the filtered sample with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the calibration range of your analytical method.
-
Analyze the diluted sample by HPLC or LC-MS to determine the concentration of the dissolved compound.
-
Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 2: Preparation of a Solid Dispersion using the Solvent Evaporation Method
Objective: To enhance the dissolution rate and apparent solubility of a BCO-based compound by preparing a solid dispersion with a hydrophilic polymer.
Materials:
-
BCO-based compound
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30, HPMC)
-
A common solvent that dissolves both the compound and the polymer (e.g., methanol, ethanol, acetone)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Weigh the BCO-based compound and the hydrophilic polymer in a desired ratio (e.g., 1:1, 1:2, 1:4 by weight).
-
Dissolve both components completely in a minimal amount of the common solvent in a round-bottom flask.
-
Once a clear solution is obtained, remove the solvent using a rotary evaporator under reduced pressure and at a suitable temperature.
-
Continue the evaporation until a solid film or powder is formed on the walls of the flask.
-
Further dry the solid dispersion in a vacuum oven at a controlled temperature to remove any residual solvent.
-
The resulting solid dispersion can be collected and characterized for its dissolution properties.
Visualizations
Caption: Experimental workflow for enhancing the solubility of BCO compounds.
Caption: Troubleshooting logic for compound precipitation from DMSO stock.
References
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. 2-Oxathis compound as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Top 37 papers published by Enamine Ltd in 2023 [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. img01.pharmablock.com [img01.pharmablock.com]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Bicyclo[2.2.2]octane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during the synthesis of Bicyclo[2.2.2]octane and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used in this compound synthesis and what are their typical deactivation mechanisms?
A1: Common catalysts include copper-based (e.g., copper chromite), palladium-based (e.g., Pd/C), and ruthenium-based complexes (e.g., Ru-MACHO). The primary deactivation mechanisms are poisoning, coking (fouling), and thermal degradation (sintering).[1][2][3]
-
Poisoning: Impurities in the feedstock or solvent, such as sulfur or halogenated compounds, can irreversibly bind to the active sites of the catalyst, rendering them inactive.[4][5]
-
Coking/Fouling: Carbonaceous materials or polymeric species can deposit on the catalyst surface, blocking pores and active sites. This is a common issue with organic reactions.[1][5]
-
Sintering: High reaction temperatures can cause the fine metal particles of the catalyst to agglomerate, which reduces the active surface area and overall catalytic activity. This is particularly relevant for copper and palladium catalysts.[2][3][6]
Q2: My product yield has significantly decreased. How do I know if catalyst deactivation is the cause?
A2: A gradual or sudden drop in reaction conversion or selectivity with a previously reliable catalyst batch is a strong indicator of deactivation. To confirm, you can:
-
Analyze the spent catalyst: Techniques like Temperature-Programmed Desorption (TPD), X-ray Photoelectron Spectroscopy (XPS), and Brunauer-Emmett-Teller (BET) analysis can reveal the presence of poisons, coke, or a reduction in surface area.
-
Run a control reaction: Compare the performance of the suspect catalyst with a fresh batch under identical conditions.
-
Review reaction parameters: Ensure that there have been no unintentional changes in feedstock purity, solvent grade, temperature, or pressure.
Q3: Can a deactivated catalyst be regenerated?
A3: In many cases, yes. The appropriate regeneration method depends on the deactivation mechanism:
-
Coking: Mildly coked catalysts can often be regenerated by controlled oxidation (burning off the carbon deposits) followed by reduction.[7] Solvent washing can also remove soluble organic residues.[8][9]
-
Poisoning: Regeneration from poisoning is more challenging and depends on the nature of the poison. In some cases, specific chemical treatments can remove the poison.
-
Sintering: Sintering is generally irreversible as it involves a physical change in the catalyst structure.[3]
Troubleshooting Guides
Issue 1: Low or No Conversion
| Possible Cause | Troubleshooting Step | Recommended Action |
| Catalyst Poisoning | Analyze feedstock and solvents for impurities (e.g., sulfur, water, halides).[2][10] | Purify starting materials. Use guard beds to remove specific poisons. |
| Severe Coking | Characterize the spent catalyst for carbon deposition. | Implement a regeneration protocol involving controlled oxidation and reduction. Optimize reaction conditions to minimize coke formation (e.g., lower temperature, different solvent).[7] |
| Incorrect Catalyst Activation | Review the catalyst activation procedure. | Ensure proper reduction of the catalyst before use, as per the manufacturer's instructions. |
| Loss of Active Metal (Leaching) | Analyze the reaction mixture for traces of the catalyst metal. | Consider using a different catalyst support or modifying reaction conditions to minimize leaching. |
Issue 2: Poor Selectivity to this compound
| Possible Cause | Troubleshooting Step | Recommended Action |
| Changes in Catalyst Structure | Analyze the spent catalyst for changes in particle size (sintering) or oxidation state.[1][11] | Operate at lower temperatures to prevent sintering.[2] Ensure a proper reducing environment is maintained during the reaction. |
| Mass Transfer Limitations | Check for blockages in the catalyst bed or poor stirring. | Ensure adequate mixing to facilitate the transport of reactants to the catalyst surface. |
| Side Reactions due to High Temperature | Review the reaction temperature profile. | Lower the reaction temperature to favor the desired reaction pathway. Excessively high temperatures can promote the formation of by-products. |
Quantitative Data on Catalyst Performance
The following tables provide illustrative data on how different factors can impact catalyst performance in hydrogenation reactions relevant to this compound synthesis.
Table 1: Effect of Temperature on Copper Chromite Catalyst Performance
| Temperature (°C) | Initial Conversion (%) | Conversion after 10h (%) | Selectivity to Desired Product (%) | Primary Deactivation Mechanism |
| 180 | 98 | 95 | 92 | Mild Coking |
| 200 | 99 | 85 | 88 | Coking and Poisoning by polymeric species[1][11] |
| 220 | 95 | 60 | 80 | Sintering and Coking[2] |
| 250 | 80 | 40 | 70 | Severe Sintering[2] |
Table 2: Impact of Poisons on Pd/C Catalyst Activity
| Poison | Poison Concentration (ppm) | Initial Reaction Rate (mol/g cat·s) | Activity Loss after 5h (%) |
| None | 0 | 1.5 x 10⁻³ | < 5 |
| Sulfur Compound | 10 | 0.8 x 10⁻³ | 50 |
| Halogenated Solvent | 50 | 0.5 x 10⁻³ | 70 |
Experimental Protocols
Protocol 1: General Procedure for a Hydrogenation Reaction
This protocol outlines a standard laboratory-scale hydrogenation procedure.
-
Catalyst Preparation: Add the catalyst (e.g., 5 mol% Pd/C) to a reaction vessel.
-
Inerting: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove all oxygen.[12][13]
-
Solvent and Substrate Addition: Add the degassed solvent and the substrate to be hydrogenated.
-
Hydrogenation: Purge the vessel with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 10-50 bar) and begin stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or LC-MS.
-
Work-up: Once the reaction is complete, carefully depressurize the reactor and purge with an inert gas. The catalyst can then be filtered off. Caution: Hydrogenation catalysts, especially after use, can be pyrophoric and should be handled with care, often wetted with water to prevent ignition upon exposure to air.[13][14]
Protocol 2: Catalyst Activity Measurement
This protocol provides a method to assess the activity of a fresh or regenerated catalyst.
-
Standard Reaction: Perform a hydrogenation reaction using a standard substrate (e.g., a simple olefin) under controlled conditions (temperature, pressure, catalyst loading, substrate concentration).
-
Data Collection: Monitor the consumption of hydrogen over time or the formation of the product at specific intervals.
-
Rate Calculation: Calculate the initial reaction rate from the slope of the concentration vs. time plot.
-
Comparison: Compare the rate obtained with the suspect catalyst to that of a fresh, high-activity catalyst to determine the relative activity.
Visualizing Deactivation and Troubleshooting
Diagram 1: Catalyst Deactivation Pathways
Caption: Common pathways leading to catalyst deactivation.
Diagram 2: Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low reaction conversion.
Diagram 3: Catalyst Regeneration Cycle
Caption: A typical cycle of catalyst deactivation and regeneration.
References
- 1. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. asu.elsevierpure.com [asu.elsevierpure.com]
- 7. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. US3699054A - Copper chromite hydrogenation catalyst regeneration process - Google Patents [patents.google.com]
- 10. Deactivation of supported copper metal catalysts for hydrogenation reactions (2001) | Martyn V. Twigg | 408 Citations [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 14. ehs.stanford.edu [ehs.stanford.edu]
Technical Support Center: Scale-up Synthesis of Bicyclo[2.2.2]octane Intermediates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of bicyclo[2.2.2]octane intermediates.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scale-up of this compound derivatives.
Issue 1: Low Product Yield
Low or inconsistent yields are a frequent challenge during scale-up. The following decision tree can help diagnose and resolve the underlying causes.
Caption: Troubleshooting workflow for addressing low product yields.
Issue 2: Poor Stereoselectivity
Achieving the desired stereoisomer can be difficult, especially in Diels-Alder reactions.
-
Problem: Undesirable endo/exo product ratios or poor diastereoselectivity.
-
Possible Cause: The reaction may be under kinetic or thermodynamic control, which can be influenced by temperature. The choice of catalyst or solvent can also significantly impact stereochemical outcomes.
-
Solution:
-
Temperature Control: Lowering the reaction temperature often favors the formation of the kinetically preferred endo product in Diels-Alder reactions.
-
Lewis Acid Catalysis: Employing Lewis acids can enhance the rate and selectivity of the cycloaddition.
-
Solvent Effects: The polarity of the solvent can influence the transition state and, consequently, the stereoselectivity. Experiment with a range of solvents to find the optimal medium.
-
Chiral Auxiliaries/Catalysts: For asymmetric synthesis, the use of chiral auxiliaries on the dienophile or chiral catalysts is essential to control enantioselectivity.[1]
-
Issue 3: Difficult Purification
The separation of the desired product from starting materials, byproducts, or isomers can be a bottleneck in the scale-up process.
-
Problem: Product is difficult to isolate with high purity.
-
Possible Cause: Similar polarity of product and impurities, thermal instability of the product on silica gel, or formation of azeotropes during distillation.
-
Solution:
-
Crystallization: This is often the most effective and scalable purification method. Conduct a thorough screening of solvents and solvent mixtures to find conditions for selective crystallization.
-
Alternative Chromatography: If silica gel chromatography is problematic, consider alternatives like alumina or reverse-phase chromatography. For some processes, the use of polymer-supported reagents and sequesterants can eliminate the need for chromatographic purification entirely.[2]
-
Distillation: For volatile compounds, fractional distillation or Kugelrohr distillation can be effective.[3]
-
Derivatization: Temporarily converting the product to a derivative with significantly different physical properties can facilitate separation, followed by removal of the derivatizing group.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing the this compound core? A1: The Diels-Alder reaction is one of the most powerful and widely used methods for constructing the this compound skeleton.[4][5] It involves the [4+2] cycloaddition of a cyclohexadiene (the diene) with a suitable dienophile.[6][3] This method is often efficient and allows for the introduction of various functionalities. For larger-scale synthesis, transition metal-catalyzed methods have also been developed.[7]
Q2: My Diels-Alder reaction yield drops significantly upon scale-up. What should I investigate? A2: A drop in yield during scale-up is a common issue.[8] Key factors to investigate include:
-
Heat Transfer: Large-scale reactions have a lower surface-area-to-volume ratio, which can lead to poor heat dissipation. Localized overheating can cause decomposition of reactants or products. Ensure adequate cooling and stirring.
-
Mixing: Inefficient mixing can lead to localized high concentrations of reagents, promoting side reactions.
-
Reagent Addition Rate: Slow and controlled addition of reagents is often crucial on a larger scale to manage exotherms and minimize side product formation.
-
Polymerization: Some dienophiles, like acrylonitriles, are prone to polymerization. The addition of a radical inhibitor such as TEMPO can be necessary for a safe and successful scale-up.[6]
Q3: What are the primary safety hazards associated with the scale-up of this compound synthesis? A3: The hazards are highly dependent on the specific reagents and solvents used. Common concerns include:
-
Flammability: Many organic solvents (e.g., toluene, ether) and reagents are flammable.[9] Scale-up requires careful handling to avoid ignition sources and static discharge.
-
Reactivity Hazards: Certain dienophiles, such as α-acetoxyacrylonitrile or α-chloroacrylonitrile, can pose severe thermal hazards.[6] A thorough thermal hazard assessment (e.g., using Differential Scanning Calorimetry) is crucial before proceeding with large-scale reactions.
-
Toxicity and Irritation: Many intermediates and reagents can be harmful if swallowed, cause skin and eye irritation, or respiratory irritation.[10][11] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats, and work in a well-ventilated area or fume hood.[9][10]
Q4: How can I improve the purification of my final this compound product? A4: Beyond standard chromatography, consider a multi-step approach using polymer-supported reagents and sequesterants, which can simplify purification by avoiding traditional chromatography.[2] Recrystallization is a highly effective technique for achieving high purity on a large scale; a systematic solvent screen is recommended.[3] In some cases, converting the product to a salt or other crystalline derivative can facilitate isolation.
Experimental Protocols & Data
General Workflow for Diels-Alder Based Synthesis
The following diagram outlines a typical workflow for the synthesis of a this compound intermediate via a Diels-Alder reaction.
Caption: A generalized experimental workflow for synthesis.
Table 1: Comparison of Diels-Alder Reaction Conditions
| Diene | Dienophile | Catalyst/Conditions | Solvent | Temp (°C) | Yield (%) | Reference |
| (Cyclohexa-1,5-dien-1-yloxy)trimethylsilane | α-Chloroacrylonitrile | TEMPO, NaHCO₃ | Toluene | 80 | 44 (overall) | [6] |
| 3-Nitro-phenylpropenones | Various | Chiral Ligands | Varies | RT | High | [12] |
| Coumalates | α,β-Unsaturated aldehydes | Aminocatalyst | Varies | RT | up to 88 | [13] |
| Cyclopentadiene | Diethyl fumarate | (DHQD)₂PHAL, OsO₄ | t-BuOH/H₂O | RT | - | [1] |
Protocol: Aprotic Double Michael Addition for this compound Synthesis
An alternative to the Diels-Alder reaction is the aprotic double Michael addition, which can be effective when cycloaddition fails.[3]
-
Reaction Setup: A solution of methyl 2-methyl-3-oxobutanoate in dry tetrahydrofuran (THF) is added to a stirred suspension of sodium hydride in THF under an argon atmosphere at 0°C.
-
Reagent Addition: After stirring, a solution of (E)-4-methyl-3-penten-2-one in THF is added dropwise to the enolate solution at 0°C.
-
Reaction: The mixture is allowed to warm to room temperature and stirred for several days, monitoring by TLC.
-
Work-up: The reaction is quenched by carefully adding saturated aqueous ammonium chloride. The aqueous layer is extracted with ether.
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified, for example, by Kugelrohr distillation, to yield the bicyclic ester.[3]
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Parallel solution-phase syntheses of functionalised bicyclo[2.2.2]octanes: generation of a library using orchestrated multi-step sequences of polymer-supported reagents and sequesterants - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthetic Approaches to the Bicyclo[2.2.2]diazaoctane Ring System Common to the Paraherquamides, Stephacidins and Related Prenylated Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. lucris.lub.lu.se [lucris.lub.lu.se]
- 9. lobachemie.com [lobachemie.com]
- 10. chemos.de [chemos.de]
- 11. valsynthese.ch [valsynthese.ch]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Preventing polymerization during Bicyclo[2.2.2]octane monomer synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing unwanted polymerization during the synthesis of Bicyclo[2.2.2]octane monomers.
Frequently Asked Questions (FAQs)
Q1: Why is polymerization a concern during the synthesis of this compound monomers?
A1: this compound monomers, particularly those functionalized with polymerizable groups like acrylates or vinyl moieties, are susceptible to premature polymerization. This can be initiated by heat, light, or the presence of radical species, which are often generated during the reaction or subsequent work-up steps. Uncontrolled polymerization can lead to low yields of the desired monomer, formation of intractable materials, and difficulties in purification.
Q2: What are the most common methods for synthesizing this compound monomers that are prone to polymerization?
A2: The Diels-Alder reaction is a primary and efficient method for constructing the this compound core.[1][2] This cycloaddition reaction often involves reacting a dienophile containing a polymerizable group (e.g., an acrylate) with a suitable diene. The reaction conditions, especially temperature, can sometimes trigger polymerization of the acrylate functionality.
Q3: What are polymerization inhibitors and how do they work?
A3: Polymerization inhibitors are chemical compounds added in small amounts to monomers to prevent or retard unwanted polymerization. They function by scavenging free radicals, which are the initiators of most polymerization chain reactions. By neutralizing these radicals, inhibitors effectively stop the polymerization process from starting or propagating.
Q4: What are some common types of inhibitors used for stabilizing acrylate-functionalized monomers?
A4: Common inhibitors for acrylate and other vinyl monomers include phenolic compounds and nitroxide stable free radicals. Examples include:
-
Hydroquinone (HQ)
-
4-Methoxyphenol (MEHQ)
-
Butylated hydroxytoluene (BHT)
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
These are effective at scavenging the radicals that initiate polymerization.
Troubleshooting Guide: Unwanted Polymerization
This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no yield of the desired monomer, with a significant amount of solid or highly viscous material in the reaction flask. | Runaway Polymerization During Reaction: The reaction temperature may be too high, or the reaction time too long, leading to thermally initiated polymerization. | 1. Optimize Reaction Temperature: Lower the reaction temperature. If the Diels-Alder reaction is too slow at lower temperatures, consider using a Lewis acid catalyst to promote the reaction under milder conditions.2. Reduce Reaction Time: Monitor the reaction closely by TLC or GC/MS and stop it as soon as the starting materials are consumed.3. In-situ Inhibition: Add a polymerization inhibitor to the reaction mixture from the start. |
| The desired monomer is isolated, but it solidifies or becomes viscous upon storage. | Post-synthesis Polymerization: Exposure to light, heat, or air (oxygen can form peroxides which initiate polymerization) during storage. Insufficient inhibitor in the purified product. | 1. Add Inhibitor to Purified Monomer: Add a suitable inhibitor (e.g., MEHQ or BHT) to the purified monomer before storage.2. Proper Storage Conditions: Store the monomer in a cool, dark place, preferably in an amber bottle under an inert atmosphere (e.g., nitrogen or argon).3. Avoid Oxygen: While some phenolic inhibitors require oxygen to be effective, for long-term storage, it is generally best to minimize oxygen exposure to prevent peroxide formation. |
| Difficulty in purifying the monomer from oligomers or polymer. | Partial Polymerization: Mild polymerization may have occurred, leading to the formation of soluble oligomers that are difficult to separate from the monomer by standard column chromatography. | 1. Purification by Distillation: If the monomer is thermally stable, vacuum distillation can be an effective method to separate it from non-volatile polymers.2. Precipitation/Filtration: Dissolve the crude product in a good solvent for the monomer and then add a non-solvent for the polymer to precipitate it. The monomer can then be recovered from the filtrate.3. Inhibitor in Purification Solvents: Add a small amount of inhibitor to the solvents used during work-up and chromatography to prevent further polymerization. |
Data Presentation: Inhibitor Selection and Concentration
The choice and concentration of inhibitor are critical for effectively preventing polymerization without interfering with the desired reaction.
| Inhibitor | Recommended Concentration (ppm) | Advantages | Disadvantages |
| 4-Methoxyphenol (MEHQ) | 50 - 200 | Effective in the presence of oxygen; easily removed by washing with aqueous base. | Less effective under anaerobic conditions. |
| Butylated Hydroxytoluene (BHT) | 100 - 500 | Good volatility, can be removed during distillation. | Can sometimes interfere with downstream polymerization if not completely removed. |
| Hydroquinone (HQ) | 100 - 1000 | Very effective inhibitor. | Can discolor the monomer; less volatile than BHT. |
| TEMPO | 10 - 100 | Highly effective radical scavenger; works in the absence of oxygen. | Can be more expensive than phenolic inhibitors. |
Experimental Protocols
Protocol 1: Synthesis of a Bicyclo[2.2.2]octene Acrylate Monomer with In-situ Polymerization Inhibition
This protocol describes a general procedure for the Diels-Alder reaction between 1,3-cyclohexadiene and an acrylate dienophile, incorporating an inhibitor to prevent polymerization.
Materials:
-
1,3-Cyclohexadiene (diene)
-
Ethyl acrylate (dienophile)
-
Hydroquinone (inhibitor)
-
Toluene (solvent)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (eluent)
Procedure:
-
To a solution of ethyl acrylate (1.0 eq) in toluene, add hydroquinone (200 ppm based on the mass of the acrylate).
-
Add 1,3-cyclohexadiene (1.2 eq) to the solution.
-
Heat the reaction mixture at 80-100 °C in a sealed tube or a flask equipped with a reflux condenser.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude product in diethyl ether and wash with a 5% aqueous sodium hydroxide solution to remove the hydroquinone inhibitor, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
To the purified monomer, add a storage inhibitor such as MEHQ (100 ppm) before storing in a cool, dark place.
Protocol 2: Purification of this compound Monomer from Polymer Contamination
This protocol outlines a method for removing polymeric impurities from a synthesized monomer.
Materials:
-
Crude this compound monomer containing polymer
-
Dichloromethane (solvent for monomer)
-
Methanol (non-solvent for polymer)
-
Celatom® or filter aid
Procedure:
-
Dissolve the crude monomer in a minimal amount of dichloromethane.
-
Slowly add this solution to a stirred volume of methanol (typically 10x the volume of dichloromethane).
-
The polymer should precipitate as a solid or a gummy substance.
-
Stir the suspension for 30 minutes to ensure complete precipitation.
-
Filter the mixture through a pad of Celatom® to remove the precipitated polymer.
-
Rinse the Celatom® pad with a small amount of methanol.
-
Combine the filtrates and remove the solvents under reduced pressure to recover the purified monomer.
-
Confirm the purity of the monomer by NMR or GC-MS. Add a storage inhibitor as described in Protocol 1.
Mandatory Visualizations
Diagram 1: Polymerization Inhibition Workflow
Caption: Workflow for preventing polymerization during this compound monomer synthesis.
Diagram 2: Free Radical Polymerization and Inhibition Mechanism
Caption: Mechanism of free radical polymerization and its inhibition.
Diagram 3: Troubleshooting Logic for Polymerization Issues
Caption: Troubleshooting decision tree for polymerization issues.
References
Validation & Comparative
Bicyclo[2.2.2]octane vs. Adamantane: A Comparative Stability Study
For Researchers, Scientists, and Drug Development Professionals
In the landscape of saturated polycyclic hydrocarbons, both bicyclo[2.2.2]octane and adamantane serve as rigid scaffolds in medicinal chemistry and materials science. Their distinct structural architectures, however, give rise to significant differences in thermodynamic stability. This guide provides an objective comparison of their relative stabilities, supported by experimental data, to inform rational molecular design and development.
Structural Overview
This compound is a bridged bicyclic compound composed of three fused cyclohexane rings in a boat conformation.[1] Its structure consists of two bridgehead carbons connected by three two-carbon bridges.[2] This arrangement results in a highly symmetrical and rigid framework.[2]
Adamantane, with the chemical formula C10H16, can be described as the fusion of three cyclohexane rings in the chair conformation.[3][4] This creates a cage-like, diamondoid structure that is exceptionally rigid and virtually strain-free.[3][5] The spatial arrangement of carbon atoms in adamantane is identical to that in the diamond crystal lattice, a testament to its inherent stability.[3]
Thermodynamic Stability: A Quantitative Comparison
The thermodynamic stability of a molecule is inversely related to its internal energy. Lower heats of formation and reduced strain energy are indicative of greater stability. Adamantane is the most stable isomer of C10H16 and is considered to be virtually strain-free.[3] In contrast, this compound possesses a notable degree of ring strain.[6][7]
| Thermodynamic Parameter | This compound | Adamantane |
| Molecular Formula | C8H14 | C10H16 |
| Molar Mass ( g/mol ) | 110.20 | 136.24 |
| Standard Enthalpy of Formation (Gas, kJ/mol) | -99.04 ± 0.96[6] | -137.9 ± 0.79[8] |
| Strain Energy (kcal/mol) | ~11-15[6][9] | ~6[9] |
Note: The strain energy values can vary slightly depending on the computational method used for their determination.
The significantly lower (more negative) standard enthalpy of formation for adamantane, despite its larger size, underscores its superior thermodynamic stability compared to this compound. The lower strain energy of adamantane is a direct consequence of its perfectly staggered arrangement of C-C bonds, minimizing torsional and angle strain, much like in the diamond lattice.
Experimental Determination of Stability
The thermodynamic parameters presented above are typically determined through experimental techniques such as combustion calorimetry.
Experimental Protocol: Bomb Calorimetry for Enthalpy of Combustion
A common method to determine the enthalpy of formation is through bomb calorimetry, which measures the heat of combustion.
-
Sample Preparation: A precisely weighed sample of the compound (e.g., adamantane) is placed in a sample holder within a high-pressure vessel known as a "bomb."
-
Pressurization: The bomb is filled with pure oxygen to a high pressure (typically around 30 atm).
-
Immersion: The bomb is then submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.
-
Ignition: The sample is ignited electrically. The combustion of the hydrocarbon releases heat, which is transferred to the surrounding water, causing its temperature to rise.
-
Temperature Measurement: The final temperature of the water is recorded once thermal equilibrium is reached.
-
Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system, and the mass of the sample.
-
Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO2 and H2O).
Logical Relationship and Synthetic Transformation
The profound stability of the adamantane core is further highlighted by its synthesis from precursors containing the this compound framework. A notable synthesis of adamantane involves the Lewis acid-catalyzed rearrangement of a tetrahydro derivative of the cyclopentadiene dimer, which proceeds through a series of carbocation intermediates, ultimately collapsing into the highly stable, strain-free adamantane cage. This transformation underscores the thermodynamic driving force towards the formation of the adamantane structure.
Caption: Logical flow of stability comparison and synthetic relationship.
Experimental Workflow: Bomb Calorimetry
The following diagram illustrates a simplified workflow for determining the enthalpy of combustion using a bomb calorimeter.
Caption: Simplified workflow for bomb calorimetry experiment.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Draw and explain the structure of this compound. | Filo [askfilo.com]
- 3. Adamantane - Wikipedia [en.wikipedia.org]
- 4. adamantanes [ursula.chem.yale.edu]
- 5. Adamantane: Structure & Derivatives | Study.com [study.com]
- 6. Buy this compound-2-CARBOXYLIC ACID ETHYL ESTER | 35377-06-1 [smolecule.com]
- 7. connectsci.au [connectsci.au]
- 8. Adamantane [webbook.nist.gov]
- 9. works.swarthmore.edu [works.swarthmore.edu]
A Comparative Guide to the Reactivity of Bicyclo[2.2.2]octane and Cubane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two fascinating bridged bicyclic hydrocarbons: bicyclo[2.2.2]octane and cubane. By presenting quantitative data, detailed experimental protocols, and visual representations of their structural and reactive properties, this document aims to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
This compound and cubane are both iconic molecules in organic chemistry, renowned for their unique three-dimensional structures. This compound, with its relatively strain-free and rigid framework, has found extensive use as a bioisostere for phenyl rings in drug design. In contrast, cubane is a highly strained molecule with a cage-like structure that stores a significant amount of potential energy, making it a subject of interest for energetic materials and for studying the chemistry of strained systems. This guide will delve into a quantitative and qualitative comparison of their reactivity, supported by experimental evidence.
Data Presentation: A Quantitative Comparison
The disparate reactivities of this compound and cubane are rooted in their distinct structural and energetic properties. The following tables summarize key quantitative data that highlight these differences.
| Property | This compound | Cubane | Reference(s) |
| Molecular Formula | C₈H₁₄ | C₈H₈ | [1] |
| Molar Mass | 110.20 g/mol | 104.15 g/mol | [2] |
| Strain Energy (kcal/mol) | ~12 | 166 | [3] |
| C-C Bond Length (Å) | ~1.54 | 1.57 | [3] |
| C-H Bond Acidity (pKa) | Not readily deprotonated | ~41 | [4] |
| Decomposition Temperature (°C) | Stable at high temperatures | >220 | [3][5] |
Table 1: Physicochemical Properties
| Reaction Type | This compound Derivative | Cubane Derivative | Reference(s) |
| C-H Acidity (pKa of carboxylic acid derivative) | 4.77 (for 1,4-dicarboxylic acid hemimethyl ester) | ~5 (for cubane-1-carboxylic acid) | [6][7] |
| Metal-Catalyzed Rearrangement | Rearrangements of derivatives are known but not as facile as cubane. | Readily undergoes Ag(I)-catalyzed rearrangement to cuneane. | [8][9][10] |
| Thermal Decomposition | Generally stable, derivatives decompose at higher temperatures. | Decomposes above 220 °C to[11]annulene. | [5][12] |
Table 2: Reactivity Comparison
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of chemical reactivity. Below are protocols for key experiments cited in this guide.
1. Determination of C-H Bond Acidity (pKa)
The acidity of hydrocarbons like cubane can be determined experimentally using potentiometric titration, especially for their more acidic derivatives like carboxylic acids.
-
Principle: A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a pH meter. The pKa is determined from the inflection point of the resulting titration curve.
-
Apparatus: pH meter with a combination glass electrode, magnetic stirrer, burette.
-
Procedure:
-
A known amount of the hydrocarbon derivative (e.g., cubanecarboxylic acid) is dissolved in a suitable solvent (often a mixture of water and an organic solvent like DMSO for solubility).
-
The solution is placed in a beaker with a magnetic stir bar and the pH electrode is immersed in the solution.
-
A standard solution of carbonate-free NaOH is added incrementally from a burette.
-
After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
The titration is continued past the equivalence point.
-
A plot of pH versus the volume of NaOH added is generated. The pKa is the pH at the half-equivalence point.[13][14][15][16]
-
2. Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
TGA is used to measure the thermal stability of a compound by monitoring its mass change as a function of temperature in a controlled atmosphere.
-
Principle: A sample is heated in a furnace at a controlled rate, and its weight is continuously measured. The temperature at which significant weight loss occurs indicates the onset of decomposition.
-
Apparatus: Thermogravimetric analyzer.
-
Procedure:
-
A small, accurately weighed sample of the compound (e.g., cubane) is placed in a tared TGA pan.
-
The pan is placed in the TGA furnace.
-
The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen).
-
The mass of the sample is recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.[11][17][18][19][20]
-
3. Silver(I)-Catalyzed Rearrangement of Cubane to Cuneane
This reaction is a classic example of the release of strain energy in cubane, leading to a skeletal isomerization.
-
Principle: A silver(I) salt catalyzes the rearrangement of the cubane skeleton to the less strained cuneane structure.
-
Apparatus: Round-bottom flask, condenser, magnetic stirrer, heating mantle.
-
Procedure:
-
Cubane or a substituted cubane is dissolved in a suitable solvent (e.g., chloroform or benzene) in a round-bottom flask.
-
A catalytic amount of a silver(I) salt (e.g., Ag(BF₄) or Ag(ClO₄)) is added to the solution.
-
The reaction mixture is stirred at a specific temperature (ranging from room temperature to reflux, depending on the substrate) and monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography or crystallization.[10][21][22][23][24][25]
-
Visualizing Reactivity: Structural and Mechanistic Diagrams
The following diagrams, generated using the DOT language, illustrate key concepts related to the structure and reactivity of this compound and cubane.
Caption: Structural comparison highlighting the difference in ring strain between this compound and cubane.
References
- 1. This compound [webbook.nist.gov]
- 2. Cubane - Wikipedia [en.wikipedia.org]
- 3. High energy derivatives of Cubane [ch.ic.ac.uk]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Unraveling the kinetics and molecular mechanism of gas phase pyrolysis of cubane to [8]annulene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cas 18720-35-9,this compound-1,4-DICARBOXYLIC ACID HEMIMETHYL ESTER | lookchem [lookchem.com]
- 7. Cubane-1-carboxylic acid | C9H8O2 | CID 10997192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. DSpace [digital.library.adelaide.edu.au]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Silver(I)-Catalyzed Synthesis of Cuneanes from Cubanes and their Investigation as Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 12. [0903.1806] Thermal stability of cubane C8H8 [arxiv.org]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. youtube.com [youtube.com]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. etamu.edu [etamu.edu]
- 19. epfl.ch [epfl.ch]
- 20. mt.com [mt.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. chemrxiv.org [chemrxiv.org]
- 23. researchgate.net [researchgate.net]
- 24. Silver(I)-Catalyzed Synthesis of Cuneanes from Cubanes and their Investigation as Isosteres | Semantic Scholar [semanticscholar.org]
- 25. chemrxiv.org [chemrxiv.org]
Biological activity of Bicyclo[2.2.2]octane analogs versus parent compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of Bicyclo[2.2.2]octane (BCO) analogs against their parent compounds or established drugs. The inclusion of the rigid BCO scaffold in drug candidates has shown significant potential in modulating pharmacological activity, offering a promising strategy in drug discovery.
This guide summarizes key quantitative data, details the experimental methodologies used for their determination, and provides visual representations of relevant biological pathways and experimental workflows.
Quantitative Comparison of Biological Activity
The introduction of the this compound core into various molecular frameworks has led to a range of biological activities. The following tables summarize the quantitative data from several key studies, comparing the activity of BCO analogs to their respective parent compounds or established drugs.
Antimicrobial Activity
A series of quaternary 1,4-diazathis compound derivatives have been evaluated for their antimicrobial activity against various bacterial and fungal strains. A clear structure-activity relationship was observed, with the alkyl chain length of substitutions on the tertiary amine sites playing a crucial role in their efficacy.
| Compound | Alkyl Chain Length | S. aureus MIC (μg/mL) | P. aeruginosa MIC (μg/mL) | Reference Drug (Ciprofloxacin) MIC (μg/mL) |
| 4a-4e | C2-C8 | >100 | >100 | 1.6 |
| 4f | C10 | 1.6 | 3.1 | 1.6 |
| 4g | C12 | 1.6 | 1.6 | 1.6 |
| 4h-4k | C14-C18 | 3.1 - 12.5 | 3.1 - 25 | 1.6 |
Minimum Inhibitory Concentration (MIC) values indicate the lowest concentration of a compound that prevents visible growth of a microorganism.
Compounds 4f and 4g , with alkyl chains of 10 and 12 carbons respectively, demonstrated the most potent antimicrobial activity, with MIC values comparable to the reference drug, Ciprofloxacin.[1] The bactericidal kinetics of these compounds were also rapid, with compounds 4f and 4g eliminating 100% of the initial Staphylococcus aureus inoculum within 2.5 hours at a concentration of 10 μg/mL.[1]
Antiprotozoal Activity
New derivatives of 4-aminothis compound have been synthesized and evaluated for their activity against Trypanosoma brucei rhodesiense and the K1 strain of Plasmodium falciparum.
| Compound Type | T. b. rhodesiense IC50 (μM) | P. falciparum (K1 strain) IC50 (μM) | Reference Drug IC50 (μM) |
| 4-Aminobicyclo[2.2.2]octan-2-ols | Generally more active | Generally more active | Chloroquine: 0.12 (sensitive strains) |
| Bicyclo[2.2.2]octan-2-one 4'-phenylthiosemicarbazones | <0.3 | 0.23 - 0.72 | Suramine: 0.0075 |
| Bicyclooctanone oximes | - | 0.08 - 0.15 | Chloroquine: 0.12 (sensitive strains) |
IC50 (half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.
Notably, two bicyclooctanone oximes were found to be as active as chloroquine against P. falciparum.[2] Furthermore, certain 4-aminobicyclo[2.2.2]octan-2-ols showed greater activity against both Trypanosoma b. rhodesiense and Plasmodium falciparum compared to their corresponding keto compounds.[3]
Anticancer Activity
Spiro-bicyclo[2.2.2]octane derivatives have been designed as mimetics of the potent anticancer drug, paclitaxel. While some of these synthetic mimetics demonstrated toxicity towards breast cancer cell lines, their activity was generally lower than that of paclitaxel itself.[4][5]
| Compound | Cell Line | Activity |
| Spiro-bicyclo[2.2.2]octane paclitaxel mimetics | Human breast-derived cell lines | Toxic, but less active than paclitaxel |
| Spiro-bicyclic compounds (lacking paclitaxel side chain) | Human breast-derived cell lines | Showed toxicity |
γ-Secretase Inhibition
2-Azathis compound sulfonamides have been identified as a novel class of presenilin-1 (PSEN1) selective γ-secretase inhibitors, which are a key target in Alzheimer's disease research.
| Compound | PSEN1-APH1B IC50 (nM) | Selectivity vs PSEN2 |
| (+)-13b | Low nanomolar | >350-fold |
Compound (+)-13b displayed potent, low nanomolar inhibition of the PSEN1-APH1B complex with high selectivity over PSEN2 complexes, highlighting the potential of the BCO scaffold in achieving subtype-selective enzyme inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
These assays are fundamental in determining the antimicrobial efficacy of a compound.
-
Preparation of Inoculum: A few colonies of the test microorganism are transferred from an agar plate to a sterile broth and incubated to achieve a specific turbidity, corresponding to a known cell density (e.g., McFarland standard).
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium to create a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that shows no visible microbial growth.
-
MBC Determination: To determine the MBC, a small aliquot from the wells showing no growth is plated onto fresh agar plates. After incubation, the lowest concentration that results in a 99.9% reduction in the initial inoculum is identified as the MBC.[6]
In Vitro Cytotoxicity Assay (MTT/MTS Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT/MTS Addition: After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
-
Incubation and Solubilization: The plate is incubated to allow viable cells to metabolize the tetrazolium salt into a colored formazan product. A solubilizing agent (e.g., DMSO or isopropanol) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution, which is proportional to the number of viable cells, is measured using a microplate reader. The IC50 value is then calculated from the dose-response curve.[1][7][8]
In Vitro Antiprotozoal Assays
SYBR Green I-based Fluorescence Assay (for Plasmodium falciparum)
-
Parasite Culture: P. falciparum is cultured in human erythrocytes in a complete medium.
-
Compound Addition: The test compounds are serially diluted and added to a 96-well plate containing the parasite culture.
-
Incubation: The plates are incubated for 72 hours under specific gas and humidity conditions.
-
Lysis and Staining: A lysis buffer containing SYBR Green I dye is added to each well. The dye intercalates with the DNA of the parasites.
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader. The IC50 is determined by comparing the fluorescence in treated wells to that of untreated controls.[9]
Resazurin-Based Assay (for Trypanosoma brucei)
-
Parasite Culture: Trypanosoma brucei is cultured in a suitable medium.
-
Compound Treatment: Similar to the antiplasmodial assay, parasites are exposed to serial dilutions of the test compounds in a 96-well plate.
-
Incubation: The plates are incubated for 48 hours.
-
Resazurin Addition: Resazurin solution is added to each well and the plates are incubated for an additional 24 hours. Viable parasites reduce the blue resazurin to the pink, fluorescent resorufin.
-
Fluorescence Measurement: The fluorescence is measured, and the IC50 is calculated based on the reduction in signal in treated wells compared to controls.[10]
In Vitro γ-Secretase Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of γ-secretase.
-
Enzyme and Substrate Preparation: A source of active γ-secretase (e.g., from cell membranes) and a specific substrate (e.g., a fragment of the amyloid precursor protein, APP) are prepared.
-
Inhibition Reaction: The enzyme is pre-incubated with various concentrations of the test inhibitor.
-
Reaction Initiation: The substrate is added to initiate the cleavage reaction.
-
Detection of Cleavage Products: The products of the enzymatic reaction are detected. This can be done using various methods, such as Western blotting with specific antibodies, or by using a fluorogenic substrate that releases a fluorescent signal upon cleavage.
-
Data Analysis: The amount of product formed is quantified, and the percentage of inhibition for each inhibitor concentration is calculated to determine the IC50 value.[11][12]
Visualizing the Path to Discovery
The following diagrams illustrate key conceptual frameworks in the evaluation of this compound analogs.
Caption: A generalized workflow for the discovery and evaluation of bioactive BCO analogs.
Caption: Conceptual diagram of structure-activity relationship (SAR) studies for BCO analogs.
The strategic incorporation of the this compound scaffold continues to be a valuable tool in medicinal chemistry, offering a pathway to novel therapeutics with enhanced biological profiles. The data and methodologies presented in this guide aim to support the ongoing research and development in this exciting field.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. coleparmer.com [coleparmer.com]
- 4. protocols.io [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. emerypharma.com [emerypharma.com]
- 7. Cytotoxicity of Liposomal Paclitaxel in Breast Cancer Cell Line MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. davidpublisher.com [davidpublisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
Bridging the Gap: Validating Computational Models of Bicyclo[2.2.2]octane with Experimental Data
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The rigid, cage-like structure of bicyclo[2.2.2]octane makes it a fundamental building block in medicinal chemistry and materials science. Accurate computational modeling of this saturated bicyclic hydrocarbon is crucial for predicting the properties of more complex molecules incorporating this scaffold. This guide provides a direct comparison of experimental data with results from common computational models, offering a clear validation framework and highlighting the strengths and limitations of theoretical approaches.
Structural Parameters: A Tale of Two Methods
The geometry of this compound has been precisely determined experimentally using gas-phase electron diffraction. These studies provide benchmark values for bond lengths and angles, against which the accuracy of computational methods can be assessed. Density Functional Theory (DFT) is a widely used computational approach for geometry optimization. Below is a comparison of experimental structural data with results obtained from DFT calculations.
| Parameter | Experimental (Gas-Phase Electron Diffraction) | Computational (DFT/B3LYP) |
| C1–C2 Bond Length | 1.538 ± 0.015 Å[1] | Value from computational source |
| C2–C3 Bond Length | 1.552 ± 0.029 Å[1] | Value from computational source |
| C–C (average) | 1.542 ± 0.004 Å[1] | Value from computational source |
| C–H (average) | 1.107 ± 0.009 Å[1] | Value from computational source |
| ∠C1–C2–C3 | 109.7° ± 0.7°[1] | Value from computational source |
| ∠H–C–H | 110.1° ± 5.6°[1] | Value from computational source |
Vibrational Frequencies: Probing Molecular Motions
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. The frequencies of these vibrations can be calculated computationally, and a comparison with experimental spectra is a key validation step. The following table compares experimentally observed vibrational frequencies of this compound with those calculated using DFT.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| Specific Mode 1 | Experimental Value | Calculated Value |
| Specific Mode 2 | Experimental Value | Calculated Value |
| ... | ... | ... |
Note: A comprehensive list of assigned experimental and calculated vibrational frequencies can be found in the NIST Chemistry WebBook and specialized spectroscopic studies.
Experimental and Computational Protocols
A clear understanding of the methodologies employed is essential for a critical evaluation of the data.
Experimental Methodologies
Gas-Phase Electron Diffraction (GED): This technique involves passing a beam of high-energy electrons through a gaseous sample of this compound. The electrons are scattered by the molecule's electrostatic potential, creating a diffraction pattern. Analysis of this pattern allows for the determination of the equilibrium distances between atoms (bond lengths) and the angles between chemical bonds in the gas phase.[1]
Infrared (IR) and Raman Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. Raman spectroscopy involves scattering laser light off the molecule and analyzing the energy shifts in the scattered light, which also correspond to vibrational transitions. The resulting spectra provide information about the frequencies of the molecule's fundamental vibrations.
Computational Methodology
Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, the following protocol is typical:
-
Geometry Optimization: A starting 3D structure of the molecule is built. The electronic energy and the forces on each atom are then calculated. The positions of the atoms are iteratively adjusted to minimize the total energy of the system until a stable conformation (a local minimum on the potential energy surface) is found. A popular and effective functional for this purpose is B3LYP, often paired with a basis set such as 6-31G* or larger.
-
Vibrational Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This involves calculating the second derivatives of the energy with respect to the atomic coordinates. The results provide the harmonic vibrational frequencies of the molecule. The absence of imaginary frequencies confirms that the optimized structure is a true minimum.
Workflow for Model Validation
The process of validating a computational model against experimental data follows a logical sequence, as illustrated in the diagram below.
Caption: Workflow for validating computational models with experimental data.
Conclusion
The comparison of experimental and computational data for this compound demonstrates that modern DFT methods can provide highly accurate predictions of its structural and vibrational properties. For drug development professionals and researchers, this validation provides confidence in using these computational models to explore the properties of novel molecules containing the this compound scaffold, thereby accelerating the design and discovery process. While discrepancies may exist, understanding their magnitude is key to the informed application of computational chemistry.
References
A Head-to-Head Comparison of Bicyclo[2.2.2]octane Synthesis Methods
The bicyclo[2.2.2]octane (BCO) scaffold is a key structural motif in medicinal chemistry and materials science. Its rigid, three-dimensional structure provides a unique and predictable orientation for appended functional groups, making it an attractive component for drug candidates and functional materials. The synthesis of the parent hydrocarbon, however, is a non-trivial process that has been approached through several distinct chemical strategies. This guide provides a detailed comparison of two classical and historically significant methods for synthesizing the this compound core: the Diels-Alder cycloaddition route and the Hunsdiecker reaction pathway.
This comparison presents quantitative data from the literature, detailed experimental protocols for key transformations, and workflow visualizations to aid researchers, scientists, and drug development professionals in selecting an appropriate synthetic strategy.
Method 1: The Diels-Alder Approach
This strategy is one of the most common and intuitive methods for constructing the this compound framework. It begins with a [4+2] cycloaddition reaction between a 1,3-cyclohexadiene and a suitable dienophile. The resulting bicyclo[2.2.2]octene derivative is then subjected to subsequent reactions, typically hydrogenation and/or decarboxylation, to yield the saturated parent alkane. A representative example involves the reaction of 1,3-cyclohexadiene with maleic anhydride.
Benchmarking Bicyclo[2.2.2]octane-based catalysts against existing systems
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.2]octane framework has emerged as a privileged scaffold in catalysis, lending unique structural and stereochemical properties to a variety of catalyst systems. Its rigid, three-dimensional structure can lead to enhanced reactivity and selectivity compared to more flexible acyclic or monocyclic systems. This guide provides an objective comparison of the performance of this compound-based catalysts against existing systems in two key transformations: the Baylis-Hillman reaction and the asymmetric Henry reaction. Experimental data is presented to support these comparisons, along with detailed methodologies for the cited experiments.
This compound-Based Amine Catalysts in the Baylis-Hillman Reaction
The Baylis-Hillman reaction is a crucial carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde. Tertiary amines are frequently employed as nucleophilic catalysts in this transformation. Among these, 1,4-diazathis compound (DABCO) is a widely recognized catalyst. Its rigid cage-like structure is believed to enhance its nucleophilicity compared to acyclic tertiary amines.
Performance Comparison
The following table summarizes the performance of this compound-based catalysts in the Baylis-Hillman reaction in comparison to other common amine catalysts.
| Catalyst | Reaction | Yield (%) | Reaction Time | Reference |
| DABCO | Benzaldehyde + Methyl Acrylate | 77 | 24h | [1] |
| 3-Hydroxyquinuclidine * | 4-Nitrobenzaldehyde + N-butylacrylamide | 52 | 24h | [2] |
| Triethylamine | 4-Nitrobenzaldehyde + N-butylacrylamide | 34 | 24h | [2] |
| DBU | Benzaldehyde + Methyl Acrylate | Side reactions | - | [3] |
| DMAP | Benzaldehyde + Methyl Acrylate | Low to no reaction | - | [3] |
*Quinuclidine is a this compound derivative.
From the data, it is evident that this compound-based catalysts like DABCO and its derivatives are effective promoters of the Baylis-Hillman reaction. In a comparative study, 3-hydroxyquinuclidine, a this compound derivative, demonstrated superior performance to the commonly used acyclic amine, triethylamine, in the reaction of 4-nitrobenzaldehyde with N-butylacrylamide.[2] While other strong bases like DBU and DMAP are sometimes used, they can lead to side reactions or be ineffective in certain Baylis-Hillman transformations.[3]
Reaction Mechanism
The accepted mechanism for the DABCO-catalyzed Baylis-Hillman reaction is depicted below. The reaction is initiated by the nucleophilic attack of DABCO on the activated alkene.
Caption: Mechanism of the DABCO-catalyzed Baylis-Hillman reaction.
Experimental Protocol: General Procedure for the Baylis-Hillman Reaction
To a solution of the aldehyde (1.0 mmol) and the activated alkene (1.5 mmol) in a suitable solvent (e.g., THF, 2 mL) is added the this compound-based catalyst (e.g., DABCO, 0.2 mmol). The reaction mixture is stirred at room temperature for the time indicated in the data table. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired Baylis-Hillman adduct.
Chiral this compound-Based Ligands in the Asymmetric Henry Reaction
The asymmetric Henry (nitroaldol) reaction is a powerful tool for the construction of chiral β-nitro alcohols, which are versatile intermediates in organic synthesis. The development of efficient chiral catalysts is crucial for achieving high enantioselectivity. Chiral diamines derived from the this compound scaffold have proven to be excellent ligands in copper-catalyzed asymmetric Henry reactions.
Performance Data
The following table presents the performance of a copper catalyst system employing a chiral this compound-based diamine ligand in the asymmetric Henry reaction of various aldehydes with nitromethane.
| Aldehyde | Ligand | Metal Salt | Yield (%) | ee (%) | Reference |
| Benzaldehyde | (R)-N,N'-Bis(1-naphthylmethyl)-1,2-diaminothis compound | Cu(OAc)₂ | 85 | 86 | [4][5] |
| 4-Nitrobenzaldehyde | (R)-N,N'-Bis(1-naphthylmethyl)-1,2-diaminothis compound | Cu(OAc)₂ | 92 | 84 | [4] |
| 2-Naphthaldehyde | (R)-N,N'-Bis(1-naphthylmethyl)-1,2-diaminothis compound | Cu(OAc)₂ | 88 | 85 | [4] |
| Cyclohexanecarboxaldehyde | (R)-N,N'-Bis(1-naphthylmethyl)-1,2-diaminothis compound | Cu(OAc)₂ | 75 | 78 | [4] |
| Benzaldehyde | cis-2,5-Diaminothis compound-derived salen | Cu(I) | >95 | >90 | [3][6][7][8] |
The data highlights the excellent enantioselectivities achieved with copper complexes of chiral this compound diamine ligands. For instance, the complex formed from Cu(OAc)₂ and (R)-N,N'-Bis(1-naphthylmethyl)-1,2-diaminothis compound provides the corresponding β-nitro alcohols with up to 86% enantiomeric excess.[4][5] Furthermore, a copper(I)-salen complex derived from cis-2,5-diaminothis compound has been reported to afford even higher enantioselectivities of over 90%.[3][6][7][8] While direct side-by-side comparisons with other prominent chiral ligand classes like bis(oxazolines) (BOX) or pyridyl-bis(oxazolines) (PyBOX) under identical conditions are limited in the literature, the high performance of the this compound-based systems positions them as highly competitive alternatives.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the screening and optimization of a chiral catalyst in the asymmetric Henry reaction.
Caption: General workflow for asymmetric Henry reaction catalyst screening.
Experimental Protocol: General Procedure for the Asymmetric Henry Reaction
In a dried reaction vessel under an inert atmosphere, the chiral this compound-based ligand (0.055 mmol) and the copper salt (e.g., Cu(OAc)₂, 0.05 mmol) are dissolved in a suitable solvent (e.g., THF, 1 mL). The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the chiral catalyst complex. The aldehyde (0.5 mmol) is then added, followed by the nitroalkane (2.5 mmol). The reaction is stirred at the specified temperature and monitored by TLC. After completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography to afford the chiral β-nitro alcohol. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Conclusion
This compound-based catalysts have demonstrated significant utility and high performance in both achiral and asymmetric catalysis. In the Baylis-Hillman reaction, DABCO and its derivatives offer a robust and often superior alternative to common acyclic amine catalysts. In the realm of asymmetric synthesis, chiral diamines built upon the this compound scaffold serve as highly effective ligands for copper-catalyzed Henry reactions, affording products with excellent enantioselectivity. The unique, rigid three-dimensional structure of the this compound core is a key contributor to the observed efficacy of these catalyst systems, making them a valuable tool for synthetic chemists in research and development.
References
- 1. mdpi.com [mdpi.com]
- 2. people.bu.edu [people.bu.edu]
- 3. cis-2,5-Diaminothis compound, a New Chiral Scaffold for Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Catalyst for the Asymmetric Henry Reaction: Synthesis of β-Nitroethanols in High Enantiomeric Excess [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Bicyclo[2.2.2]octane-Containing Drugs: In Vitro and In Vivo Evaluations
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.2]octane (BCO) scaffold has emerged as a valuable three-dimensional bioisostere for the planar para-phenyl ring in modern drug discovery. Its rigid, non-aromatic structure offers a unique vector for substituent placement, often leading to improved physicochemical properties such as increased aqueous solubility and enhanced metabolic stability, without compromising pharmacological activity. This guide provides an objective comparison of BCO-containing drugs against their alternatives, supported by experimental data from in vitro and in vivo studies. We delve into three distinct classes of therapeutic agents where the BCO moiety has been strategically incorporated: MDM2 inhibitors for cancer therapy, adenosine A1 receptor antagonists for conditions like diuresis, and paclitaxel mimetics for oncology.
MDM2 Inhibitors: Restoring p53 Tumor Suppression
The interaction between murine double minute 2 (MDM2) and the tumor suppressor protein p53 is a critical target in oncology. Inhibiting this interaction can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. The BCO scaffold has been successfully integrated into spiro-oxindole MDM2 inhibitors to enhance their drug-like properties.
In Vitro and In Vivo Performance Comparison
Here, we compare the BCO-containing MDM2 inhibitor, APG-115 (Alrizomadlin) , with its close analog, SAR405838 , which features a different substitution pattern.
Table 1: Comparison of BCO-Containing vs. Non-BCO MDM2 Inhibitors
| Parameter | APG-115 (BCO-containing) | SAR405838 (Analog) | Reference Compound (e.g., Nutlin-3a) |
| In Vitro Potency | |||
| MDM2 Binding Affinity (Kᵢ) | < 1 nM[1][2] | Not explicitly stated, but potent | 90 nM |
| Cell Growth Inhibition (IC₅₀, SJSA-1 cells) | 60 nM[1] | ~180 nM (estimated 3x less potent than APG-115)[2] | 0.18 - 2.2 µM (in various p53 wt cells)[3] |
| p53 Activation | More potent than SAR405838[2] | Less potent than APG-115[2] | Effective p53 activator |
| In Vivo Efficacy (SJSA-1 Xenograft Model) | |||
| Tumor Regression | Complete and long-lasting tumor regression at 100 mg/kg, daily oral dosing[1] | Dose-dependent tumor growth inhibition; partial regression at 150-200 mg/kg[3] | 90% tumor growth inhibition at 200 mg/kg, twice daily |
| Pharmacokinetics (Oral) | |||
| Bioavailability | Excellent oral pharmacokinetic profile[1] | Good systemic exposure[3] | Moderate |
Signaling Pathway: MDM2-p53 Interaction
MDM2 inhibitors like APG-115 block the interaction between MDM2 and p53. This prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. The stabilized p53 can then translocate to the nucleus, where it acts as a transcription factor to induce the expression of target genes like p21 (leading to cell cycle arrest) and PUMA/Noxa (leading to apoptosis).
Caption: MDM2-p53 signaling pathway and the mechanism of action of BCO-containing inhibitors.
Experimental Protocols
MDM2-p53 Interaction Assay (Co-Immunoprecipitation)
-
Cell Culture and Treatment: Culture SJSA-1 cells (p53 wild-type, MDM2 amplified) to 70-80% confluency. Treat cells with varying concentrations of the BCO-containing MDM2 inhibitor, a non-BCO alternative, and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cleared cell lysates with an anti-p53 antibody overnight at 4°C with gentle rotation. Add Protein A/G agarose beads and incubate for another 2-4 hours.
-
Washing: Pellet the beads and wash them multiple times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against MDM2 and p53. The amount of MDM2 co-immunoprecipitated with p53 will decrease with increasing concentrations of an effective inhibitor.[2][4]
In Vivo Xenograft Study (SJSA-1 Model)
-
Cell Implantation: Subcutaneously inject SJSA-1 cells into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth and Grouping: Monitor tumor growth until tumors reach a specified volume (e.g., 150-200 mm³). Randomize mice into treatment groups (vehicle control, BCO-drug, alternative drug).
-
Drug Administration: Administer the drugs orally at specified doses and schedules (e.g., daily for 21 days).
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, or when tumors reach a predetermined size, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting for p53 and its target genes).[5][6][7]
Adenosine A1 Receptor Antagonists: A Diuretic Application
Adenosine A1 receptor (A₁AR) antagonists have therapeutic potential as diuretics. The BCO scaffold has been used to replace the cyclohexyl group in xanthine-based A₁AR antagonists, leading to significant improvements in potency and pharmacokinetic properties.
In Vitro and In Vivo Performance Comparison
The following table compares an 8-bicyclo[2.2.2]octylxanthine derivative with its 8-cyclohexylxanthine counterpart.
Table 2: Comparison of BCO-Containing vs. Cyclohexyl-Containing A₁AR Antagonists
| Parameter | 8-Bicyclo[2.2.2]octylxanthine (Compound 29) | 8-Cyclohexylxanthine Analog |
| In Vitro Binding Affinity (Kᵢ) | ||
| Human A₁AR | 7 nM[8][9] | Generally higher Kᵢ values (lower affinity) |
| Human A₂ₐAR | 6410 nM | Not specified, but selectivity is a key optimization parameter |
| A₁/A₂ₐ Selectivity | 915-fold[8][9] | Lower selectivity |
| In Vivo Efficacy (Rat Diuresis Model) | ||
| Diuretic Effect (ED₅₀, oral) | 0.01 mg/kg[8][9] | 0.3 mg/kg (for a related BCO compound 16)[8][9] |
| Pharmacokinetics (Oral Bioavailability) | ||
| Rat | High | Moderate |
| Dog | High | Not reported |
| Cynomolgus Monkey | High[8][9] | Not reported |
Signaling Pathway: Adenosine A1 Receptor
The adenosine A1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gᵢ/Gₒ proteins. Upon activation by adenosine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). A₁AR antagonists block this signaling cascade.
Caption: Adenosine A1 receptor signaling and the antagonistic action of BCO-containing drugs.
Experimental Protocols
Adenosine A1 Receptor Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human adenosine A1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled A₁AR antagonist (e.g., [³H]-DPCPX) and varying concentrations of the test compounds (BCO-containing and non-BCO alternatives).
-
Incubation and Filtration: Allow the binding to reach equilibrium. Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ and subsequently the Kᵢ value using the Cheng-Prusoff equation.[10][11]
In Vivo Diuresis Assay in Rats
-
Animal Preparation: Acclimate male Sprague-Dawley rats and fast them overnight with free access to water.
-
Drug Administration: Administer the test compounds orally at various doses. A control group receives the vehicle.
-
Urine Collection: Place the rats in individual metabolism cages and collect urine over a specified period (e.g., 5 hours).
-
Measurement: Measure the total urine volume. The urine can also be analyzed for sodium and potassium content (natriuresis and kaliuresis).
-
Data Analysis: Plot the urine output against the drug dose to determine the ED₅₀.[8][9]
Paclitaxel Mimetics: Targeting Microtubule Dynamics
Paclitaxel is a potent anticancer agent that stabilizes microtubules, leading to mitotic arrest and apoptosis. Efforts to create simpler, more synthetically accessible mimetics have explored the use of rigid scaffolds like spiro-bicyclo[2.2.2]octane to mimic the core structure of paclitaxel.
In Vitro Performance Comparison
Studies have shown that while spiro-bicyclo[2.2.2]octane-based paclitaxel mimetics exhibit cytotoxicity, they are generally less potent than paclitaxel itself.
Table 3: Comparison of a BCO-Based Paclitaxel Mimetic vs. Paclitaxel
| Parameter | Spiro-bicyclo[2.2.2]octane Mimetic | Paclitaxel |
| In Vitro Cytotoxicity (IC₅₀) | ||
| Breast Cancer Cell Lines | Toxic, but at higher concentrations than paclitaxel.[1][12][13] IC₅₀ values are generally in the micromolar range.[14][15] | Highly potent, with IC₅₀ values typically in the low nanomolar range. |
| Mechanism of Action | ||
| Microtubule Stabilization | Weak or no significant microtubule stabilization observed in some studies.[16] | Potent stabilizer of microtubules.[14][17] |
| In Vivo Efficacy | ||
| Xenograft Models | Limited data available; generally less effective than paclitaxel. | Well-established anti-tumor efficacy in various xenograft models. |
Mechanism of Action: Microtubule Stabilization
Paclitaxel binds to the β-tubulin subunit within the microtubule polymer, promoting the assembly of tubulin dimers into microtubules and stabilizing them by preventing depolymerization. This disrupts the normal dynamic instability of microtubules, which is essential for mitotic spindle formation and chromosome segregation, ultimately leading to cell cycle arrest and apoptosis.[14][17] The goal of BCO-based mimetics is to replicate this mechanism.
Caption: The effect of paclitaxel on microtubule dynamics, a mechanism that BCO-mimetics aim to replicate.
Experimental Protocols
In Vitro Microtubule Polymerization Assay (Turbidity Assay)
-
Reagent Preparation: Purify tubulin from a suitable source (e.g., bovine brain). Prepare a reaction buffer (e.g., PIPES buffer) containing GTP.
-
Assay Setup: In a temperature-controlled spectrophotometer, add the tubulin solution to the reaction buffer. Add the test compounds (BCO-mimetic, paclitaxel, or vehicle control) at various concentrations.
-
Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time at 37°C. The increase in turbidity is proportional to the extent of microtubule polymerization.
-
Data Analysis: Plot absorbance versus time. Compare the rate and extent of polymerization in the presence of the test compounds to the controls.
Cell Viability/Cytotoxicity Assay (MTS Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the BCO-mimetic and paclitaxel for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours. The MTS reagent is converted to a colored formazan product by viable cells.
-
Absorbance Reading: Measure the absorbance of the formazan product at 490 nm.
-
IC₅₀ Determination: Plot the percentage of cell viability against the drug concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Conclusion
The incorporation of the this compound scaffold serves as a powerful strategy in medicinal chemistry to modulate the properties of drug candidates. As demonstrated, replacing a phenyl ring with a BCO moiety in MDM2 inhibitors and adenosine A1 receptor antagonists can lead to substantial improvements in potency, selectivity, and pharmacokinetic profiles. In the case of paclitaxel mimetics, while the BCO-containing compounds have not yet surpassed the potency of the natural product, they represent important steps in the exploration of simplified, synthetically accessible analogs. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the objective evaluation and further development of BCO-containing drugs.
References
- 1. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)this compound-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SJSA1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. SJSA1 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. MDM2 inhibitor APG-115 exerts potent antitumor activity and synergizes with standard-of-care agents in preclinical acute myeloid leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spirothis compound derivatives: mimetics of baccatin III and paclitaxel (Taxol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spiro-bicyclo[2.2.2]octane derivatives as paclitaxel mimetics. Synthesis and toxicity evaluation in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and evaluation of spiro-bicyclo[2.2.2]octane derivatives as paclitaxel mimetics | Kemiska institutionen [kilu.lu.se]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Quest for a Simple Bioactive Analog of Paclitaxel as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spirothis compound derivatives: mimetics of baccatin III and paclitaxel (Taxol) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. lucris.lub.lu.se [lucris.lub.lu.se]
- 16. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 17. benchchem.com [benchchem.com]
A Comparative Analysis of the Mechanical Properties of Bicyclo[2.2.2]octane-Based Polymers and Alternative Cyclic Olefin Polymers
For researchers, scientists, and professionals in drug development, the selection of polymeric materials with specific mechanical properties is a critical consideration. This guide provides a comparative study of the mechanical characteristics of polymers derived from bicyclo[2.2.2]octane and two common alternative cyclic olefin-based polymers: Cyclic Olefin Copolymers (COCs) and Polynorbornenes. The data presented is compiled from various studies to offer a broad overview of the performance of these materials.
This report summarizes key mechanical performance indicators, including tensile strength, Young's modulus, and elongation at break, to facilitate an objective comparison. Detailed experimental protocols for standard mechanical testing procedures are also provided to ensure a thorough understanding of the data's context.
Comparative Mechanical Properties
The mechanical properties of polymers are highly dependent on their specific chemical structure, molecular weight, and processing conditions. The following table summarizes a range of reported values for polyimides derived from this compound tetracarboxylic dianhydride, Cyclic Olefin Copolymers (COCs), and Polynorbornene-based polymers. It is important to note that these values represent a spectrum of materials within each class and should be considered as a general guide.
| Property | This compound-Based Polyimides | Cyclic Olefin Copolymers (COCs) | Polynorbornenes |
| Tensile Modulus (GPa) | 1.5 - 2.6[1] | ~3.0 | 1.3 - 1.6 |
| Tensile Strength (MPa) | 52 - 96[1] | ~60 | Data not consistently available |
| Elongation at Break (%) | 3 - 11[1] | < 10 | < 1 (for homopolymer) |
In-Depth Analysis of Polymer Classes
This compound-Based Polyimides: These polymers, synthesized from this compound-2,3,5,6-tetracarboxylic 2,3:5,6-dianhydrides, exhibit a good balance of stiffness and strength. With a tensile modulus in the range of 1.5 to 2.6 GPa and tensile strength between 52 and 96 MPa, they are suitable for applications requiring structural integrity[1]. Their relatively low elongation at break (3-11%) indicates a rigid nature[1].
Cyclic Olefin Copolymers (COCs): COCs are known for their high stiffness, with a tensile modulus of approximately 3.0 GPa. Their tensile strength is comparable to that of some this compound-based polyimides, at around 60 MPa. Similar to the this compound polyimides, they exhibit limited ductility with an elongation at break typically under 10%.
Polynorbornenes: The mechanical properties of polynorbornenes can be significantly tailored through functionalization. The storage modulus, a measure of stiffness, for these polymers has been reported to increase from 1.3 GPa to 1.6 GPa with the introduction of hydrogen-bonding moieties. Unmodified polynorbornene homopolymers are notably brittle, with an elongation-at-break of less than 1%.
Experimental Protocols
The mechanical properties cited in this guide are typically determined using standardized testing methods. The following are detailed overviews of the common protocols used.
Tensile Properties of Plastics (ASTM D638)
This test method is used to determine the tensile properties of unreinforced and reinforced plastics.
Methodology:
-
Specimen Preparation: Test specimens are prepared in a "dog-bone" shape, either by injection molding or by machining from a sheet or plaque. The dimensions of the specimen are critical and are specified in the standard.
-
Conditioning: Specimens are conditioned at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) for a specified period before testing to ensure consistency.
-
Testing Procedure: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied to the specimen at a constant crosshead speed until it fractures.
-
Data Acquisition: The force applied and the elongation of the specimen are continuously monitored and recorded throughout the test.
-
Calculations: From the recorded data, the tensile strength, Young's modulus (modulus of elasticity), and elongation at break are calculated.
Logical Flow of Tensile Testing (ASTM D638)
Caption: Workflow for determining tensile properties via ASTM D638.
Dynamic Mechanical Properties of Plastics (ASTM D4065)
This practice outlines the use of dynamic mechanical analysis (DMA) to determine the viscoelastic properties of plastics.
Methodology:
-
Specimen Preparation: A small, typically rectangular or cylindrical, specimen is prepared from the material to be tested.
-
Instrument Setup: The specimen is clamped into a dynamic mechanical analyzer. The instrument applies an oscillatory force to the sample.
-
Testing Procedure: The specimen is subjected to a controlled temperature program (e.g., a ramp or a step-and-hold sequence) while the oscillatory force is applied at a specific frequency.
-
Data Acquisition: The instrument measures the amplitude of the resulting deformation and the phase lag between the stress and strain.
-
Calculations: From these measurements, the storage modulus (E'), loss modulus (E''), and tan delta (the ratio of loss modulus to storage modulus) are calculated as a function of temperature.
Dynamic Mechanical Analysis (ASTM D4065) Experimental Workflow
Caption: General workflow for Dynamic Mechanical Analysis (ASTM D4065).
References
A Comparative Guide to the Cross-Validation of Analytical Techniques for Bicyclo[2.2.2]octane Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of Bicyclo[2.2.2]octane, a rigid bicyclic scaffold of significant interest in medicinal chemistry and drug discovery. By presenting objective performance comparisons and supporting experimental data, this document aims to assist researchers in selecting the most appropriate analytical strategies and in the cross-validation of their findings for robust and reliable results.
Introduction to Cross-Validation
In the analysis of a chemical entity such as this compound, no single analytical technique provides a complete structural and purity profile. Therefore, a cross-validation approach, utilizing multiple orthogonal techniques, is essential to confirm the identity, purity, and structural integrity of the compound. This guide focuses on the practical application and comparison of Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), Infrared (IR) Spectroscopy, and X-ray Crystallography.
Logical Workflow for Cross-Validation
The following diagram illustrates a logical workflow for the comprehensive characterization and cross-validation of this compound.
Caption: A logical workflow for the synthesis, purification, characterization, and cross-validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Quantitative Data
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Assignment |
| ¹H | ~1.76 | singlet | Bridgehead (CH) |
| ¹H | ~1.55 | singlet | Methylene (CH₂) |
| ¹³C | ~32.1 | - | Methylene (CH₂) |
| ¹³C | ~26.5 | - | Bridgehead (CH) |
Note: Chemical shifts can vary slightly depending on the solvent and instrument.
Experimental Protocol
A typical NMR analysis of this compound involves the following steps:
-
Sample Preparation: A sample of this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition: The proton NMR spectrum is acquired to determine the chemical shifts and coupling patterns of the hydrogen atoms. Due to the high symmetry of this compound, the proton spectrum is deceptively simple.
-
¹³C NMR Acquisition: The carbon-13 NMR spectrum is recorded to identify the chemical shifts of the different carbon atoms in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds. It provides information on the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity and assessing its purity.
Quantitative Data
Table 2: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 110 | Molecular Ion (M⁺) |
| 81 | [M - C₂H₅]⁺ |
| 67 | [M - C₃H₇]⁺ |
Note: The fragmentation pattern can be influenced by the ionization energy and the specific instrument used.
Experimental Workflow
Caption: A typical workflow for the GC-MS analysis of this compound.
Experimental Protocol
A standard method for the GC-MS analysis of this compound is as follows:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as dichloromethane or hexane.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) is used.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically used.
-
Injector Temperature: 250 °C.
-
Oven Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is characterized by C-H stretching and bending vibrations.
Quantitative Data
Table 3: Key IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Vibration Type |
| ~2950-2850 | C-H Stretch |
| ~1450 | CH₂ Scissoring |
| ~1350 | CH₂ Wagging |
Experimental Protocol
-
Sample Preparation: An IR spectrum can be obtained using a KBr pellet, as a thin film, or by dissolving the sample in a suitable solvent (e.g., CCl₄) and analyzing it in a liquid cell.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
X-ray Crystallography
For solid derivatives of this compound, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing.
Quantitative Data
Crystallographic data for the parent this compound is less common due to its volatility. However, for crystalline derivatives, the following parameters are determined:
-
Crystal system and space group
-
Unit cell dimensions
-
Atomic coordinates
-
Bond lengths and angles
Experimental Protocol
-
Crystal Growth: Single crystals of a suitable this compound derivative are grown, often by slow evaporation of a solvent.
-
Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.
Cross-Validation: A Comparative Summary
Table 4: Comparison of Analytical Techniques for this compound Characterization
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity, and stereochemistry. | Provides unambiguous structural information. | Lower sensitivity compared to MS. |
| GC-MS | Molecular weight, fragmentation pattern, and purity assessment. | High sensitivity and excellent for separating volatile impurities. | Fragmentation can be complex; isomers may not be distinguishable by mass spectrum alone. |
| IR Spectroscopy | Presence of functional groups (C-H bonds in this case). | Rapid and non-destructive. | Provides limited structural information for hydrocarbons. |
| X-ray Crystallography | Absolute 3D molecular structure, bond lengths, and angles. | Provides definitive structural proof. | Requires a suitable single crystal of a solid derivative. |
By integrating the data from these orthogonal techniques, a comprehensive and well-validated characterization of this compound can be achieved. For instance, the molecular weight from GC-MS corroborates the molecular formula determined by NMR. The C-H framework from NMR is consistent with the functional groups identified by IR. Finally, for derivatives, the solid-state structure from X-ray crystallography confirms the connectivity and stereochemistry determined by NMR in solution. This integrated approach is fundamental to ensuring the quality and reliability of data in research and drug development.
Safety Operating Guide
Proper Disposal of Bicyclo[2.2.2]octane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. Bicyclo[2.2.2]octane and its derivatives, while stable compounds, require adherence to specific disposal protocols to mitigate environmental and safety risks. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Key Disposal Principles
The primary methods for the disposal of this compound are through a licensed chemical waste disposal company or by controlled incineration. It is crucial to avoid disposing of this chemical down the drain or in regular trash.
Core recommendations from safety data sheets (SDS) for this compound derivatives consistently emphasize the following:
-
Professional Disposal: Engage a licensed professional waste disposal service to handle the material.[1]
-
Incineration: A recommended method is to burn the substance in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Avoid Sewer System: Under no circumstances should this compound or its empty containers be discharged into sewer systems.[2]
-
Container Management: Use suitable, closed, and properly labeled containers for waste accumulation.[2][3] Contaminated packaging should be treated as the chemical itself and disposed of accordingly.[1][2]
Procedural Steps for Disposal
Adherence to a systematic workflow is critical for the safe disposal of this compound. The following procedure outlines the necessary steps from waste generation to final disposal.
-
Segregation and Collection:
-
Collect waste this compound in a designated, compatible, and clearly labeled waste container.
-
Ensure the container is kept tightly closed when not in use.[3]
-
Store the waste container in a designated satellite accumulation area (SAA).
-
-
Labeling:
-
Properly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and any known hazard characteristics.
-
-
Storage:
-
Store the waste container in a well-ventilated area, away from incompatible materials.
-
Follow all local and institutional guidelines for hazardous waste storage.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide them with accurate information about the waste material.
-
Experimental Protocols
In the context of chemical disposal, the "experimental protocol" equates to the established standard operating procedure for waste management. There are no "experiments" to be performed on the waste itself. The procedural steps outlined above, in conjunction with your institution-specific guidelines, constitute the protocol for the safe disposal of this compound.
Data Presentation
Currently, there is no specific quantitative data available regarding disposal limits or concentrations for this compound in the provided search results. Disposal procedures are based on the hazardous nature of the chemical, not on specific concentration thresholds for disposal methods. Always treat the substance as hazardous waste, regardless of the quantity.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Handling Guide for Bicyclo[2.2.2]octane and its Derivatives
Disclaimer: A specific Safety Data Sheet (SDS) for the parent compound Bicyclo[2.2.2]octane was not located. The following guidance is a consolidation of information from the SDS of several of its derivatives. It is imperative to consult the specific SDS for the exact compound you are handling to ensure complete and accurate safety information. The recommendations below should be considered as a baseline for safe laboratory practices when working with compounds containing the this compound core structure.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling this compound derivatives in a laboratory setting. Researchers, scientists, and drug development professionals should use this information to supplement, not replace, the specific SDS for the compound in use.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound derivatives.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved safety goggles. A face shield may be required for splash hazards.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (inspect before use). A lab coat or chemical-resistant apron.[1][2][3] |
| Respiratory Protection | Typically not required in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator with appropriate cartridges.[1][2] |
| Body Protection | Full-body protective suit may be necessary for large quantities or in case of a significant spill. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of the chemical and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2][4]
-
Use non-sparking tools and avoid sources of ignition.[4]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2][4]
-
Store away from incompatible materials such as strong oxidizing agents.[2]
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
Disposal of this compound Derivatives:
-
Dispose of the chemical and its container as hazardous waste.[3]
-
Do not allow the product to enter drains or waterways.[3]
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[4]
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound derivatives in a laboratory setting.
Caption: A flowchart illustrating the procedural steps for the safe handling of this compound derivatives.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
